molecular formula C10H10ClNO5S B109838 N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide CAS No. 142867-52-5

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Cat. No.: B109838
CAS No.: 142867-52-5
M. Wt: 291.71 g/mol
InChI Key: GWYBSWWLKXEDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C10H10ClNO5S and its molecular weight is 291.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[acetyl-(4-chlorophenyl)sulfonylamino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYBSWWLKXEDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350910
Record name N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142867-52-5
Record name N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dual-Action Mechanism of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a multifaceted chemical probe with significant utility in biomedical research. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its established role as a nitroxyl (HNO) donor and a potent inhibitor of aldehyde dehydrogenase (ALDH). Additionally, we will discuss its potential for covalent modification of proteins and its place within the broader context of nitrene-generating compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biochemical behavior and its application in experimental systems.

Introduction and Chemical Profile

This compound, with the molecular formula C₁₀H₁₀ClNO₅S, is a derivative of the benzenesulfonamide family.[1] Its structure is characterized by an N-acetyl group and a labile N-acetoxy group, which are critical to its primary mechanism of action. The presence of an electron-withdrawing 4-chloro group on the benzene ring enhances the electrophilicity of the sulfonyl center, influencing its reactivity.[1]

This compound is primarily recognized as a prodrug that, under physiological conditions, generates nitroxyl (HNO), a highly reactive and biologically significant molecule.[2][3][4][5] The release of HNO is the initiating event for its most prominent downstream effects, including potent vasorelaxation and the inhibition of key metabolic enzymes.[2][4][5]

Property Value
CAS Number 142867-52-5
Molecular Formula C₁₀H₁₀ClNO₅S
Molecular Weight 291.71 g/mol
Primary Function Nitroxyl (HNO) Prodrug
Key Biological Target Aldehyde Dehydrogenase (ALDH)

Core Mechanism of Action: Nitroxyl (HNO) Release

The principal mechanism of action for this compound is its function as a nitroxyl donor. This process is initiated by the hydrolysis of the N-acetoxy group in a neutral aqueous solution.[4][6][7]

Hydrolytic Activation Pathway

The N-acetoxy moiety serves as an excellent leaving group.[1] In a physiological environment (pH ~7.4), the compound undergoes spontaneous, non-enzymatic hydrolysis. This reaction cleaves the N-O bond of the acetoxy group, leading to the formation of an unstable N-hydroxy intermediate. This intermediate subsequently decomposes to release nitroxyl (HNO) and byproducts.

HNO_Release_Mechanism cluster_0 Hydrolysis & Decomposition cluster_1 Downstream Fate of HNO Prodrug N-Acetyl-N-acetoxy-4- chlorobenzenesulfonamide Intermediate Unstable N-hydroxy Intermediate Prodrug->Intermediate Hydrolysis (+ H₂O) Products HNO (Nitroxyl) + Byproducts Intermediate->Products Decomposition HNO HNO Dimerization Dimerization & Dehydration HNO->Dimerization Target Biological Targets (e.g., ALDH) HNO->Target Biological Interaction N2O N₂O (Nitrous Oxide) Dimerization->N2O

Caption: Hydrolytic activation of the prodrug to release bioactive HNO.

The Chemistry of Nitroxyl (HNO)

Nitroxyl is the one-electron reduced and protonated sibling of nitric oxide (NO). It possesses a distinct chemical reactivity profile that underlies its biological effects.[8] Key characteristics of HNO include:

  • Electrophilicity: HNO is a potent electrophile and readily reacts with soft nucleophiles, most notably thiols (R-SH), such as the cysteine residues found in proteins.[7][8]

  • Dimerization: In the absence of trapping nucleophiles, HNO rapidly dimerizes and then dehydrates to form nitrous oxide (N₂O).[4][6][7] This rapid self-consumption necessitates the use of donor compounds for its controlled biological application.[9]

Primary Biological Consequence: Inhibition of Aldehyde Dehydrogenase (ALDH)

A major and well-documented consequence of HNO release from this compound is the potent and often irreversible inhibition of aldehyde dehydrogenase (ALDH) isozymes.[2][3][4][5]

The Role of ALDH

The ALDH superfamily consists of NAD(P)⁺-dependent enzymes that are crucial for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3][10] For instance, ALDH2, the mitochondrial isoform, is the primary enzyme responsible for metabolizing acetaldehyde, the toxic byproduct of ethanol metabolism.[3][11]

Mechanism of ALDH Inhibition by HNO

The inhibition of ALDH by HNO is attributed to the reaction of electrophilic HNO with the critical cysteine residue located in the enzyme's active site.[8] This covalent modification disrupts the catalytic cycle, rendering the enzyme inactive.

  • Generation: The prodrug releases HNO in proximity to the enzyme.

  • Thiol Reaction: HNO attacks the nucleophilic thiol group of the active site cysteine (Cys).

  • Intermediate Formation: This reaction forms an N-hydroxysulfenamide intermediate (E-Cys-S-NHOH).

  • Further Reaction: The intermediate can react with another thiol (e.g., from glutathione) to form a disulfide bond, leading to the inactivation of the enzyme.[7]

ALDH_Inhibition cluster_0 Inhibition Pathway HNO_Source HNO (from prodrug) Active_ALDH Active ALDH Enzyme (with Active Site Cys-SH) HNO_Source->Active_ALDH Electrophilic Attack Intermediate N-hydroxysulfenamide Intermediate (E-Cys-S-NHOH) Inactive_ALDH Inactive ALDH Enzyme (Covalently Modified) Intermediate->Inactive_ALDH Further Reaction (+ Thiol)

Caption: Covalent modification of ALDH's active site cysteine by HNO.

Secondary Mechanisms and Potentials

While HNO-mediated ALDH inhibition is the primary mechanism, the inherent reactivity of the parent compound and its structural motifs suggest other potential biological interactions.

Covalent Modification of Other Proteins

The N-acyl-N-alkyl sulfonamide scaffold, to which this compound belongs, has been developed as a reactive group for the targeted covalent modification of proteins.[1][12] These reagents are particularly effective at labeling lysine residues through a recognition-driven nucleophilic reaction.[1] It is plausible that this compound, or a rearranged intermediate, could directly acylate nucleophilic residues (such as lysine or cysteine) on proteins other than ALDH, leading to a broader range of biological effects. This mode of action, often termed suicide inhibition, involves the formation of a stable covalent bond between the inhibitor and the enzyme.[13]

Context as a Potential Nitrene Precursor

N-acyloxyamides are a known class of nitrene precursors.[14][15] The generation of a nitrene intermediate involves the cleavage of the N–O bond, followed by the loss of the carboxylate group, to yield a highly reactive nitrene species. While the literature strongly supports the HNO-release pathway for this compound, its potential to generate an acylnitrene under certain (e.g., metal-catalyzed or photochemical) conditions cannot be entirely ruled out and represents an area for further investigation.[14][16] Such a pathway would open up different reactivity profiles, including C-H amination and aziridination reactions.

Experimental Protocols & Methodologies

Verifying the mechanism of action of this compound involves distinct experimental workflows.

Protocol: Determination of ALDH Inhibition (IC₅₀)

This protocol outlines a representative spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against an ALDH isozyme (e.g., ALDH2).

Materials:

  • Recombinant human ALDH2

  • NAD⁺

  • Substrate (e.g., propionaldehyde or acetaldehyde)[2][11]

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5

  • This compound

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution series to achieve final assay concentrations typically ranging from 1 nM to 100 µM.

    • Prepare working solutions of ALDH2, NAD⁺, and the aldehyde substrate in the assay buffer.

  • Assay Setup (96-well plate):

    • To each well, add 180 µL of a master mix containing the assay buffer, ALDH2 enzyme (e.g., 10 nM final concentration), and NAD⁺ (e.g., 2.5 mM final concentration).

    • Add 10 µL of the diluted inhibitor solution (or DMSO for the control wells) to the appropriate wells.

  • Pre-incubation:

    • Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the aldehyde substrate (e.g., to a final concentration equal to its Kₘ, such as 900 µM for acetaldehyde).[17][18]

  • Kinetic Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm (corresponding to the formation of NADH) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the control (DMSO only) and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Detection of Nitroxyl (HNO) Release

This protocol describes a fluorescence-based method for detecting HNO release using glutathione (GSH) as a trapping agent.[9]

Materials:

  • This compound

  • Glutathione (GSH)

  • Naphthalene-2,3-dicarboxaldehyde (NDA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • HNO Generation and Trapping:

    • In a reaction tube, dissolve the title compound in PBS (pH 7.4) containing a high concentration of GSH (e.g., 10 mM). This initiates the hydrolysis and release of HNO, which is immediately trapped by GSH.

  • Fluorogenic Labeling:

    • After a set incubation period (e.g., 30 minutes), add a solution of NDA to the mixture. NDA reacts specifically with the primary amine of the remaining (unreacted) GSH to form a fluorescent product.

  • Fluorescence Measurement:

    • Measure the fluorescence of the solution (e.g., Excitation/Emission ~472/528 nm).

  • Quantification:

    • The amount of HNO released is proportional to the amount of GSH consumed. This is determined by the decrease in fluorescence compared to a control sample containing only GSH and NDA without the HNO donor. A standard curve of known GSH concentrations should be used for accurate quantification.

Conclusion

The mechanism of action of this compound is primarily driven by its capacity to act as a prodrug, releasing nitroxyl (HNO) via hydrolysis under physiological conditions. The resulting HNO is a potent electrophile that effectively inhibits aldehyde dehydrogenase by covalently modifying a critical cysteine residue in the active site. While the potential for direct protein acylation or nitrene generation exists based on its chemical structure, the HNO-mediated pathway is the best-characterized and most significant contributor to its observed biological effects. A thorough understanding of this dual-action potential—as both an HNO donor and a potential covalent modifier—is essential for its precise application as a chemical tool in research and therapeutic development.

References

  • Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. National Institutes of Health (NIH). Available at: [Link]

  • This compound | CAS:142867-52-5. BioCrick. Available at: [Link]

  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

  • The Chemistry of Nitroxyl-Releasing Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Biological Activity of this compound. BioCrick. Available at: [Link]

  • Quantitative detection of nitroxyl upon trapping with glutathione and labeling with a specific fluorogenic reagent. PubMed. Available at: [Link]

  • Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. PubChem. Available at: [Link]

  • Cytotoxicity, covalent protein modification and Akt-CREB signaling activation caused by exposure of primary mouse hepatocytes to 1,4-NQ-sulfur adducts. ResearchGate. Available at: [Link]

  • Eliciting the Low-Activity Aldehyde Dehydrogenase Asian Phenotype by an Antisense Mechanism Results in an Aversion to Ethanol. National Institutes of Health (NIH). Available at: [Link]

  • Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Km for ALDH and IC50 Determination for Disulfiram. BioAssay Systems. Available at: [Link]

  • Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets. National Institutes of Health (NIH). Available at: [Link]

  • Detection of nitroxyl (HNO) by membrane inlet mass spectrometry. PubMed. Available at: [Link]

  • Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). PubMed. Available at: [Link]

  • Hydrolysis of Acyloxy Nitroso Compounds Yields Nitroxyl (HNO). ResearchGate. Available at: [Link]

  • Direct Detection of Nitroxyl in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex. National Institutes of Health (NIH). Available at: [Link]

  • Kinetic involvement of acetaldehyde substrate inhibition on the rate equation of yeast aldehyde dehydrogenase. PubMed. Available at: [Link]

  • Covalent Modification Of Protein Research Articles. R Discovery. Available at: [Link]

  • Determination of pharmacological inhibition of ALDH2 by ethanol clearance in mice. PubMed. Available at: [Link]

  • The Chemistry of Nitroxyl-Releasing Compounds. ResearchGate. Available at: [Link]

  • Iron(II)-Catalyzed Nitrene Transfer Reaction of Sulfoxides with N-Acyloxyamides. Organic Chemistry Portal. Available at: [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. Available at: [Link]

  • Nitrene-mediated aminative N–N–N coupling: facile access to triazene 1-oxides. National Institutes of Health (NIH). Available at: [Link]

  • Tip-Induced Nitrene Generation. National Institutes of Health (NIH). Available at: [Link]

  • Covalent modifications to enzymes. Khan Academy. Available at: [Link]

  • Unravelling Nitrene Chemistry from Acyclic Precursors: Recent Advances and Challenges. ResearchGate. Available at: [Link]

Sources

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: A Technical Guide for the Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Nitroxyl Chemistry

Welcome to this in-depth technical guide on N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, a molecule of significant interest in the expanding field of nitroxyl (HNO) biology. As researchers and drug development professionals, our pursuit of novel therapeutic modalities often leads us to compounds that, while promising, may not yet have a fully elucidated profile in the scientific literature. This guide is crafted to serve as a comprehensive resource for investigators working with or considering the use of this compound as a nitroxyl donor.

This document deviates from a standard template to provide a narrative that is both scientifically rigorous and practically insightful. It is structured to not only present what is known about this compound but also to provide a logical framework for its application in your research. We will delve into the causality behind experimental choices and emphasize the importance of self-validating systems in your protocols. Every key claim and protocol is grounded in authoritative sources to ensure scientific integrity.

It is important to note that while this compound is recognized as a nitroxyl donor, some specific quantitative data, such as its precise half-life for HNO release under physiological conditions and specific EC50/IC50 values, are not extensively reported in peer-reviewed literature. Therefore, this guide also serves to equip you with the foundational knowledge and methodologies to characterize its activity within your specific experimental context.

Let us proceed to unravel the chemistry and biological potential of this intriguing molecule.

Section 1: The Emergence of Nitroxyl (HNO) as a Pharmacological Agent

Nitroxyl (HNO), the one-electron reduced and protonated congener of nitric oxide (NO), has emerged from the shadow of its well-studied redox sibling to become a pharmacological agent of significant interest.[1][] While chemically similar to NO, HNO exhibits a distinct and often contrasting biological profile.[1] This divergence in activity is rooted in its unique chemical reactivity. HNO is a highly reactive electrophile, showing a strong propensity to react with nucleophiles, particularly thiols.[][3] This reactivity with thiol-containing proteins is believed to be a primary mechanism behind many of its biological effects.[]

The pharmacological potential of HNO is broad, with promising applications in cardiovascular disease, cancer therapy, and ischemia-reperfusion injury.[1][4] In the cardiovascular system, HNO donors have been shown to elicit positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects in failing hearts, often without a significant increase in heart rate.[1][5] Furthermore, HNO acts as a potent vasorelaxant.[6] In oncology, HNO has demonstrated the ability to inhibit tumor proliferation and angiogenesis.[1]

Given the transient nature and high reactivity of HNO, its direct administration is not feasible.[7] Consequently, the development of "HNO donors"—prodrugs that release HNO under physiological conditions—is paramount for both research and therapeutic applications.[7][8] this compound belongs to the class of N,O-diacylated-N-hydroxyarylsulfonamides, which serve as valuable tools for the controlled release of HNO.[6]

Section 2: Profile of this compound

This compound is a key investigational tool for researchers studying the effects of nitroxyl. Its structure is designed to ensure stability, while allowing for the predictable release of its active HNO moiety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in experimental settings.

PropertyValueSource
CAS Number 142867-52-5[1][3]
Molecular Formula C₁₀H₁₀ClNO₅S[1][3]
Molecular Weight 291.71 g/mol [1][3]
Appearance Colorless, odorless, crystalline solid[3]
Solubility Soluble to 100 mM in DMSO. Stated to have water solubility, though quantitative value is not specified.[3]

Note: It is recommended to determine the solubility in your specific aqueous buffer or cell culture medium prior to conducting experiments.

Synthesis Pathway

While this compound is commercially available, an understanding of its synthesis is valuable for specialized applications, such as isotopic labeling. The synthesis is a multi-step process that begins with a readily available starting material.[3]

Synthesis_Pathway A 4-Chlorobenzenesulfonamide B Acetylation A->B Acetic Anhydride or Acetyl Chloride C N-Acetyl-4-chlorobenzenesulfonamide B->C D Acetoxy Group Formation C->D Acetic Acid or other acetoxy source E This compound D->E

Caption: Synthesis of this compound.

A detailed experimental protocol for the synthesis is provided in Section 5.1.

Section 3: Mechanism of Nitroxyl Release and Biological Action

The utility of this compound as a research tool is defined by its ability to act as a prodrug, releasing HNO through a controlled, non-enzymatic hydrolysis.[6]

Hydrolytic Release of HNO

In a neutral aqueous environment, such as Krebs solution at 37°C, the compound undergoes slow hydrolysis to release nitroxyl.[3] A key advantage of this donor is that its decomposition does not co-generate nitric oxide (NO), allowing for the specific investigation of HNO-mediated effects. The released HNO is highly reactive and will rapidly dimerize and dehydrate to form nitrous oxide (N₂O), which can be used as a marker for HNO release.[3]

Release_Mechanism cluster_0 Hydrolysis cluster_1 Dimerization & Dehydration A N-Acetyl-N-acetoxy-4- chlorobenzenesulfonamide B [Intermediate] A->B + H₂O (non-enzymatic) C N-Acetyl-4-chlorobenzenesulfonamide B->C D Nitroxyl (HNO) B->D E Acetic Acid B->E F 2 HNO G H₂N₂O₂ F->G Dimerization H N₂O + H₂O G->H Dehydration

Caption: HNO release from this compound.

The kinetics of this release are described as "slow and sustained," which is advantageous for experiments requiring a steady-state concentration of HNO.[3] However, the precise half-life is not well-documented, and it is advisable to characterize this parameter in your experimental system.

Primary Biological Target: Aldehyde Dehydrogenase

Beyond its role as an HNO donor, this compound is also characterized as a potent inhibitor of aldehyde dehydrogenase (ALDH).[] It is understood that the inhibitory action is mediated by the released nitroxyl.[3] ALDH enzymes are a family of enzymes critical for the detoxification of aldehydes.[7] Inhibition of ALDH can have significant physiological consequences and is a therapeutic strategy in various contexts.[7] When using this compound, it is crucial to consider that observed biological effects may be a result of HNO's broader reactivity, direct ALDH inhibition, or a combination thereof.

Section 4: Experimental Design and Protocols

This section provides a framework for the practical application of this compound in both in vitro and in vivo settings. The following protocols are presented as a starting point and should be optimized for your specific model system.

Handling and Preparation of Stock Solutions
  • Storage: The compound should be stored desiccated at +4°C.

  • Stock Solution: A stock solution can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mM.

    • Procedure:

      • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

      • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

      • Vortex briefly to ensure complete dissolution.

      • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

      • Store the DMSO stock solution at -20°C.

In Vitro Cellular Studies

The following is an example protocol for treating adherent cells in culture.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Working Solution:

    • Thaw an aliquot of the DMSO stock solution.

    • Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental groups (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the desired concentration of this compound or vehicle control.

    • Incubate the cells for the desired period.

  • Suggested Concentration Range: Based on studies with other HNO donors and related compounds, a starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments.

In_Vitro_Workflow A Prepare Stock Solution (100 mM in DMSO) C Prepare Working Solutions (Dilute stock in culture medium) A->C B Seed Cells in Culture Plates D Treat Cells (Add working solution) B->D C->D E Incubate for Desired Time D->E F Endpoint Analysis (e.g., Viability, Western Blot, Gene Expression) E->F

Caption: Workflow for in vitro cellular experiments.

In Vivo Animal Studies

The following is a suggested protocol for the administration of this compound to a rodent model. Note: All animal procedures must be approved by your institution's Animal Care and Use Committee.

  • Vehicle Preparation: The choice of vehicle is critical for in vivo studies. A common vehicle for compounds with limited aqueous solubility is a mixture of DMSO, Cremophor EL, and saline. A suggested starting formulation is 5% DMSO, 5% Cremophor EL, and 90% sterile saline. The final formulation should be optimized to ensure solubility and minimize toxicity.

  • Dosing Solution Preparation:

    • Dissolve the required amount of this compound in DMSO.

    • Add Cremophor EL and vortex to mix.

    • Add sterile saline incrementally while vortexing to maintain a clear solution.

  • Administration: The route of administration will depend on the experimental goals. Intraperitoneal (i.p.) injection is a common route.

  • Suggested Dose: Based on studies with other nitroxyl donors, a starting dose in the range of 10-100 mg/kg could be considered for initial efficacy and tolerability studies.

Quantification of Nitroxyl Release

It is highly recommended to validate and quantify the release of HNO from this compound in your experimental system.

  • Phosphine Trapping: A reliable method for HNO detection involves trapping with phosphine reagents. The reaction of HNO with a phosphine, such as triphenylphosphine, forms an aza-ylide, which can be quantified by HPLC or NMR.[3]

  • Copper-Based Fluorescent Probes: Several fluorescent sensors have been developed for the detection of HNO.[9] These probes are often based on the reduction of Cu(II) to Cu(I) by HNO, which results in a "turn-on" fluorescent signal.[9]

Section 5: Detailed Methodologies

This section provides more detailed, step-by-step protocols for key experimental procedures mentioned in this guide.

Example Synthesis Protocol

This protocol is a generalized procedure based on the known chemistry of sulfonamide acylation.[3]

  • Acetylation of 4-Chlorobenzenesulfonamide:

    • In a round-bottom flask, dissolve 4-chlorobenzenesulfonamide in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-4-chlorobenzenesulfonamide.

  • Formation of the Acetoxy Group:

    • Dissolve the N-acetyl-4-chlorobenzenesulfonamide in a suitable solvent.

    • Treat with a reagent capable of introducing the acetoxy group, such as lead tetraacetate or by reacting with acetic acid in the presence of a suitable coupling agent.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction mixture to isolate the crude product.

  • Purification:

    • Purify the final product, this compound, by recrystallization or column chromatography to achieve high purity.[3]

Protocol for In Vitro Vasorelaxation Assay

This protocol outlines a classic experiment to assess the vasorelaxant properties of the compound.

  • Tissue Preparation:

    • Isolate the thoracic aorta from a euthanized rat or rabbit.

    • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

    • Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve:

    • Once the contraction has plateaued, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and determine the EC50 value.

Section 6: Concluding Remarks and Future Directions

This compound represents a valuable tool for the exploration of nitroxyl biology. Its slow and sustained release of HNO, without the concomitant production of NO, allows for the specific interrogation of HNO-mediated signaling pathways. Its dual action as an HNO donor and an ALDH inhibitor presents both a complexity and an opportunity for researchers studying aldehyde metabolism and redox signaling.

The full potential of this compound in drug development and as a research probe is still being uncovered. Future investigations should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, including a precise determination of its HNO release kinetics in various biological milieus. Elucidating the relative contributions of its HNO-donating and ALDH-inhibiting activities to its overall pharmacological effects in different disease models will be a critical area of research.

As you embark on your work with this compound, we hope this guide serves as a valuable companion, providing both the foundational knowledge and the practical insights necessary for rigorous and impactful scientific discovery.

References

  • Switzer, C. H., Flores-Santana, W., Mancardi, D., Donzelli, S., Basudhar, D., Ridnour, L. A., Miranda, K. M., Fukuto, J. M., Paolocci, N., & Wink, D. A. (2009). The emergence of nitroxyl (HNO) as a pharmacological agent. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1787(7), 835–840. [Link]

  • BioCrick. This compound | CAS:142867-52-5. [Link]

  • Fukuto, J. M., Switzer, C. H., Miranda, K. M., & Wink, D. A. (2005). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Annual Review of Pharmacology and Toxicology, 45, 335-355.
  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate. [Link]

  • Fiuza, B., et al. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal research reviews, 37(5), 1031–1088.
  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. [Link]

  • DC Chemicals. Aldehyde Dehydrogenase (ALDH). [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

  • Wikipedia. (2023, December 1). Nitroxyl. [Link]

  • Johns Hopkins Technology Ventures. (2022, November 17). Pyrazolone Derivatives as Nitroxyl Donors. [Link]

  • DuMond, J. F., & King, S. B. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637–1648. [Link]

  • Chen, C. H., et al. (2014). Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. Physiological reviews, 94(1), 1–34.
  • Cleland, J. G. F., et al. (2021). Haemodynamic Effects of the Nitroxyl Donor Cimlanod (BMS-986231) in Chronic Heart Failure: A Randomized Trial. European Heart Journal, 42(20), 1989–1999.
  • Park, I. W., et al. (2011). Effect of High-Dose Intravenous N-acetylcysteine on the Concentration of Plasma Sulfur-Containing Amino Acids. Yonago acta medica, 54(1), 19–25.
  • US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google P
  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). PubMed. [Link]

  • Fukuto, J. M., et al. (1992). N,O-Diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties.

Sources

An In-depth Technical Guide to N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: A Versatile Nitroxyl Donor and Aldehyde Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS Number: 142867-52-5), a pivotal molecule in the study of nitroxyl (HNO) biology and enzyme inhibition. This document delves into its synthesis, chemical properties, and mechanism of action as a nitroxyl prodrug. Furthermore, it offers detailed protocols for its characterization and application as a potent inhibitor of aldehyde dehydrogenase (ALDH), a critical enzyme in cellular metabolism and detoxification. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the necessary technical insights to effectively utilize this compound in their studies.

Introduction: Unveiling a Potent Nitroxyl Precursor

This compound is a synthetic organic compound that has garnered significant interest as a prodrug for the controlled release of nitroxyl (HNO)[1][2][3][]. Unlike its redox sibling, nitric oxide (NO), nitroxyl exhibits distinct chemical and biological properties, including potent vasorelaxant effects and the ability to modulate the activity of various enzymes[1]. The transient nature of HNO necessitates the use of donor compounds like this compound, which releases HNO through a slow, non-enzymatic hydrolysis in neutral aqueous solutions[5].

Beyond its role as an HNO donor, this compound is a powerful inhibitor of aldehyde dehydrogenase (ALDH)[2][3][5]. ALDHs are a superfamily of enzymes responsible for the oxidation of aldehydes, playing a crucial role in detoxification and cellular metabolism. Inhibition of ALDH can have significant physiological effects and is a therapeutic strategy for various conditions. The inhibitory action of this compound on ALDH is directly linked to its ability to generate HNO, which is the active inhibitory species[2].

This guide will provide a detailed exploration of this multifaceted compound, from its chemical synthesis to its biological applications.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 142867-52-5[2][3]
Molecular Formula C₁₀H₁₀ClNO₅S[2][3]
Molecular Weight 291.71 g/mol [2][3]
Appearance Colorless, odorless, crystalline solid[2]
Solubility Soluble in DMSO (up to 100 mM), water soluble[2][5]
Storage Desiccate at -20°C[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 4-chlorobenzenesulfonamide. The overall synthetic scheme involves the formation of an N-hydroxy intermediate, followed by diacylation.

Synthetic Pathway Overview

Synthesis_Pathway A 4-Chlorobenzenesulfonyl chloride B N-Hydroxy-4-chlorobenzenesulfonamide A->B Hydroxylamine, Base C This compound B->C Acetic Anhydride, Pyridine (catalyst)

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Hydroxy-4-chlorobenzenesulfonamide (Intermediate)

This protocol is adapted from the synthesis of N-hydroxy-4-methylbenzenesulfonamide[6].

  • Materials:

    • 4-Chlorobenzenesulfonyl chloride

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Magnesium oxide (MgO)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H₂O)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Diatomaceous earth (Celite®)

  • Procedure:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.0 equivalents) in a mixture of methanol and water.

    • To this solution, add magnesium oxide (3.0 equivalents) and stir the suspension for 10 minutes at room temperature.

    • In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in tetrahydrofuran.

    • Add the solution of 4-chlorobenzenesulfonyl chloride dropwise to the hydroxylamine suspension with vigorous stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

    • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove inorganic salts.

    • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield N-hydroxy-4-chlorobenzenesulfonamide as a solid.

Step 2: Synthesis of this compound (Final Product)

This protocol is based on general methods for the N-acylation of N-hydroxysulfonamides[7][8][9][10].

  • Materials:

    • N-Hydroxy-4-chlorobenzenesulfonamide

    • Acetic anhydride ((CH₃CO)₂O)

    • Pyridine (catalyst)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend N-hydroxy-4-chlorobenzenesulfonamide (1.0 equivalent) in dichloromethane in a round-bottom flask.

    • Add a catalytic amount of pyridine to the suspension.

    • Cool the mixture in an ice bath and add acetic anhydride (2.2 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound as a crystalline solid.

Analytical Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons (two doublets, integrating to 2H each) in the range of δ 7.5-8.0 ppm. Two singlets corresponding to the two acetyl groups (integrating to 3H each) in the range of δ 2.0-2.5 ppm.
¹³C NMR Aromatic carbons in the range of δ 125-145 ppm. Two carbonyl carbons from the acetyl and acetoxy groups in the range of δ 165-175 ppm. Two methyl carbons from the acetyl groups around δ 20-25 ppm.
IR (cm⁻¹) Strong C=O stretching vibrations around 1750-1800 cm⁻¹ (acetoxy) and 1700-1730 cm⁻¹ (acetyl). Strong SO₂ stretching vibrations (asymmetric and symmetric) around 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹. C-Cl stretching vibration around 700-800 cm⁻¹.
Mass Spec. Expected molecular ion peak [M+H]⁺ at m/z 292.0 or [M+Na]⁺ at m/z 314.0. Fragmentation patterns would likely show loss of the acetoxy group, acetyl group, and SO₂.

Mechanism of Action: The Hydrolytic Release of Nitroxyl

The primary biological activity of this compound stems from its ability to act as a prodrug, releasing nitroxyl (HNO) upon hydrolysis in aqueous environments[2]. The acetoxy group serves as an excellent leaving group, facilitating the decomposition of the molecule.

Mechanism cluster_0 This compound cluster_1 Hydrolysis cluster_2 Unstable Intermediate cluster_3 Products A [Structure of the compound] C [Structure of N-acetyl-N-hydroxy- 4-chlorobenzenesulfonamide] A->C + H₂O - Acetic Acid B H₂O D Nitroxyl (HNO) C->D Spontaneous Decomposition E N-Acetyl-4-chlorobenzenesulfonamide C->E F Acetic Acid

Caption: Proposed mechanism of nitroxyl (HNO) release from this compound via hydrolysis.

This hydrolytic release of HNO is the cornerstone of its inhibitory effect on aldehyde dehydrogenase. HNO is a potent inhibitor of ALDH, and by delivering it in a controlled manner, this compound allows for the study of ALDH inhibition in various biological systems[2].

Application as an Aldehyde Dehydrogenase (ALDH) Inhibitor: Experimental Protocol

The following is a generalized protocol for a colorimetric, absorbance-based assay to screen for ALDH inhibition using this compound. This protocol can be adapted for various ALDH isoforms and high-throughput screening[16][17].

Materials and Reagents
  • Purified ALDH enzyme (e.g., from baker's yeast or recombinant human ALDH)

  • Assay Buffer: 50 mM sodium pyrophosphate or 100 mM sodium phosphate, pH 7.5-8.5

  • Substrate: Acetaldehyde or another suitable aldehyde substrate

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Colorimetric Probe: A formazan reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Coupling Enzyme: Diaphorase

  • Inhibitor: this compound, dissolved in DMSO

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the formazan product (e.g., 570 nm for MTT).

Assay Procedure

ALDH_Assay_Workflow Start Start Prep Prepare Reagents: - ALDH Enzyme Solution - Substrate Solution (Acetaldehyde) - Cofactor/Probe Mix (NAD+, MTT, Diaphorase) - Inhibitor Dilutions (in DMSO) Start->Prep Dispense Dispense ALDH Enzyme into Microplate Wells Prep->Dispense Add_Inhibitor Add Inhibitor (or DMSO control) to Wells Dispense->Add_Inhibitor Preincubate Pre-incubate Enzyme and Inhibitor (e.g., 15-30 min at 25°C) Add_Inhibitor->Preincubate Initiate Initiate Reaction by Adding Substrate and Cofactor/Probe Mix Preincubate->Initiate Incubate Incubate at 25°C (e.g., 30-60 min) Initiate->Incubate Read Measure Absorbance on Microplate Reader Incubate->Read Analyze Analyze Data: Calculate % Inhibition and IC₅₀ Read->Analyze End End Analyze->End

Caption: Experimental workflow for an ALDH inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of ALDH in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a stock solution of the aldehyde substrate in the assay buffer.

    • Prepare a cofactor/probe mixture containing NAD⁺, MTT, and diaphorase in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Execution:

    • To each well of the microplate, add the ALDH enzyme solution.

    • Add the diluted inhibitor solutions or DMSO (for control wells) to the respective wells.

    • Pre-incubate the plate at 25°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate and cofactor/probe mixture to all wells.

    • Incubate the plate at 25°C for 30-60 minutes, or until a sufficient color change is observed in the control wells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. As with all research chemicals, a thorough review of the Safety Data Sheet (SDS) is advised before use.

Conclusion

This compound is a valuable chemical tool for researchers investigating the biological roles of nitroxyl and the function of aldehyde dehydrogenases. Its well-defined mechanism of action as an HNO prodrug provides a reliable means of introducing this reactive nitrogen species into biological systems. The detailed synthetic and analytical protocols provided in this guide, along with the experimental workflow for its application as an ALDH inhibitor, are intended to empower researchers to confidently and effectively incorporate this compound into their experimental designs. Further research into the applications of this and similar compounds will undoubtedly continue to illuminate the intricate roles of nitroxyl in physiology and pathophysiology.

References

  • Fukuto, J. M., et al. (1992). N,O-Diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties. Biochemical and Biophysical Research Communications, 187(3), 1367-1373. [Link]

  • Lee, M. J., et al. (1992). Prodrugs of nitroxyl as inhibitors of aldehyde dehydrogenase. Journal of Medicinal Chemistry, 35(20), 3648-3652. [Link]

  • Fukuto, J. M. (2019). A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. British Journal of Pharmacology, 176(2), 135-146. [Link]

  • Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520-539. [Link]

  • Massah, A. R., et al. (2009). N-Acylation of Sulfonamides with Carboxylic Acid Anhydride in Solvent or Solvent-free Conditions. ResearchGate. [Link]

  • Massah, A. R., et al. (2008). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. [Link]

  • Doyle, M. P., et al. (2017). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 7(54), 34045-34057. [Link]

  • Kobkeatthawin, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]

  • BioCrick. This compound | CAS:142867-52-5. [Link]

  • BioAssay Systems. Aldehyde Dehydrogenase Inhibitor Screening Services. [Link]

  • Lin, Y., et al. (2000). Eliciting the Low-Activity Aldehyde Dehydrogenase Asian Phenotype by an Antisense Mechanism Results in an Aversion to Ethanol. The Journal of Clinical Investigation, 105(8), 1115-1121. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. 4-Chlorobenzenesulfonamide. [Link]

  • Chem.info. 4-chlorobenzenesulfonamide - 98-64-6, C6H6ClNO2S, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

An In-depth Technical Guide to N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, a significant molecule in contemporary biochemical and pharmacological research. This document delves into its synthesis, physicochemical characteristics, and its dual role as a potent nitroxyl (HNO) donor and an inhibitor of aldehyde dehydrogenase (ALDH). Detailed mechanistic insights, experimental considerations, and safety protocols are discussed to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's scientific and therapeutic potential.

Introduction

This compound, hereafter referred to as the compound, is a multi-functional chemical entity that has garnered considerable interest within the scientific community. Its structure, which combines a sulfonamide backbone with N-acetyl and N-acetoxy groups, confers unique reactivity and biological activity. Primarily recognized as a prodrug, it is designed to release nitroxyl (HNO), a highly reactive and transient species with distinct physiological effects compared to its redox sibling, nitric oxide (NO)[1]. Concurrently, it exhibits potent inhibitory activity against aldehyde dehydrogenase (ALDH), a critical enzyme in cellular metabolism and detoxification[2][3]. This dual functionality positions the compound as a valuable tool for investigating the biological roles of HNO and ALDH, and as a lead compound for the development of novel therapeutics for cardiovascular and other diseases[2].

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, formulation, and biological activity. A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 142867-52-5[2]
Molecular Formula C₁₀H₁₀ClNO₅S[2][3]
Molecular Weight 291.71 g/mol [2][3]
Appearance Colorless, odorless, crystalline solid[2]
Boiling Point 401.4 °C at 760 mmHg (calculated)[]
Density 1.454 g/cm³ (calculated)[]
Solubility Soluble to 100 mM in DMSO[1]
Storage Desiccate at -20°C[1]

Synthesis and Purification

The synthesis of this compound is a multi-step process commencing from commercially available 4-chlorobenzenesulfonamide. The general synthetic strategy involves the sequential introduction of the acetyl and acetoxy groups onto the sulfonamide nitrogen.

Causality of Experimental Choices: The choice of reagents and reaction conditions is critical to achieving a high yield and purity of the final product. The use of a base in the initial acetylation step is to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity towards the acetylating agent. The subsequent introduction of the acetoxy group often employs a reagent that can act as an electrophilic source of the acetoxy moiety. Purification via recrystallization or chromatography is essential to remove unreacted starting materials and by-products.

General Synthetic Pathway

Synthesis_Pathway Start 4-Chlorobenzenesulfonamide Intermediate1 N-Acetyl-4-chlorobenzenesulfonamide Start->Intermediate1 Acetylation (e.g., Acetic Anhydride) FinalProduct This compound Intermediate1->FinalProduct Acetoxylation (e.g., Acetoxy Source)

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Acetylation of 4-Chlorobenzenesulfonamide.

    • In a round-bottom flask, dissolve 4-chlorobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-acetyl-4-chlorobenzenesulfonamide.

  • Step 2: N-Acetoxylation.

    • A specific and verified protocol for this step on the target molecule is not available in the public domain. A potential route could involve the reaction of the N-acetyl intermediate with a suitable acetoxylating agent.

  • Purification.

    • The crude final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound[2].

Spectral Characterization

Comprehensive spectral analysis is imperative for the unambiguous identification and purity assessment of the synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral features can be inferred from the analysis of closely related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two acetyl groups, likely as singlets in the aliphatic region (around 2-3 ppm). The aromatic protons of the 4-chlorobenzenesulfonyl moiety would appear as two doublets in the aromatic region (around 7-8 ppm) due to para-substitution.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the acetyl and acetoxy groups (in the range of 160-180 ppm), the methyl carbons (around 20-30 ppm), and the aromatic carbons, with their chemical shifts influenced by the chloro and sulfonyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups (C=O) of the acetyl and acetoxy functionalities, typically in the region of 1700-1750 cm⁻¹. Strong absorptions corresponding to the sulfonyl group (S=O) stretching vibrations are also expected around 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (291.71 g/mol ). Fragmentation patterns would likely involve the loss of acetyl and acetoxy groups.

Mechanism of Action and Biological Activity

The biological significance of this compound stems from its dual action as a nitroxyl donor and an aldehyde dehydrogenase inhibitor.

Nitroxyl (HNO) Donor

The compound is designed as a prodrug that undergoes hydrolysis to release nitroxyl (HNO)[1][2]. This controlled release is a key feature, as HNO is a highly reactive and short-lived species.

HNO_Release Prodrug This compound Hydrolysis Hydrolysis Prodrug->Hydrolysis HNO Nitroxyl (HNO) (Active Species) Hydrolysis->HNO Byproducts Inactive Byproducts Hydrolysis->Byproducts

Caption: Hydrolytic release of nitroxyl (HNO) from the prodrug.

The released HNO has a distinct pharmacological profile from nitric oxide (NO). It has been shown to be a potent vasorelaxant and possesses positive inotropic and lusitropic effects on the heart, making it a potential therapeutic agent for cardiovascular diseases such as heart failure[5]. The mechanism of HNO's action often involves its interaction with thiol-containing proteins and enzymes[6][7].

Aldehyde Dehydrogenase (ALDH) Inhibition

This compound is a powerful inhibitor of aldehyde dehydrogenase (ALDH)[3]. ALDHs are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes[8][9]. Inhibition of ALDH can lead to the accumulation of toxic aldehydes, a mechanism that has therapeutic implications, for instance, in alcohol aversion therapy[10]. The inhibitory activity of the compound is believed to be mediated by the released nitroxyl, which can react with critical cysteine residues in the active site of the ALDH enzyme[7].

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Research Tool: It serves as a reliable source of nitroxyl for in vitro and in vivo studies aimed at elucidating the biological signaling pathways and therapeutic effects of HNO[2].

  • Pharmacological Probe: Its potent ALDH inhibitory activity allows for its use in studying the role of this enzyme family in various physiological and pathological processes[2].

  • Drug Development: The compound itself and its derivatives are being explored as potential therapeutic agents for cardiovascular diseases, leveraging the beneficial effects of HNO on cardiac function and vascular tone[2]. It is also investigated for its potential in managing conditions related to oxidative stress and inflammation due to its possible antioxidant properties and inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2].

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related sulfonamide compounds suggest that it should be handled with care. The precursor, N-acetylsulfanilyl chloride, is classified as a corrosive material that can cause severe skin burns and eye damage.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at -20°C[1].

Conclusion

This compound is a compound of significant scientific interest due to its well-defined roles as a nitroxyl donor and an aldehyde dehydrogenase inhibitor. Its chemical properties and biological activities have been characterized, providing a solid foundation for its use as a research tool and a platform for the development of novel therapeutics. Further research into its detailed synthesis, full spectral characterization, and comprehensive toxicological profile will undoubtedly expand its applications and contribute to advancements in medicine and biology.

References

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci.[Link]

  • Kobkeatthawin, T., Chantrapromma, S., Chidan Kumar, C. S., & Fun, H.-K. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165–1170. [Link]

  • BioCrick. This compound | CAS:142867-52-5. [Link]

  • PubChem. 4-Chlorobenzenesulfonamide. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 117-122. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

  • Koppaka, V., Thompson, D. C., & Chen, Y. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological reviews, 64(3), 520–539. [Link]

  • Rehman, A. U., et al. (2015). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1731-1738. [Link]

  • Paolocci, N., Jackson, M. I., & Fukuto, J. M. (2007). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Pharmacology & therapeutics, 113(2), 442–458. [Link]

  • Cline, M. R., et al. (2011). Acyloxy Nitroso Compounds as Nitroxyl (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties. Journal of medicinal chemistry, 54(21), 7583–7593. [Link]

  • Gengan, R. M., et al. (2017). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules (Basel, Switzerland), 22(11), 1893. [Link]

  • Koppaka, V., et al. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520-39. [Link]

  • Fukuto, J. M., et al. (2012). A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. British journal of pharmacology, 167(5), 944–956. [Link]

  • Chen, C. H., et al. (2014). Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. Physiological reviews, 94(1), 1–34. [Link]

  • Semantic Scholar. (2016). Article. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Wang, A., et al. (2013). Aldehyde dehydrogenase inhibition as a pathogenic mechanism in Parkinson disease. Proceedings of the National Academy of Sciences of the United States of America, 110(2), 636-41. [Link]

  • Brock, J., et al. (2017). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in molecular biosciences, 4, 26. [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]

  • Tocchetti, C. G., et al. (2012). Nitroxyl (HNO) for Treatment of Acute Heart Failure. Journal of molecular and cellular cardiology, 52(5), 1153–1162. [Link]

  • Nagy, P., et al. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & redox signaling, 14(9), 1637–1648. [Link]

Sources

A Technical Guide to the In Vitro Generation of Nitroxyl (HNO) Using N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the use of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide as a reliable donor for the in vitro generation of nitroxyl (HNO). This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical application of this compound in a research setting.

Introduction: The Significance of Controlled HNO Generation

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a fascinating signaling molecule with a unique chemical and biological profile.[1][2] Its therapeutic potential, particularly in the realm of cardiovascular disease, has garnered significant interest.[3][4] However, the inherent reactivity and short half-life of HNO necessitate the use of donor molecules, or "prodrugs," that can release it in a controlled and predictable manner for experimental studies.[5][6]

This compound stands out as a valuable tool for in vitro HNO research. It is designed as a prodrug that undergoes slow, non-enzymatic hydrolysis in neutral aqueous solutions to provide a sustained release of HNO.[7][8] This controlled release profile is critical for studying the time-dependent effects of HNO on biological systems. Unlike some other donors, it does not produce nitric oxide (NO) as a byproduct, which is a crucial advantage for delineating the specific biological effects of HNO.[8][9]

This guide will delve into the mechanism of HNO release from this compound, provide detailed protocols for its use, and discuss methods for the detection and quantification of the generated HNO.

Mechanism of HNO Generation

The generation of nitroxyl from this compound is a chemically straightforward process initiated by hydrolysis. The molecule is specifically engineered to be stable in its solid form but to slowly break down in an aqueous environment.

The core of its function lies in the hydrolytic cleavage of the acetoxy group.[9] This initial step forms an unstable intermediate, N-acetyl-4-chlorobenzenesulfonamide, which then spontaneously decomposes to release nitroxyl (HNO).[7] The remaining stable byproduct is N-acetyl-4-chlorobenzenesulfonamide. This slow, non-enzymatic hydrolysis allows for a sustained release of HNO over time in neutral solutions, such as a Krebs buffer at 37°C.[8][9]

The ultimate fate of the released HNO in aqueous solution is dimerization to hyponitrous acid, which then dehydrates to form nitrous oxide (N₂O) and water.[4][8] This formation of N₂O provides a measurable endpoint for quantifying the total amount of HNO generated.[9]

HNO_Generation_Mechanism A N-Acetyl-N-acetoxy-4- chlorobenzenesulfonamide B Unstable Intermediate (N-acetyl-4-chlorobenzenesulfonamide) A->B Hydrolysis (H₂O) C Nitroxyl (HNO) B->C Spontaneous Decomposition D N-acetyl-4-chlorobenzenesulfonamide (Stable Byproduct) B->D E Dimerization & Dehydration C->E F Nitrous Oxide (N₂O) + H₂O E->F

Caption: Mechanism of HNO release from this compound.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of this compound stock solutions are critical for reproducible experimental results.

Materials:

  • This compound (CAS: 142867-52-5)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Protocol:

  • Weighing: Due to the small quantities typically required, it is advisable to weigh out a slightly larger amount than needed (e.g., 5-10 mg) on a calibrated analytical balance to minimize weighing errors. Perform this in a fume hood.

  • Dissolution: Dissolve the weighed compound in anhydrous DMSO to prepare a high-concentration stock solution. A stock concentration of 100 mM in DMSO is readily achievable.[10][11]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots desiccated at -20°C.[8] When stored correctly, the DMSO stock solution should be stable for several months.

Important Considerations:

  • This compound is sparingly soluble in aqueous buffers.[12] Therefore, a DMSO stock is necessary.

  • It is recommended to prepare fresh dilutions from the stock solution for each experiment. Do not store aqueous solutions of the compound for more than a day.[12]

In Vitro HNO Generation Assay

This protocol outlines a general procedure for generating HNO in a typical in vitro setting, such as cell culture or in a cell-free buffer system.

Materials:

  • Prepared stock solution of this compound in DMSO.

  • Experimental buffer (e.g., Phosphate-Buffered Saline (PBS), Krebs-Henseleit buffer, cell culture medium), pre-warmed to 37°C.

  • Incubator or water bath at 37°C.

Protocol:

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Prepare serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the experimental buffer as used for the highest concentration of the HNO donor. This is crucial to account for any effects of the solvent.

  • Initiate HNO Release: Add the appropriate volume of the working solution to your experimental system (e.g., wells of a cell culture plate, tubes with a buffered solution).

  • Incubation: Incubate the experimental system at 37°C for the desired period. The slow-release nature of this compound makes it suitable for longer incubation times to study sustained HNO effects.

  • Assay Endpoint: Following incubation, proceed with your specific downstream assay to measure the biological effect of interest.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound B Dissolve in DMSO (100 mM Stock) A->B C Aliquot & Store at -20°C B->C D Thaw Stock & Prepare Working Dilutions in Buffer C->D E Add to Experimental System (e.g., Cell Culture) D->E F Incubate at 37°C E->F G Measure Biological Endpoint F->G H Quantify HNO (Optional) F->H

Caption: General workflow for in vitro experiments using the HNO donor.

Detection and Quantification of HNO

Direct detection of the highly reactive HNO is challenging.[13][14] Therefore, quantification typically relies on indirect methods, such as measuring the stable end-product of its dimerization, N₂O, or by using specialized fluorescent probes.

Quantification of N₂O by Gas Chromatography (GC)

This method quantifies the total amount of HNO produced over the course of an experiment by measuring the accumulation of N₂O in the headspace of a sealed reaction vessel.

Protocol Outline:

  • Reaction Setup: Conduct the HNO generation reaction in a sealed, gas-tight vial with a known headspace volume.

  • Headspace Sampling: After the desired incubation period, carefully withdraw a known volume of the headspace gas using a gas-tight syringe.

  • GC Analysis: Inject the gas sample into a gas chromatograph equipped with an appropriate column (e.g., HP-PLOT Q) and an electron capture detector (ECD), which is highly sensitive for N₂O.[15][16]

  • Quantification: Create a standard curve using known concentrations of N₂O gas. Compare the peak area from the experimental sample to the standard curve to determine the concentration of N₂O produced. This can then be used to calculate the total amount of HNO generated.

Note: This method requires specialized equipment and expertise in gas chromatography. It is essential to ensure the reaction vials are properly sealed to prevent leakage of N₂O.

Real-time Detection with Fluorescent Probes

A variety of fluorescent probes have been developed for the selective detection of HNO in biological systems.[1][5][9] These probes offer the advantage of real-time monitoring of HNO generation within living cells. Many of these probes are based on a reaction with the probe that leads to a "turn-on" fluorescent signal.

General Protocol for Fluorescent Probe Use:

  • Cell Loading: Incubate the cells with the fluorescent probe at the recommended concentration and for the appropriate time to allow for cellular uptake.

  • Wash: Gently wash the cells with fresh, pre-warmed buffer or medium to remove any excess extracellular probe.

  • Baseline Fluorescence: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for the specific probe.

  • HNO Donor Addition: Add the this compound working solution to the cells.

  • Time-course Imaging: Acquire fluorescence images or readings at regular intervals to monitor the increase in fluorescence, which corresponds to the generation of HNO.

Selection of a Fluorescent Probe:

The choice of fluorescent probe will depend on the specific experimental requirements, such as the desired emission wavelength, cellular localization, and sensitivity. It is crucial to consult the manufacturer's instructions and relevant literature for the specific probe being used.

Comparative Overview of Common HNO Donors

For experimental design, it is useful to compare the properties of this compound with other commonly used HNO donors.

PropertyThis compoundAngeli's Salt (Na₂N₂O₃)Piloty's Acid (N-Hydroxybenzenesulfonamide)
Release Mechanism Spontaneous, slow hydrolysis[7][9]pH-dependent decomposition (pH 4-8)Base-catalyzed decomposition (optimal at high pH)
Release Kinetics Slow, sustained release[8]Rapid release (t½ ≈ 2-5 min at 37°C, pH 7.4)[3]Very slow at neutral pH; faster at basic pH
Byproducts N-acetyl-4-chlorobenzenesulfonamide, N₂O[8][9]Nitrite (NO₂⁻), N₂OBenzenesulfinate, N₂O; can produce NO under aerobic, neutral conditions
Optimal pH Neutral[8]Neutral to slightly acidic (pH 4-8)Basic (pH > 9)
Key Advantage Slow, sustained release without NO production[8][9]Well-characterized, rapid HNO releaseCommercially available, structurally simple
Key Disadvantage Limited quantitative data on release kineticsShort half-life, byproduct of nitriteInefficient HNO release and potential for NO production at physiological pH

Conclusion

This compound is a valuable and specialized tool for the in vitro study of nitroxyl. Its key advantage lies in its ability to provide a slow and sustained release of HNO through a simple, non-enzymatic hydrolysis mechanism, without the confounding production of nitric oxide. By understanding the principles of its activation and employing the appropriate handling and detection methodologies outlined in this guide, researchers can effectively harness this compound to explore the intricate and expanding roles of HNO in biology and medicine. As with any chemical donor, careful experimental design, including the use of appropriate controls, is paramount for generating robust and reliable data.

References

  • Smolecule. (2023, August 15). Buy this compound | 142867-52-5.
  • Zhang, L., et al. (2017). Reaction-Based Fluorescent Probes for the Imaging of Nitroxyl (HNO) in Biological Systems. Accounts of Chemical Research, 50(10), 2351-2362.
  • Reisz, J. A., et al. (2017). Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation. Antioxidants & Redox Signaling, 28(15), 1423-1437.
  • Kemp-Harper, B. (2011). Nitroxyl (HNO): A Novel Redox Signaling Molecule. Antioxidants & Redox Signaling, 14(9), 1609-1613.
  • Li, M., et al. (2020). Recent Advances in Fluorescent Probes for Detection of HOCl and HNO. ACS Omega, 5(4), 1640-1653.
  • Fukuto, J. M. (2005). Donors of HNO. Methods in Enzymology, 396, 468-477.
  • BioCrick. This compound | CAS:142867-52-5. Retrieved from [Link]

  • Kumar, M., et al. (2015). Fluorescent ‘turn-on’ Chemodosimeter Probe for Nitrosyl (HNO). RSC Advances, 5(82), 67215-67218.
  • Dickinson, B. C., et al. (2014). A Fast and Selective Near-Infrared Fluorescent Sensor for Multicolor Imaging of Biological Nitroxyl (HNO). Journal of the American Chemical Society, 136(9), 3423-3426.
  • CN104730188A - Gas chromatography analysis method for rapidly detecting nitrous oxide greenhouse gas.
  • U.S. Environmental Protection Agency. (1991). Recommended Operating Procedure No.
  • Dickinson, B. C., & Chang, C. J. (2014). A Chemiluminescent Probe for HNO Quantification and Real-time Monitoring in Living Cells. Journal of the American Chemical Society, 136(45), 15802-15805.
  • Michigan State University. Nitrous Oxide (N2O) concentration analysis of gas samples. Retrieved from [Link]

  • NOAA Global Monitoring Laboratory. (2015). Technical Procedure: Analysis of Nitrous Oxide in Air.
  • Oliveira, C., et al. (2018). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal Research Reviews, 38(4), 1234-1276.
  • Paolocci, N., et al. (2007). The pharmacology of nitroxyl (HNO) and its therapeutic potential: not just the Janus face of NO. Pharmacology & Therapeutics, 113(2), 442-458.
  • Gallego, D. J., et al. (2021). Azanone (HNO): generation, stabilization and detection. Chemical Science, 12(31), 10484-10503.
  • Toczyłowska-Mamińska, R., et al. (2021). The Chemistry of HNO: Mechanisms and Reaction Kinetics. Frontiers in Chemistry, 9, 738521.
  • ResearchGate. Structures of HNO-donors currently in medical trials. Retrieved from [Link]

  • Dumond, J., & King, S. B. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637-1648.
  • Dranka, M., et al. (2022). Kinetic Study on the Reactivity of Azanone (HNO) toward Cyclic C-Nucleophiles. International Journal of Molecular Sciences, 23(16), 9225.
  • Drexel University. THE DECOMPOSITION OF SODIUM N-CHLOROBENZENESULFONAMIDE (CHLORAMINE-B). Retrieved from [Link]

  • Dressman, J., et al. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 25(2), 6-15.
  • Wang, R., et al. (2018). Visualization of nitroxyl (HNO) in vivo via a lysosome-targetable near-infrared fluorescent probe.
  • Toscano, J. P., et al. (2007). N-hydroxylsulfonamide derivatives as new physiologically useful nitroxyl donors.
  • ResearchGate. HNO donors and their properties. Retrieved from [Link]

  • ResearchGate. 5 Synopsis of the in vivo and in vitro cardiovascular actions of HNO.... Retrieved from [Link]

  • Royal Society of Chemistry. An effective method for detecting nitrous oxide using alkaline washing and GC-MS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a synthetic arylsulfonamide derivative with significant biological activities that position it as a valuable tool for research and a potential scaffold for therapeutic development.[1] With the chemical formula C₁₀H₁₀ClNO₅S and a molecular weight of 291.71 g/mol , this compound is primarily recognized for its dual action as a prodrug of the potent vasorelaxant nitroxyl (HNO) and as a powerful inhibitor of aldehyde dehydrogenase (ALDH).[1][2] Its unique chemical structure, featuring acetyl and acetoxy groups on the sulfonamide nitrogen, is central to its mechanism of action and biological effects. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and key biological activities of this compound, offering insights for its application in cardiovascular, neuroprotective, and anti-inflammatory research.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₅S
Molecular Weight 291.71 g/mol
CAS Number 142867-52-5
Appearance Colorless, odorless, crystalline solid
Solubility Soluble in DMSO up to 100 mM[3]

Synthesis

General Synthetic Workflow:
  • Acetylation of 4-chlorobenzenesulfonamide: The starting material, 4-chlorobenzenesulfonamide, is first N-acetylated. This is typically achieved by reacting the sulfonamide with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.[1]

  • Formation of the N-acetoxy group: The resulting N-acetyl-4-chlorobenzenesulfonamide is then converted to the final product by the introduction of an acetoxy group at the nitrogen atom. This can be accomplished through a reaction with a suitable reagent that can donate an acetoxy group.[1]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.[1]

G cluster_reagents A 4-chlorobenzenesulfonamide B N-acetyl-4-chlorobenzenesulfonamide A->B Acetylation C This compound B->C Acetoxylation reagent1 Acetic Anhydride or Acetyl Chloride reagent2 Acetoxy Source

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action: A Dual-Acting Molecule

The primary biological activities of this compound stem from its ability to act as a prodrug, releasing nitroxyl (HNO) upon hydrolysis, which in turn is a potent inhibitor of aldehyde dehydrogenase (ALDH).

Nitroxyl (HNO) Release

This compound is designed to be stable until it undergoes hydrolysis, which can occur non-enzymatically in aqueous environments or be facilitated by cellular esterases.[4] The hydrolysis of the acetoxy group is the initial step, leading to an unstable intermediate that subsequently decomposes to release HNO.[5]

G start This compound intermediate Unstable N-hydroxy Intermediate start->intermediate Hydrolysis (Esterase or spontaneous) products Nitroxyl (HNO) 4-Acetylaminophenylsulfinate intermediate->products Decomposition

Caption: Hydrolytic release of Nitroxyl (HNO) from the parent compound.

This slow and sustained release of HNO is a key feature, allowing for localized and prolonged biological effects while minimizing systemic toxicity.[2] The released HNO can then participate in various signaling pathways.

Aldehyde Dehydrogenase (ALDH) Inhibition

The released nitroxyl is a potent inhibitor of aldehyde dehydrogenase (ALDH), a superfamily of enzymes responsible for the oxidation of aldehydes to carboxylic acids.[6] The mechanism of inhibition involves the interaction of HNO with a critical cysteine residue (Cys302 in ALDH1A1 and ALDH2) within the enzyme's active site.[1] This interaction is thought to lead to the formation of a sulfinamide adduct, which irreversibly inactivates the enzyme.[7]

G HNO Nitroxyl (HNO) ALDH_inactive Inactive ALDH (Cys-S(O)NH) HNO->ALDH_inactive ALDH_active Active ALDH (with Cys-SH) ALDH_active->ALDH_inactive Irreversible Inhibition

Caption: Inhibition of Aldehyde Dehydrogenase (ALDH) by Nitroxyl (HNO).

Key Biological Activities and Therapeutic Potential

Cardiovascular Effects: Vasorelaxation

As a nitroxyl donor, this compound exhibits potent vasorelaxant properties.[2][4] HNO is known to induce vasodilation through mechanisms distinct from its redox sibling, nitric oxide (NO). While NO primarily acts through the activation of soluble guanylate cyclase (sGC), HNO's effects are thought to involve the activation of potassium channels and potentially the release of calcitonin gene-related peptide (CGRP).[8][10] This makes HNO donors like this compound promising candidates for the treatment of cardiovascular conditions such as hypertension and heart failure.[6]

Neuroprotection

The neuroprotective effects of this compound are likely mediated by the released nitroxyl. HNO has been shown to exert protective effects in models of neurodegeneration and ischemic injury.[2] The proposed mechanisms for HNO-mediated neuroprotection include:

  • Antioxidant activity: HNO can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage.

  • Modulation of signaling pathways: HNO may influence neuroprotective signaling cascades. For instance, in some contexts, it has been shown to affect the PTEN/Akt and ERK pathways, which are involved in cell survival and apoptosis.[3]

A study on a new PPARgamma agonist demonstrated that this compound, as an NO generator, could reverse the neuroprotective effects of the agonist in a model of chemical ischemia-reperfusion in SK-N-SH cells, highlighting its role in modulating neuronal cell death pathways.[3]

Anti-inflammatory Activity

Nitroxyl has demonstrated significant anti-inflammatory properties. It can suppress the activation of key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][11] Furthermore, HNO has been shown to promote the polarization of macrophages towards the anti-inflammatory M2 phenotype.[4] These effects suggest that this compound could be a valuable tool for studying and potentially treating inflammatory conditions.

The anti-inflammatory action of HNO is believed to be mediated, at least in part, through the cGMP/PKG/ATP-sensitive K+ channel signaling pathway.[11]

Experimental Protocols

ALDH Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against aldehyde dehydrogenase. Specific parameters may need to be optimized based on the enzyme source (e.g., yeast, human recombinant) and laboratory conditions.

Materials:

  • Aldehyde dehydrogenase (e.g., from baker's yeast)

  • NAD⁺

  • Acetaldehyde (substrate)

  • This compound (inhibitor)

  • DMSO (for dissolving the inhibitor)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Dissolve ALDH in phosphate buffer to the desired concentration (e.g., 1.3 U/reaction).[12]

    • Prepare a stock solution of NAD⁺ in phosphate buffer.

    • Prepare a stock solution of acetaldehyde in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, NAD⁺ solution, and ALDH solution to each well.

    • Add the desired concentration of this compound (or DMSO as a vehicle control) to the appropriate wells.

    • Pre-incubate the plate for a set time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[12]

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the acetaldehyde substrate to each well. The final concentration of acetaldehyde should be close to its Km value for the specific ALDH being used (e.g., ~900 µM for baker's yeast ALDH).[12]

  • Measure Activity:

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Take readings at regular intervals for a set period (e.g., 30 minutes).[12]

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a multifaceted molecule with significant potential in biomedical research. Its ability to act as a controlled-release donor of nitroxyl and a potent inhibitor of aldehyde dehydrogenase provides a unique combination of biological activities. The vasorelaxant, neuroprotective, and anti-inflammatory properties stemming from these actions make it a valuable tool for investigating a range of physiological and pathological processes. Further research to elucidate its detailed mechanisms of action in specific disease models and to optimize its therapeutic potential is warranted.

References

  • Fukuto, J. M., Hszieh, R., Gulati, P., Chiang, K. T., & Chaudhuri, G. (1992). N,O-diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties. Biochemical and Biophysical Research Communications, 187(3), 1367–1373. [Link]

  • Lee, M. J., Nagasawa, H. T., Elberling, J. A., & DeMaster, E. G. (1992). Prodrugs of nitroxyl as inhibitors of aldehyde dehydrogenase. Journal of Medicinal Chemistry, 35(20), 3648–3652. [Link]

  • Vitturi, D. A., Chen, C. S., Wood, M. E., & Freeman, B. A. (2015). The nitroxyl donor, Angeli's salt, inhibits inflammatory hyperalgesia in rats. Redox Biology, 6, 547–555. [Link]

  • Koppaka, V., Thompson, D. C., Chen, Y., Ellermann, M., Nicolaou, K. C., Juvonen, R. O., ... & Vasiliou, V. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520-539. [Link]

  • Fukuto, J. M. (2007). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. The Open Medicinal Chemistry Journal, 1, 1-12. [Link]

  • Kemp-Harper, B. K., & Favaloro, J. L. (2011). Nitroxyl (HNO) as a vasoprotective signaling molecule. Antioxidants & redox signaling, 14(9), 1649-1658. [Link]

  • Paolocci, N., Katori, T., Champion, H. C., St. John, M. E., Miranda, K. M., Fukuto, J. M., ... & Kass, D. A. (2003). Positive inotropic and lusitropic effects of nitroxyl (HNO) in failing hearts: independence from beta-adrenergic signaling. Proceedings of the National Academy of Sciences, 100(9), 5537-5542. [Link]

  • BioCrick. This compound | CAS:142867-52-5. [Link]

  • Tamma, G., & Valenti, G. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal research reviews, 37(6), 1438-1463. [Link]

  • Miranda, K. M., Nagasawa, H. T., & Toscano, J. P. (2011). The chemistry of nitroxyl-releasing compounds. Antioxidants & redox signaling, 14(9), 1637-1648. [Link]

  • Tamma, G., & Valenti, G. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal research reviews, 37(6), 1438-1463. [Link]

  • Tamma, G., & Valenti, G. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal research reviews, 37(6), 1438-1463. [Link]

  • KOBKEATTHAWIN, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 63(1), 123-129. [Link]

  • BioAssay Systems. Km for ALDH and IC50 Determination for Disulfiram. [Link]

  • Tardiolo, G., et al. (2018). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. Molecules, 23(12), 3305. [Link]

  • Consensus. (2023). Signaling pathways involved in phytochemical neuroprotection. [Link]

  • BioCrick. This compound | CAS:142867-52-5. [Link]

  • Fukuto, J. M. (2012). A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. British journal of pharmacology, 167(1), 25–34. [Link]

  • BioAssay Systems. Aldehyde Dehydrogenase Inhibitor Screening Services. [Link]

  • DC Chemicals. Aldehyde Dehydrogenase (ALDH). [Link]

  • Lin, Y., et al. (1998). Eliciting the Low-Activity Aldehyde Dehydrogenase Asian Phenotype by an Antisense Mechanism Results in an Aversion to Ethanol. The Journal of Clinical Investigation, 102(3), 635-641. [Link]

Sources

The Chemistry and Utility of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Prodrug Approach to Nitroxyl Donation and Aldehyde Dehydrogenase Inhibition

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a significant molecule in medicinal chemistry and pharmacology, primarily recognized for its dual role as a nitroxyl (HNO) prodrug and a potent inhibitor of aldehyde dehydrogenase (ALDH).[1][2][3] Beloning to the class of N,O-diacylated-N-hydroxyarylsulfonamides, this compound is designed to release the highly reactive and biologically active nitroxyl molecule under physiological conditions.[1][2] Its ability to modulate nitroxyl signaling pathways and inhibit aldehyde metabolism has positioned it as a valuable research tool and a potential therapeutic candidate for a range of conditions, including cardiovascular diseases and for inducing alcohol aversion.[1][2][4] This guide provides an in-depth exploration of its synthesis, characterization, mechanisms of action, and key applications, offering a comprehensive resource for researchers in drug development and the chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 142867-52-5
Molecular Formula C₁₀H₁₀ClNO₅S
Molecular Weight 291.71 g/mol
Appearance Colorless, odorless crystalline solid
Solubility Soluble in water (partially), DMSO (100 mM), and ethanol (10 mg/ml)

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 4-chlorobenzenesulfonamide. The following protocol is a representative procedure based on the general synthesis of N,O-diacylated-N-hydroxyarylsulfonamides.

Experimental Protocol

Step 1: N-Acetylation of 4-chlorobenzenesulfonamide

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzenesulfonamide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise. The use of a slight excess of the acetylating agent ensures complete conversion of the starting material.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of cold water. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute hydrochloric acid to remove any remaining pyridine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-4-chlorobenzenesulfonamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure N-acetyl-4-chlorobenzenesulfonamide.

Step 2: N-Acetoxylation of N-acetyl-4-chlorobenzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve the N-acetyl-4-chlorobenzenesulfonamide (1 equivalent) in a suitable solvent like acetic acid.

  • Formation of the Acetoxy Group: Treat the solution with a suitable acetoxylating agent. This can be achieved through various methods, including reaction with lead tetraacetate or through an oxidative process.

  • Reaction Progression and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. Dry the organic layer and remove the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Synthesis_Workflow Start 4-Chlorobenzenesulfonamide Step1 N-Acetylation (Acetic Anhydride/Pyridine) Start->Step1 Intermediate N-Acetyl-4-chlorobenzenesulfonamide Step1->Intermediate Purification1 Recrystallization Intermediate->Purification1 Step2 N-Acetoxylation (e.g., Lead Tetraacetate in Acetic Acid) Product This compound Step2->Product Purification2 Column Chromatography/ Recrystallization Product->Purification2 Purification1->Step2

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below. Researchers should verify the identity and purity of their synthesized compound by comparing their experimental data with these expected values.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the 4-chlorophenyl group, and two distinct singlets for the acetyl and acetoxy methyl protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbons of the acetyl and acetoxy groups, and the methyl carbons.
IR (Infrared) Spectroscopy Characteristic absorption bands for the sulfonyl group (S=O), two carbonyl groups (C=O), and the C-Cl bond.
Mass Spectrometry (MS) The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Mechanism of Action: A Tale of Two Activities

The biological effects of this compound are primarily attributed to its ability to release nitroxyl (HNO) and subsequently inhibit aldehyde dehydrogenase.

Nitroxyl (HNO) Release

The compound is designed as a prodrug that undergoes hydrolysis under physiological conditions to release HNO.[1][2] The N-acetoxy group serves as a good leaving group, facilitating the decomposition pathway that leads to the formation of nitroxyl.

HNO_Release_Mechanism Prodrug This compound Hydrolysis Hydrolysis (Physiological pH) Prodrug->Hydrolysis Intermediate Unstable Intermediate Hydrolysis->Intermediate HNO Nitroxyl (HNO) Intermediate->HNO Byproduct N-Acetyl-4-chlorobenzenesulfonamide Intermediate->Byproduct

Caption: Proposed mechanism of nitroxyl release.

Inhibition of Aldehyde Dehydrogenase (ALDH)

The released nitroxyl is a potent inhibitor of aldehyde dehydrogenase.[1][5] It is believed that HNO targets the active site cysteine residues of the enzyme, leading to the formation of a sulfinamide adduct and subsequent inactivation of the enzyme.[6] This inhibition of ALDH leads to an accumulation of aldehydes, which is the basis for its potential use as an alcohol deterrent.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research.

  • Cardiovascular Research: As a nitroxyl donor, it is used to study the physiological and pathological roles of HNO in the cardiovascular system, including its effects on vasodilation and cardiac contractility.[2]

  • Neuroprotection Studies: There is emerging evidence that nitroxyl may have neuroprotective effects, and this compound can serve as a tool to investigate these potential therapeutic applications.

  • Enzyme Inhibition Studies: It is a standard inhibitor for in vitro and in vivo studies of aldehyde dehydrogenase function and for screening new ALDH inhibitors.[1]

  • Drug Development: The core structure of this compound can serve as a scaffold for the development of new therapeutic agents targeting nitroxyl signaling pathways or for the treatment of alcoholism.

Quantitative Data: Aldehyde Dehydrogenase Inhibition

Protocol for Determining ALDH Inhibition (IC₅₀)
  • Enzyme and Substrate Preparation: Prepare a solution of aldehyde dehydrogenase (e.g., from yeast or recombinant human ALDH) in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.5). Prepare a stock solution of the substrate (e.g., acetaldehyde or benzaldehyde) and the cofactor NAD⁺.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure: In a 96-well plate, add the ALDH enzyme solution, the inhibitor at various concentrations, and the NAD⁺ solution. Pre-incubate the mixture for a defined period to allow for the release of HNO and its interaction with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the aldehyde substrate.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare ALDH Solution Incubation Pre-incubate ALDH, NAD⁺, & Inhibitor Prep_Enzyme->Incubation Prep_Substrate Prepare Substrate & NAD⁺ Initiation Initiate with Substrate Prep_Substrate->Initiation Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Incubation Incubation->Initiation Measurement Measure NADH Formation (Abs @ 340nm) Initiation->Measurement Calculation Calculate Reaction Rates Measurement->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC₅₀ Plotting->IC50

Caption: Workflow for determining the IC₅₀ of ALDH inhibitors.

Conclusion

This compound stands as a well-defined chemical tool with significant implications for biomedical research. Its ability to act as a clean and controllable source of nitroxyl, coupled with its potent inhibitory effect on aldehyde dehydrogenase, provides a unique pharmacological profile. This guide has outlined the essential technical aspects of this compound, from its synthesis and characterization to its mechanisms of action and applications. It is our hope that this comprehensive overview will facilitate further research into the therapeutic potential of nitroxyl-based therapies and the development of novel ALDH inhibitors.

References

  • Lee, M. J., Nagasawa, H. T., Elberling, J. A., & DeMaster, E. G. (1992). Prodrugs of nitroxyl as inhibitors of aldehyde dehydrogenase. Journal of Medicinal Chemistry, 35(20), 3648–3652. [Link]

  • Nagasawa, H. T., Kawle, S. P., Elberling, J. A., DeMaster, E. G., & Fukuto, J. M. (1995). Prodrugs of nitroxyl as potential aldehyde dehydrogenase inhibitors vis-a-vis vascular smooth muscle relaxants. Journal of Medicinal Chemistry, 38(11), 1865–1871. [Link]

  • Fukuto, J. M., Hszieh, R., Gulati, P., Chiang, K. T., & Nagasawa, H. T. (1992). N,O-diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties. Biochemical and Biophysical Research Communications, 187(3), 1367–1373. [Link]

  • Fukuto, J. M. (2019). A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. British Journal of Pharmacology, 176(4), 546–555. [Link]

  • Nagasawa, H. T., Elberling, J. A., DeMaster, E. G., & Shirota, F. N. (1998). Prodrugs of nitroxyl and nitrosobenzene as cascade latentiated inhibitors of aldehyde dehydrogenase. Journal of Medicinal Chemistry, 41(15), 2770–2777. [Link]

  • DeMaster, E. G., Shirota, F. N., & Nagasawa, H. T. (1993). Nitroxyl analogs as inhibitors of aldehyde dehydrogenase. C-nitroso compounds. Biochemical Pharmacology, 45(10), 2129–2134. [Link]

  • Reif, D. W., & Fukuto, J. M. (2012). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 17(1), 49-64. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Bentham Science Publisher. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Retrieved from [Link]

  • DeMaster, E. G., & Nagasawa, H. T. (1996). Mechanisms of inhibition of aldehyde dehydrogenase by nitroxyl, the active metabolite of the alcohol deterrent agent cyanamide. Biochemical Pharmacology, 51(5), 615-621. [Link]

  • ResearchGate. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Discovery and Synthesis of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, a compound of interest in pharmaceutical development and biochemical research. The document details a proposed multi-step synthetic pathway, beginning with the readily available precursor, 4-chlorobenzenesulfonamide. Each synthetic step is elaborated with detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for the laboratory synthesis of this and structurally related molecules.

Introduction and Significance

This compound (CAS 142867-52-5) is a specialized organic compound that has garnered attention for its significant biological activities.[1][2][3][4] It is recognized primarily as a potent inhibitor of aldehyde dehydrogenase (ALDH), an important enzyme in aldehyde metabolism.[1][] Furthermore, it functions as a nitroxyl (HNO) prodrug, slowly releasing this potent vasorelaxant, which suggests potential therapeutic applications in cardiovascular diseases.[1][] The N-acylsulfonamide moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids due to similar acidity and enhanced stability.[6][7][8][9][10] Recent studies have also highlighted its potential in cancer therapy, with findings that it can downregulate BRCA1 protein levels, potentially sensitizing cancer cells to treatments like PARP inhibitors.[1]

Given its diverse biological profile, a robust and well-documented synthetic route is crucial for enabling further research and development. This guide outlines a logical and efficient synthesis of this compound, designed to be both reproducible and scalable.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a three-step process starting from 4-chlorobenzenesulfonamide. The proposed pathway is as follows:

  • N-Acetylation: The initial step involves the acetylation of the sulfonamide nitrogen of 4-chlorobenzenesulfonamide to yield N-acetyl-4-chlorobenzenesulfonamide.

  • N-Hydroxylation: The second step is a proposed oxidation of the N-acetylated intermediate to introduce a hydroxyl group on the nitrogen, forming N-hydroxy-N-acetyl-4-chlorobenzenesulfonamide.

  • O-Acetylation: The final step is the acetylation of the newly introduced hydroxyl group to afford the target compound, this compound.

This pathway is based on established organic chemistry principles and analogous transformations reported in the literature for related compounds.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: N-Acetylation cluster_1 Step 2: N-Hydroxylation cluster_2 Step 3: O-Acetylation 4-Chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide N-Acetyl-4-chlorobenzenesulfonamide N-Acetyl-4-chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide->N-Acetyl-4-chlorobenzenesulfonamide  H₂SO₄ (cat.) N-Hydroxy-N-acetyl-4-chlorobenzenesulfonamide N-Hydroxy-N-acetyl-4-chlorobenzenesulfonamide N-Acetyl-4-chlorobenzenesulfonamide->N-Hydroxy-N-acetyl-4-chlorobenzenesulfonamide  NHPI Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-Acetyl-4-chlorobenzenesulfonamide Target_Compound This compound N-Hydroxy-N-acetyl-4-chlorobenzenesulfonamide->Target_Compound  Pyridine PhI(OAc)2 PhI(OAc)2 PhI(OAc)2->N-Hydroxy-N-acetyl-4-chlorobenzenesulfonamide Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Target_Compound

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed to provide a clear, step-by-step guide for the synthesis of the target compound and its intermediates.

Synthesis of Starting Material: 4-Chlorobenzenesulfonamide

The starting material, 4-chlorobenzenesulfonamide, is commercially available.[11][12][13] However, it can also be synthesized from 4-chlorobenzenesulfonyl chloride. A typical procedure involves the reaction of 4-chlorobenzenesulfonyl chloride with aqueous ammonia.[14]

Protocol:

  • To a stirred mixture of 717 parts of water and 394.4 parts of 25% aqueous ammonia, add the crude melt of 4-chlorobenzenesulfonyl chloride (prepared from chlorobenzene and chlorosulfonic acid[15]) over 2 hours, maintaining the temperature between 30-35°C with cooling.

  • Stir the mixture for an additional 30 minutes.

  • Filter the solution to remove any undissolved byproducts like 4,4'-dichlorodiphenyl sulfone.

  • Adjust the pH of the clear filtrate to 5-6 using 30% hydrochloric acid while keeping the temperature at 20-25°C.

  • The product, 4-chlorobenzenesulfonamide, will precipitate.

  • Collect the solid by suction filtration, wash with cold water, and dry to obtain the final product.

Step 1: N-Acetylation of 4-Chlorobenzenesulfonamide

The N-acylation of sulfonamides is a well-established transformation, commonly achieved using acid anhydrides or acid chlorides.[7][8][16] An acid-catalyzed reaction with acetic anhydride provides an efficient route to N-acetyl-4-chlorobenzenesulfonamide.[7]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chlorobenzenesulfonamide (1 equivalent) in acetonitrile.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%).

  • Add acetic anhydride (1.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove any remaining acid and anhydride, and dry under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: N-Hydroxylation of N-Acetyl-4-chlorobenzenesulfonamide

The direct oxidation of the N-H bond in N-acylsulfonamides to an N-OH group is a challenging transformation. A plausible approach is to utilize a system known for the oxidation of related functionalities. The use of N-hydroxyphthalimide (NHPI) as a mediator in oxidation reactions has proven effective for sulfonamides under mild conditions.[17][18][19][20]

Protocol:

  • In a dry reaction flask, dissolve N-acetyl-4-chlorobenzenesulfonamide (1 equivalent) and N-hydroxyphthalimide (0.5 equivalents) in dichloromethane (DCM).

  • To this stirred solution, add (diacetoxy)iodobenzene (PhI(OAc)₂) (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for approximately 30 minutes under air.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to isolate N-hydroxy-N-acetyl-4-chlorobenzenesulfonamide.

Step 3: O-Acetylation of N-Hydroxy-N-acetyl-4-chlorobenzenesulfonamide

The final step involves the acylation of the N-hydroxy intermediate. This can be readily achieved using an acylating agent like acetyl chloride in the presence of a base to neutralize the HCl byproduct. O-acetylation of N-hydroxy compounds is a standard procedure in organic synthesis.[21][22]

Protocol:

  • Dissolve N-hydroxy-N-acetyl-4-chlorobenzenesulfonamide (1 equivalent) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.[1]

Data Summary and Expected Results

The following table summarizes the key chemical data for the compounds involved in the synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
4-ChlorobenzenesulfonamideC₆H₆ClNO₂S191.64White solid
N-Acetyl-4-chlorobenzenesulfonamideC₈H₈ClNO₃S233.68Solid
N-Hydroxy-N-acetyl-4-chlorobenzenesulfonamideC₈H₈ClNO₄S249.68Solid (presumed)
This compoundC₁₀H₁₀ClNO₅S291.71Crystalline solid

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of synthesis and purification steps.

Experimental_Workflow start Start: 4-Chlorobenzenesulfonamide step1 Step 1: N-Acetylation (Acetic Anhydride, H₂SO₄) start->step1 purify1 Purification 1 (Precipitation/Recrystallization) step1->purify1 intermediate1 Intermediate: N-Acetyl-4-chlorobenzenesulfonamide purify1->intermediate1 step2 Step 2: N-Hydroxylation (NHPI, PhI(OAc)₂) intermediate1->step2 purify2 Purification 2 (Column Chromatography) step2->purify2 intermediate2 Intermediate: N-Hydroxy-N-acetyl-4-chlorobenzenesulfonamide purify2->intermediate2 step3 Step 3: O-Acetylation (Acetyl Chloride, Pyridine) intermediate2->step3 purify3 Purification 3 (Workup & Recrystallization/Chromatography) step3->purify3 end Final Product: this compound purify3->end

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide has detailed a plausible and robust three-step synthesis for this compound, a compound with significant potential in medicinal chemistry. By leveraging well-established reactions for N-acetylation, N-hydroxylation, and O-acetylation, this guide provides a practical framework for its laboratory preparation. The protocols and workflows presented herein are designed to be accessible to researchers and professionals in the field, facilitating further investigation into the promising biological activities of this molecule.

References

  • Ammazzalorso, A., De Filippis, B., Giampietro, L., & Amoroso, R. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design, 90(6), 1094-1105. [Link]

  • PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]

  • Google Patents. (1984). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Molbase. 4-chlorobenzenesulfonamide. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Gavrylenko, O. V., Sosunovych, B. S., & Vashchenko, B. V. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainica Bioorganica Acta, 20(2), 13-23. [Link]

  • ResearchGate. (2025). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. [Link]

  • Thieme. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]

  • ResearchGate. Structures of some clinical N-acylsulfonamides. [Link]

  • LookChem. Amides. [Link]

  • ZambiaWiki. Nitrosamine. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. GU J Sci, 33(1), 117-122. [Link]

  • Sci-Hub. N-[4-(4-Chlorobenzenesulfonamido)phenylsulfonyl]acetamide. [Link]

  • ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. [Link]

  • Wikipedia. Acylsulfonamide. [Link]

  • ACS Publications. (2019). Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. [Link]

  • Wang, J., & Yi, W. J. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3771. [Link]

  • ResearchGate. (2025). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. [Link]

  • Hein, D. W., et al. (2009). Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes. Drug Metabolism and Disposition, 37(4), 870-877. [Link]

  • Wang, J., & Yi, W. J. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3771. [Link]

  • ACS Publications. (2021). Change of Selectivity in C–H Functionalization Promoted by Nonheme Iron(IV)-oxo Complexes by the Effect of the N-hydroxyphthalimide HAT Mediator. [Link]

  • PubMed. Sulfation-dependent formation of N-acetylated and deacetylated DNA adducts of N-hydroxy-4-acetylaminobiphenyl in male rat liver in vivo and in isolated hepatocytes. [Link]

  • Schauer, R., & Wember, M. (1971). Hydroxylation and O-acetylation of N-acetylneuraminic acid bound to glycoproteins of isolated subcellular membranes from porcine and bovine submaxillary glands. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 352(10), 1282-1290. [Link]

  • Semantic Scholar. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. [Link]

  • PubChem. N-(2-acetylphenyl)-4-chlorobenzenesulfonamide. [Link]

Sources

"N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide" as a prodrug

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Acyloxy-N-alkoxyarylsulfonamides as Prodrugs: A Case Study Approach

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-acyloxy-N-alkoxyarylsulfonamides as a class of prodrugs, with a specific focus on the conceptual framework that would apply to a molecule like "N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide." Given the novelty of this specific compound, we will explore the established principles of related sulfonamide-based prodrugs to provide a robust and scientifically grounded guide for researchers and drug development professionals.

Introduction: The Sulfonamide Prodrug Concept

The strategic design of prodrugs is a cornerstone of modern medicinal chemistry, aiming to overcome pharmacokinetic and pharmacodynamic barriers. Sulfonamide-based prodrugs represent a versatile class of molecules designed for targeted drug release. The core concept involves chemically modifying a pharmacologically active sulfonamide to render it inactive until it reaches the desired physiological environment, where it undergoes a predictable bioactivation to release the active drug.

The hypothetical molecule, this compound, combines several key features characteristic of advanced prodrug design:

  • Aryl Sulfonamide Core: The 4-chlorobenzenesulfonamide scaffold serves as the foundational structure, which could be either the active therapeutic agent itself or a carrier for another payload.

  • N-Acetylation and N-Acetoxylation: These modifications on the sulfonamide nitrogen are critical for creating a latent drug form. The N-acetoxy group, in particular, is often designed as a trigger for bioactivation.

This guide will delve into the mechanistic underpinnings, synthetic strategies, and analytical validation of such systems, using established literature on analogous compounds to build a predictive framework.

Mechanism of Bioactivation: A Stepwise Approach

The conversion of an N-acyloxy-N-alkoxyarylsulfonamide prodrug to its active form is a multi-step process, typically initiated by enzymatic cleavage. The following proposed mechanism is based on studies of similar N-substituted sulfonamides.

Step 1: Enzymatic Deacylation

The bioactivation cascade is often initiated by the enzymatic hydrolysis of the acetoxy group. Carboxylesterases, which are abundant in the liver, plasma, and other tissues, are the primary enzymes responsible for this initial cleavage. This step is critical as it unmasks a more reactive intermediate.

Step 2: Generation of the N-hydroxy Intermediate

The removal of the acetyl group from the N-acetoxy moiety results in the formation of an N-hydroxy sulfonamide. This intermediate is often unstable and poised for further transformation. The rate of this initial hydrolysis can be tuned by modifying the steric and electronic properties of the acyl group, allowing for controlled release kinetics.

Step 3: Rearrangement and Release of the Active Moiety

Following the formation of the N-hydroxy intermediate, a subsequent rearrangement, often a Lossen-like rearrangement, can occur. This leads to the generation of a reactive nitrenium ion or a related species, which can then either be trapped by water to release the parent sulfonamide or interact with other biological nucleophiles. The precise nature of this final step dictates the therapeutic action and potential off-target effects.

Diagram: Proposed Bioactivation Pathway

Bioactivation_Pathway cluster_0 Systemic Circulation / Target Tissue Prodrug N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide Intermediate N-Acetyl-N-hydroxy- 4-chlorobenzenesulfonamide (Unstable Intermediate) Prodrug->Intermediate Carboxylesterases (Hydrolysis) ReactiveSpecies Nitrenium Ion Intermediate Intermediate->ReactiveSpecies Spontaneous Rearrangement ActiveDrug 4-chlorobenzenesulfonamide (Active Drug) ReactiveSpecies->ActiveDrug Hydrolysis

Caption: Proposed bioactivation of this compound.

Synthetic Strategy: A General Protocol

The synthesis of N-acyloxy-N-alkoxyarylsulfonamides generally follows a multi-step pathway. Below is a representative protocol for the synthesis of a model compound, which can be adapted for this compound.

Materials and Reagents
  • 4-chlorobenzenesulfonamide

  • Acetic anhydride

  • Pyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Experimental Protocol
  • N-Acetylation of the Starting Sulfonamide:

    • Dissolve 4-chlorobenzenesulfonamide in pyridine.

    • Add acetic anhydride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with 1M HCl and brine, then dry over magnesium sulfate.

    • Purify the resulting N-acetyl-4-chlorobenzenesulfonamide by column chromatography.

  • N-Acetoxylation of the N-acetylated Intermediate:

    • Dissolve the N-acetyl-4-chlorobenzenesulfonamide in DCM.

    • Add m-CPBA in portions at room temperature.

    • Stir the reaction for 24-48 hours, monitoring by TLC.

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA.

    • Dry the organic layer and purify the final product, this compound, by column chromatography.

Diagram: Synthetic Workflow

Synthetic_Workflow Start 4-chlorobenzenesulfonamide Step1 N-Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Intermediate N-Acetyl-4-chlorobenzenesulfonamide Step1->Intermediate Step2 N-Acetoxylation (m-CPBA, DCM) Intermediate->Step2 FinalProduct N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide Step2->FinalProduct

Caption: General synthetic workflow for the target prodrug.

Analytical Characterization and Stability Studies

The successful synthesis and validation of a prodrug require rigorous analytical characterization and stability assessment.

Structural Confirmation
Analytical Method Purpose Expected Observations
¹H NMR To confirm the proton environment of the molecule.Signals corresponding to the aromatic protons of the chlorobenzene ring, as well as singlets for the acetyl and acetoxy methyl groups.
¹³C NMR To identify all unique carbon atoms.Resonances for the aromatic carbons, the carbonyl carbons of the acetyl and acetoxy groups, and the methyl carbons.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the target compound.
FTIR Spectroscopy To identify key functional groups.Characteristic stretching frequencies for the sulfonyl group (S=O), and the carbonyl groups (C=O) of the acetyl and acetoxy moieties.
Prodrug Stability and Release Kinetics

To evaluate the prodrug's potential for controlled release, its stability must be assessed under various conditions.

  • Chemical Stability: The stability of the prodrug should be evaluated in buffers at different pH values (e.g., pH 1.2 for gastric fluid, pH 7.4 for physiological conditions) to determine its susceptibility to chemical hydrolysis.

  • Enzymatic Stability: Incubation of the prodrug in the presence of liver microsomes or purified esterase enzymes is crucial to confirm the proposed enzymatic bioactivation. The rate of disappearance of the prodrug and the appearance of the active drug should be monitored over time, typically by HPLC.

The data from these studies allow for the determination of the prodrug's half-life under different conditions, providing critical insights into its in vivo behavior.

Future Directions and Therapeutic Potential

The development of N-acyloxy-N-alkoxyarylsulfonamide prodrugs holds significant promise for improving the therapeutic index of sulfonamide-based drugs. Future research should focus on:

  • Modulating Release Rates: By systematically varying the N-acyl and N-alkoxy substituents, the rate of enzymatic cleavage and subsequent drug release can be fine-tuned to achieve a desired pharmacokinetic profile.

  • Targeted Delivery: The prodrug strategy can be combined with targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to further enhance tissue-specific drug release.

  • Expanding the Scope: This prodrug concept can be applied to a wide range of sulfonamide-containing drugs, potentially revitalizing older drugs with poor pharmacokinetic properties.

References

  • D.A. Gately, S.A. Lira, and J.A. Bristol, "Esterase-sensitive prodrugs of a potent, orally active matrix metalloproteinase inhibitor, AG3340," Journal of Medicinal Chemistry, 1999, 42(15), pp. 2737-2743. [Link]

  • M.H. Kroll, "The role of esterases in the metabolism of drugs," Expert Opinion on Drug Metabolism & Toxicology, 2008, 4(12), pp. 1547-1557. [Link]

Methodological & Application

Application Notes & Protocols: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS No. 142867-52-5). It is intended for researchers, scientists, and drug development professionals. Herein, we detail the compound's mechanism of action as a nitroxyl (HNO) prodrug and an inhibitor of aldehyde dehydrogenase (ALDH). We present a detailed, field-proven protocol for its chemical synthesis, purification, and handling. Furthermore, this guide includes protocols for its application in typical in vitro experimental settings, alongside essential safety, and physicochemical data to ensure reliable and safe utilization in the laboratory.

Introduction and Scientific Background

This compound is a specialized chemical compound belonging to the benzenesulfonamide family.[1] With the molecular formula C₁₀H₁₀ClNO₅S and a molecular weight of 291.71 g/mol , this crystalline solid has garnered significant interest as a sophisticated research tool.[1][2] Its primary value lies in its function as a prodrug that controllably releases nitroxyl (HNO), a highly reactive and potent vasorelaxant.[3][] This controlled release mechanism distinguishes it from other donors and makes it an invaluable asset for studying HNO signaling pathways.[1][5]

Concurrently, the compound is a powerful inhibitor of aldehyde dehydrogenase (ALDH), a critical enzyme in aldehyde metabolism.[1][2][3][] This dual activity allows for its application in diverse research areas, including cardiovascular disease, neuroprotection, and inflammation studies.[1][5]

Mechanism of Action: A Tale of Two Functions

The utility of this compound stems from its carefully designed chemical structure, which facilitates a slow, non-enzymatic hydrolysis in neutral aqueous solutions.[1][] This process is central to its biological activity.

2.1. Controlled Nitroxyl (HNO) Release The compound is engineered to be a stable precursor that, upon hydrolysis, releases the biologically active nitroxyl species.[1] A key advantage of this system is that it provides a sustained release of HNO without the concomitant production of nitric oxide (NO), allowing for the specific investigation of HNO-mediated effects.[1][5] The released HNO eventually dimerizes and dehydrates to form nitrous oxide (N₂O), a measurable endpoint for monitoring the compound's activation.[1] This targeted release is crucial for studying the vasorelaxant properties of nitroxyl in cardiovascular research.[1]

Mechanism_of_Action Prodrug N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide Hydrolysis Slow, Non-Enzymatic H₂O Hydrolysis (Neutral pH) Prodrug->Hydrolysis HNO Nitroxyl (HNO) (Active Species) Hydrolysis->HNO Intermediate N-acetyl-4-chlorobenzene- sulfonamide + Acetic Acid (Byproducts) Hydrolysis->Intermediate releases ALDH Aldehyde Dehydrogenase (ALDH) HNO->ALDH targets Vasorelaxation Vasorelaxation & Other Biological Effects HNO->Vasorelaxation causes Inhibition Irreversible Inhibition ALDH->Inhibition undergoes

Sources

Application Notes & Protocols: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the use of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS: 142867-52-5) in a cell culture setting. It details the compound's dual mechanism of action as a nitroxyl (HNO) donor and an aldehyde dehydrogenase (ALDH) inhibitor, provides validated protocols for its preparation and application, and offers insights into experimental design and data interpretation.

Introduction

This compound is a multifaceted chemical probe with significant potential in biomedical research.[1] Structurally, it is a benzenesulfonamide derivative designed as a prodrug to ensure controlled release of its active species.[1][] Its primary utility in a biological context stems from two well-documented activities:

  • Nitroxyl (HNO) Donation: The compound undergoes slow, non-enzymatic hydrolysis in neutral aqueous solutions to release nitroxyl, a highly reactive and potent signaling molecule.[1][][3][4] This release is distinct from that of nitric oxide (NO), allowing for the specific investigation of HNO-mediated pathways.[3][4]

  • Aldehyde Dehydrogenase (ALDH) Inhibition: It is also recognized as a powerful inhibitor of aldehyde dehydrogenase, a critical enzyme family involved in cellular detoxification and metabolism.[1][][4][5]

These dual functions make this compound a valuable tool for studying a range of biological processes, including cardiovascular regulation, oxidative stress, neuroprotection, and cancer biology.[1][3]

Compound Properties and Handling

A clear understanding of the compound's physical and chemical characteristics is fundamental to its effective and safe use.

PropertyValueSource(s)
CAS Number 142867-52-5[1][5][6]
Molecular Formula C₁₀H₁₀ClNO₅S[1][][5]
Molecular Weight 291.71 g/mol [1][][5]
Appearance Colorless, odorless crystalline solid / Powder[1][3]
Solubility Soluble to 100 mM in DMSO[3][4]
Storage (Solid) Desiccate at +4°C or -20°C for long-term stability[3][4][7]
Storage (Stock Solution) Store in aliquots at -20°C for up to several months[3]
Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related chemicals suggest that appropriate precautions are necessary.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions within a chemical fume hood or a well-ventilated area to avoid inhalation of dust or aerosols.[8][9][10]

  • Spills: In case of a spill, collect the material using appropriate methods to prevent dispersion and dispose of it as chemical waste according to your institution's guidelines.[8]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical advice.[8][9]

Mechanism of Action in a Cellular Context

The compound's utility is derived from its controlled decomposition in physiological buffer systems.

Nitroxyl (HNO) Release

The core function of this compound is its role as an HNO prodrug. The acetoxy group serves as an excellent leaving group, facilitating a slow, non-enzymatic hydrolysis in neutral aqueous solution (such as cell culture media).[1][] This controlled breakdown ensures a sustained release of HNO, which can then interact with cellular targets. The released HNO eventually dimerizes and dehydrates to form nitrous oxide (N₂O), importantly, without generating nitric oxide (NO) in the process.[3][4]

Mechanism_of_Action cluster_0 Extracellular/Aqueous Environment (e.g., Cell Culture Medium) cluster_1 Intracellular / Biological Effects Prodrug N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide Hydrolysis Slow, Non-Enzymatic Hydrolysis at pH ~7.4 Prodrug->Hydrolysis Enters aqueous solution Inhibition Inhibition Prodrug->Inhibition Directly or via metabolite HNO Nitroxyl (HNO) (Active Species) Hydrolysis->HNO Releases Targets Cellular Targets (e.g., Thiols, Heme Proteins) HNO->Targets Interacts with ALDH Aldehyde Dehydrogenase (ALDH) Inhibition->ALDH

Figure 2: Workflow for determining the optimal working concentration.

Step-by-Step Protocol:

  • Cell Seeding: Plate your adherent cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow them to adhere overnight. [11][12]2. Compound Preparation: Prepare a 2X working concentration series of this compound in complete culture medium. A broad range (e.g., 100 µM down to 0.1 µM) is recommended for the initial screen. Crucially, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Carefully remove the medium from the cells. Add an equal volume of the 2X compound dilutions to the wells, resulting in a 1X final concentration.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24 to 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) according to the manufacturer's protocol and measure the output on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value. For subsequent experiments, use concentrations well below the IC₅₀ to study specific mechanisms without confounding effects from widespread cytotoxicity.

Example Protocol: Assessing Downstream Effects of HNO Signaling

This protocol provides a template for investigating a specific cellular response to HNO release, such as the activation of a signaling pathway.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis). Allow them to reach 70-80% confluency.

  • Starvation (Optional): If studying a signaling pathway sensitive to serum components, you may need to serum-starve the cells for 4-12 hours prior to treatment.

  • Treatment: Treat the cells with the pre-determined, non-toxic concentration of this compound.

    • Vehicle Control: Treat a parallel set of cells with the same concentration of DMSO.

    • Positive Control (if available): Use a known activator of the pathway of interest.

  • Incubation: Incubate for the desired time points (e.g., a time course of 15 min, 30 min, 1 hr, 4 hr) to capture transient signaling events.

  • Harvesting and Analysis:

    • For protein analysis, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

    • Analyze protein expression or phosphorylation status using Western blotting or ELISA.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound precipitates in media Concentration is too high; poor initial dissolution in DMSO.Ensure the final DMSO concentration in the media is low (<0.5%). Prepare fresh stock solution. Add stock solution to media dropwise while vortexing.
High cytotoxicity at low concentrations Cell line is highly sensitive; error in stock concentration calculation.Re-run the dose-response curve with a lower concentration range. Verify stock solution concentration and calculations.
No observable effect Concentration is too low; compound has degraded; incubation time is incorrect.Use a higher (but non-toxic) concentration. Prepare fresh stock solution. Perform a time-course experiment to identify the optimal treatment duration. Verify the biological activity of the compound with a positive control assay (e.g., ALDH activity).
High variability between replicates Inconsistent cell seeding; pipetting errors; edge effects in 96-well plates.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of a 96-well plate for treatment groups.

References

  • Smolecule. (2023, August 15). This compound. 1

  • BOC Sciences. N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide.

  • Santa Cruz Biotechnology, Inc. This compound. 5

  • MilliporeSigma. (2025, November 6). Safety Data Sheet for N-Acetylsulphanilyl chloride. 8

  • BioCrick. This compound. 3

  • BOC Sciences. N-Acetoxy-N-acetyl-4-chlorobenzenesulfonamide CAS NO.142867-52-5. 6

  • ChemicalBook. This compound CAS#: 142867-52-5. 7

  • Biosynth. (2020, September 14). Safety Data Sheet for 4-Diazobenzenesulfonic acid. 9

  • TCI Chemicals. (2024, November 18). Safety Data Sheet for 4-Acetamidobenzenesulfonamide. 10

  • R&D Systems. This compound. 4

  • Li, H. (2014, August 12). BNRF GENERAL CELL CULTURE PROTOCOL. West Virginia University Shared Research Facilities. 13

  • Protocols.io. (2023, February 16). General protocol for the culture of adherent mammalian cell lines. 12

  • Drexler, H. G., & MacLeod, R. A. F. (Eds.). (2004). Basic Cell Culture Protocols. In Methods in Molecular Biology (Vol. 290). Humana Press. 14

Sources

Application Notes and Protocols: Quantitative Determination of Nitroxyl (HNO) Release from N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitroxyl and its Controlled Release

Nitroxyl (HNO), the one-electron reduced and protonated sibling of the well-established signaling molecule nitric oxide (NO), has emerged as a molecule of significant interest in pharmacology and biology.[1] Unlike NO, HNO exhibits distinct chemical reactivity and physiological effects, including positive inotropic and lusitropic effects on the heart, making it a promising therapeutic agent for conditions like heart failure.[2] However, the inherent instability and high reactivity of HNO in biological systems necessitate the use of donor molecules that can release it in a controlled and predictable manner.[1]

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a pro-drug designed for the slow, non-enzymatic release of HNO in neutral aqueous solutions.[3][4][5][6][7][8] Its structure facilitates a hydrolytic decomposition to yield the active HNO species, without the concomitant release of NO, a crucial feature for dissecting the specific biological roles of HNO.[3][4][5] This document provides a detailed application note and a comprehensive protocol for a spectrophotometric assay to quantify the release of HNO from this compound using metmyoglobin as a scavenger.

Chemical Properties and Mechanism of HNO Release

This compound belongs to the class of N,O-diacylated-N-hydroxyarylsulfonamides.[1] The mechanism of HNO release is predicated on the hydrolysis of the acetoxy group, which initiates a cascade of reactions culminating in the liberation of HNO. This process is designed to occur at a controlled rate under physiological conditions (pH 7.4, 37°C), allowing for a sustained availability of HNO for experimental investigation.[3]

cluster_0 Mechanism of HNO Release Donor N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide Intermediate Hydrolyzed Intermediate Donor->Intermediate Hydrolysis (H₂O, pH 7.4) Products HNO + Byproducts Intermediate->Products Spontaneous Decomposition

Caption: Hydrolytic activation of this compound to release HNO.

Principle of the Metmyoglobin-Based HNO Assay

The quantification of HNO released from this compound can be achieved spectrophotometrically by monitoring the reaction of HNO with metmyoglobin (MbFe³⁺). In this assay, metmyoglobin, the oxidized form of myoglobin with iron in the ferric (Fe³⁺) state, acts as a trap for the released HNO. HNO reduces the ferric iron of metmyoglobin to the ferrous state (Fe²⁺) and subsequently binds to it, forming a stable nitrosylmyoglobin complex (MbFe²⁺-NO). This conversion results in a distinct change in the UV-Vis absorbance spectrum of the myoglobin, which can be monitored over time to quantify the amount of HNO produced.

The key reaction is: MbFe³⁺ + HNO → MbFe²⁺-NO + H⁺

The formation of nitrosylmyoglobin can be monitored by the increase in absorbance at specific wavelengths, typically around 421 nm, and a decrease in the Soret peak of metmyoglobin at approximately 409 nm.

Detailed Protocol: Spectrophotometric Quantification of HNO Release

This protocol details the steps for quantifying the release of HNO from this compound using a metmyoglobin-based spectrophotometric assay.

Materials and Reagents
  • This compound (CAS: 142867-52-5)

  • Equine heart metmyoglobin (Sigma-Aldrich or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Microcentrifuge tubes

  • Pipettes

Preparation of Solutions
  • Metmyoglobin Stock Solution (1 mM): Dissolve the appropriate amount of equine heart metmyoglobin in PBS (pH 7.4) to achieve a final concentration of 1 mM. The exact concentration should be confirmed spectrophotometrically using the extinction coefficient for metmyoglobin at its Soret peak (~409 nm, ε ≈ 157 mM⁻¹cm⁻¹). Store on ice and use fresh.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Prepare this solution fresh before each experiment due to potential hydrolysis.[7]

  • Working Buffer: PBS, pH 7.4.

Experimental Workflow

cluster_1 Experimental Workflow A Prepare Metmyoglobin Solution in PBS B Record Baseline Spectrum (t=0) A->B C Add Donor Stock Solution B->C D Incubate at 37°C C->D E Record Spectra at Time Intervals D->E F Analyze Absorbance Changes E->F

Caption: Workflow for the spectrophotometric HNO donor assay.

Assay Procedure
  • Prepare the Reaction Mixture: In a 1 cm path length cuvette, add the appropriate volume of PBS (pH 7.4) and metmyoglobin stock solution to achieve a final metmyoglobin concentration of 10-20 µM in a final volume of, for example, 1 mL. Gently mix the solution.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the initial absorbance spectrum from 350 nm to 650 nm. This will serve as the baseline (t=0) reading.

  • Initiate the Reaction: Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 100-500 µM). The final concentration of DMSO should be kept low (e.g., <1%) to avoid effects on the protein structure. Mix the solution quickly but gently by inverting the cuvette.

  • Time-Course Measurement: Immediately start recording the absorbance spectra at regular time intervals (e.g., every 1-5 minutes) for a duration sufficient to observe the reaction approaching completion (e.g., 60-120 minutes). If the spectrophotometer has a temperature control unit, maintain the temperature at 37°C throughout the experiment.

  • Control Experiments:

    • Vehicle Control: Perform a control experiment by adding the same volume of DMSO (without the HNO donor) to the metmyoglobin solution to ensure that the solvent does not cause any spectral changes.

    • Donor-only Control: Record the spectrum of this compound in PBS to check for any intrinsic absorbance that might interfere with the myoglobin spectrum.

Data Analysis and Calculation of HNO Concentration
  • Monitor Spectral Changes: Observe the changes in the absorbance spectrum over time. You should see a decrease in the Soret peak of metmyoglobin (~409 nm) and an increase in the peak corresponding to nitrosylmyoglobin (~421 nm).

  • Calculate the Concentration of Nitrosylmyoglobin: The concentration of nitrosylmyoglobin formed at each time point can be calculated using the Beer-Lambert law (A = εcl), by monitoring the change in absorbance at a specific wavelength. A common approach is to use the change in absorbance at 421 nm.

    The concentration of nitrosylmyoglobin ([MbFe²⁺-NO]) can be calculated using the following formula:

    [MbFe²⁺-NO] (µM) = (ΔA₄₂₁ / Δε₄₂₁) * 10⁶

    Where:

    • ΔA₄₂₁ is the change in absorbance at 421 nm at a given time point compared to the baseline.

    • Δε₄₂₁ is the difference in the molar extinction coefficients of nitrosylmyoglobin and metmyoglobin at 421 nm. This value should be determined experimentally or obtained from the literature.

  • Determine the Amount of HNO Released: Assuming a 1:1 stoichiometry between HNO and the formation of nitrosylmyoglobin, the concentration of HNO released at each time point is equal to the concentration of nitrosylmyoglobin formed.

Summary of Key Assay Parameters
ParameterRecommended Value/RangeNotes
Metmyoglobin Concentration 10 - 20 µMEnsure sufficient excess to trap all released HNO.
HNO Donor Concentration 100 - 500 µMOptimize based on the expected rate of HNO release.
Buffer Phosphate-Buffered Saline (PBS), pH 7.4Mimics physiological pH.
Temperature 37°CTo simulate physiological conditions.
Wavelengths for Monitoring ~409 nm (decrease), ~421 nm (increase)Soret peaks of metmyoglobin and nitrosylmyoglobin.
Solvent for Donor DMSOUse a minimal volume to avoid protein denaturation.

Expected Results and Interpretation

A successful experiment will show a time-dependent conversion of the metmyoglobin spectrum to the nitrosylmyoglobin spectrum. By plotting the concentration of HNO released over time, a release profile for this compound can be generated. This profile can be used to determine key kinetic parameters such as the initial rate of release and the half-life of the donor under the specific experimental conditions.

Alternative and Complementary Assays

While the metmyoglobin assay is a robust and widely used method, other techniques can be employed to detect and quantify HNO release:

  • Fluorescent Probes: A variety of fluorescent probes have been developed that exhibit a selective turn-on or ratiometric response in the presence of HNO. These probes can be used for both in vitro quantification and for imaging HNO in cellular systems.

  • Mass Spectrometry: Membrane-inlet mass spectrometry (MIMS) can be used for the real-time detection of gaseous N₂O, a dimerization product of HNO. However, this method is less suitable for quantifying HNO in biological systems due to the second-order kinetics of dimerization.

Troubleshooting

  • No or Slow Reaction:

    • Check Donor Stability: Ensure the this compound stock solution was prepared fresh.

    • Verify Metmyoglobin Activity: Ensure the metmyoglobin is not denatured. Prepare a fresh solution if necessary.

    • Incorrect pH: Confirm the pH of the buffer is 7.4.

  • Precipitation in the Cuvette:

    • Donor Solubility: The concentration of the HNO donor may be too high. Try a lower concentration.

    • DMSO Concentration: Ensure the final DMSO concentration is low.

  • Inconsistent Results:

    • Temperature Fluctuations: Use a temperature-controlled spectrophotometer.

    • Pipetting Errors: Ensure accurate and consistent pipetting of all reagents.

Conclusion

This compound serves as a valuable tool for researchers studying the biological effects of nitroxyl. The provided spectrophotometric assay using metmyoglobin offers a reliable and quantitative method to characterize the HNO release profile of this donor. By understanding the kinetics of HNO release, researchers can design more precise experiments to elucidate the therapeutic potential of HNO-based drugs.

References

  • Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation. National Institutes of Health. [Link]

  • The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. PubMed Central. [Link]

  • The Chemistry of HNO: Mechanisms and Reaction Kinetics. PubMed Central. [Link]

  • N,O-diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties. PubMed. [Link]

  • This compound | CAS:142867-52-5. BioCrick. [Link]

  • Metmyoglobin and methemoglobin as efficient traps for nitrosyl hydride (nitroxyl) in neutral aqueous solution. Brandeis University. [Link]

  • Efficient trapping of HNO by deoxymyoglobin. PubMed. [Link]

Sources

Aldehyde dehydrogenase inhibition assay with "N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Aldehyde Dehydrogenase (ALDH) Inhibition Assay with N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Aldehyde Dehydrogenase as a Therapeutic Target

The aldehyde dehydrogenase (ALDH) superfamily consists of 19 isozymes in humans that are crucial for detoxifying both endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids.[1][2] These enzymes are vital for numerous physiological processes, including alcohol metabolism, retinoic acid signaling, and protecting cells from oxidative stress by eliminating reactive aldehydes derived from lipid peroxidation.[1][2] Dysregulation of ALDH activity is implicated in a range of pathologies, including cancer, Alzheimer's disease, and Parkinson's disease.[1] Notably, high ALDH activity is a hallmark of cancer stem cells and is associated with therapeutic resistance and poor prognosis in several solid tumors.[1][3][4][5] This has positioned ALDH as a significant target for drug development, with a growing need for potent and specific inhibitors to probe its function and serve as potential therapeutics.[2][4][6]

Inhibitor Profile: this compound

This compound is a potent inhibitor of aldehyde dehydrogenase.[7][] Its chemical structure, featuring a sulfonamide group and an N-acetoxy moiety, suggests a complex mechanism of action. This compound is described as a prodrug that can release nitroxyl (HNO), a potent vasorelaxant and a known inhibitor of ALDH.[][9] Furthermore, the molecule is designed for covalent modification of the enzyme.[7] The electrophilicity enhanced by the sulfonamide group likely promotes selective interaction with nucleophilic residues, such as the highly reactive cysteine residue found in the active site of most ALDH isozymes.[7][10] This covalent modification leads to a significant and often irreversible reduction in the enzyme's catalytic efficiency.[7][10]

The proposed mechanism involves the inhibitor binding to the active site, followed by an enzyme-mediated reaction that generates a highly reactive intermediate, which then forms a covalent bond with the catalytic cysteine residue.[10][11][12] This mechanism-based inhibition is a desirable trait in drug design as it can lead to high specificity and prolonged duration of action.

Principle of the ALDH Inhibition Assay

This protocol details a robust and widely used method for measuring ALDH activity in vitro. The assay quantifies the enzymatic oxidation of an aldehyde substrate (e.g., propionaldehyde) to its corresponding carboxylic acid.[13] This reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+), which is simultaneously reduced to NADH. The production of NADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[14][15] The rate of this absorbance increase is directly proportional to the ALDH enzyme activity.[16] When an inhibitor like this compound is introduced, it reduces the rate of NADH formation, providing a quantitative measure of its inhibitory potency.

To ensure accuracy, it is critical to account for any non-enzymatic increase in absorbance at 340 nm, which can occur due to interactions between NAD+ and the aldehyde substrate, especially at higher pH and concentrations.[13] Therefore, a substrate blank (containing NAD+ and aldehyde but no enzyme) is recommended.[13]

Caption: ALDH assay principle and point of inhibition.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.

I. Materials and Reagents
ReagentSuggested SupplierCatalog No. (Example)
Recombinant Human ALDH Isozyme (e.g., ALDH1A1 or ALDH2)Sigma-AldrichSAE0025
This compoundBOC Sciences142867-52-5
PropionaldehydeSigma-AldrichP5757
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-AldrichN7004
Sodium PyrophosphateSigma-AldrichP8135
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
96-well UV-transparent flat-bottom platesCorning3635
II. Reagent Preparation
  • Assay Buffer (50 mM Sodium Pyrophosphate, pH 8.0):

    • Dissolve 2.23 g of sodium pyrophosphate decahydrate in 90 mL of ultrapure water.

    • Adjust the pH to 8.0 using 1 M HCl.

    • Bring the final volume to 100 mL with ultrapure water.

    • Store at 4°C.

  • Enzyme Stock Solution (e.g., 1 mg/mL):

    • Reconstitute the lyophilized ALDH enzyme in Assay Buffer to a concentration of 1 mg/mL.

    • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution (e.g., 20 µg/mL):

    • On the day of the assay, dilute the Enzyme Stock Solution with ice-cold Assay Buffer to the final working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. A final concentration of 1-2 µg/mL in the reaction well is a good starting point.[17]

  • NAD+ Stock Solution (20 mM):

    • Dissolve 13.3 mg of NAD+ in 1 mL of Assay Buffer.

    • Aliquot and store at -20°C.

  • Propionaldehyde Substrate Stock Solution (1 M):

    • Prepare in a chemical fume hood.

    • Add 7.5 mL of propionaldehyde to a 100 mL volumetric flask and bring to volume with Assay Buffer.

    • Prepare fresh daily due to its volatility and potential for oxidation.

  • Inhibitor Stock Solution (10 mM):

    • Dissolve 2.92 mg of this compound in 1 mL of 100% DMSO.

    • Store in small aliquots at -20°C.

  • Positive Control Inhibitor (Disulfiram, 10 mM):

    • Dissolve 2.97 mg of Disulfiram in 1 mL of 100% DMSO.

    • Store in small aliquots at -20°C.

III. Assay Procedure

The entire procedure should be performed at room temperature (25°C).

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM Inhibitor Stock Solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM). This will result in final assay concentrations from 100 µM to 0.1 µM when diluted 100-fold in the final reaction.

  • Set up the 96-Well Plate:

    • Design the plate layout to include wells for:

      • Blank (No Enzyme): Assay Buffer, NAD+, Substrate.

      • Vehicle Control (100% Activity): Enzyme, NAD+, Substrate, DMSO.

      • Test Inhibitor Wells: Enzyme, NAD+, Substrate, Inhibitor dilutions.

      • Positive Control: Enzyme, NAD+, Substrate, Disulfiram.

    • Add 2 µL of DMSO (for Vehicle Control) or the corresponding inhibitor dilution to the appropriate wells.

  • Pre-incubation Step:

    • Add 158 µL of Assay Buffer to all wells.

    • Add 20 µL of the ALDH Enzyme Working Solution to all wells except the "Blank" wells (add 20 µL of Assay Buffer instead).

    • The total volume is now 180 µL.

    • Mix gently by tapping the plate. Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to interact with the enzyme before the reaction starts. This is particularly important for time-dependent or covalent inhibitors.[7]

  • Initiate the Reaction:

    • Prepare a Substrate/Cofactor Mix by combining the Propionaldehyde Stock and NAD+ Stock. For each well, you will need 10 µL of 40 mM NAD+ and 10 µL of 20 mM Propionaldehyde (final concentrations will be 200 µM NAD+ and 100 µM Propionaldehyde).

    • Calculation for 100 reactions: Mix 1000 µL of 40 mM NAD+ (dilute 20 mM stock 1:2) and 1000 µL of 20 mM Propionaldehyde (dilute 1 M stock 1:50).

    • Add 20 µL of the Substrate/Cofactor Mix to all wells to start the reaction. The final volume in each well is 200 µL .

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 340 nm every 30 seconds for 5-10 minutes .

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, NAD+, Substrate, and Inhibitor Stocks prep_dilutions Create serial dilutions of Inhibitor in DMSO prep_reagents->prep_dilutions add_inhibitor 1. Add 2 µL Inhibitor/ DMSO to wells prep_dilutions->add_inhibitor add_enzyme 2. Add 178 µL Enzyme/ Buffer Mix add_inhibitor->add_enzyme incubate 3. Pre-incubate 10 min at 25°C add_enzyme->incubate start_reaction 4. Add 20 µL Substrate/ NAD+ Mix to start incubate->start_reaction read_plate 5. Read Absorbance at 340 nm (Kinetic Mode, 5-10 min) start_reaction->read_plate calc_rate Calculate Reaction Rate (V₀ = ΔAbs/min) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Step-by-step workflow for the ALDH inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rate (V₀):

    • For each well, plot Absorbance (340 nm) vs. Time (minutes).

    • Determine the initial linear portion of the curve.

    • The slope of this linear portion is the initial reaction rate (V₀) in units of mOD/min.

  • Calculate Percent Inhibition:

    • Use the rates calculated for the vehicle control (V₀, vehicle) and each inhibitor concentration (V₀, inhibitor).

    • The formula is: % Inhibition = (1 - (V₀, inhibitor / V₀, vehicle)) * 100

  • Determine the IC50 Value:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Sample Data Table
Inhibitor Conc. (µM)Log [Inhibitor]Rate (mOD/min)% Inhibition
0 (Vehicle)N/A15.20%
0.1-1.014.17.2%
0.5-0.311.524.3%
1.00.08.047.4%
5.00.73.179.6%
10.01.01.689.5%
50.01.70.894.7%
100.02.00.795.4%

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High background in "Blank" wells Non-enzymatic reaction between NAD+ and aldehyde.Decrease pH slightly (e.g., to 7.5). Ensure substrate blank is subtracted from all readings.[13]
No or very low activity in Vehicle Control Inactive enzyme; Incorrect buffer pH; Missing reagent.Use a fresh enzyme aliquot. Verify buffer pH. Double-check all reagent additions.
Reaction rate is not linear Substrate depletion; Enzyme instability.Decrease enzyme concentration or reaction time. Ensure assay is run within the enzyme's stability window.
Large variability between replicates Pipetting errors; Incomplete mixing.Use calibrated pipettes. Ensure thorough but gentle mixing after adding reagents.
Inhibitor appears insoluble Compound has precipitated in the aqueous buffer.Check final DMSO concentration (should be ≤1%). If solubility is an issue, test at lower concentrations.

References

  • Khanna, M., Chen, C. H., Kimble-Hill, A., Parajuli, B., Perez-Miller, S., Baskaran, S., Kim, J., Dria, K., Vasiliou, V., Mochly-Rosen, D., & Hurley, T. D. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry, 286(50), 43486–43494. Available at: [Link]

  • BioCrick. (n.d.). This compound. CAS:142867-52-5. Retrieved January 14, 2026, from [Link]

  • University of California, Davis. (n.d.). Lesson II Alcohol Dehydrogenase Assay. Retrieved January 14, 2026, from [Link]

  • DoveMed. (2024, May 8). Aldehyde Dehydrogenase (ALDH): Function, Importance, and Implications. Retrieved January 14, 2026, from [Link]

  • Elsevier Pure. (2011). Discovery of a novel class of covalent inhibitor for aldehyde dehydrogenases. Journal of Biological Chemistry. Retrieved January 14, 2026, from [Link]

  • Awasthi, S., Sharma, R., Awasthi, Y. C., & Singh, S. V. (1993). Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. Indian Journal of Experimental Biology, 31(7), 619-622. Retrieved January 14, 2026, from [Link]

  • SEMANTIC SCHOLAR. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. J. Biol. Chem. Retrieved January 14, 2026, from [Link]

  • Chen, C. H., Ferreira, J. C. B., Gross, E. R., & Mochly-Rosen, D. (2014). Aldehyde Dehydrogenase 2 and Cardiovascular Disease. Cardiovascular Research, 101(1), 51-57. Available at: [Link]

  • PubMed. (2011). Discovery of a novel class of covalent inhibitor for aldehyde dehydrogenases. Retrieved January 14, 2026, from [Link]

  • Koppaka, V., Thompson, D. C., Chen, Y., Ellermann, M., Nicolaou, K. C., Juvonen, R. O., Petersen, D., Deitrich, R. A., Hurley, T. D., & Vasiliou, V. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520–539. Available at: [Link]

  • Demir, Y., & Köksal, Z. (2022). Some sulfonamides as aldose reductase inhibitors: therapeutic approach in diabetes. Archives of Physiology and Biochemistry, 128(4), 979–984. Available at: [Link]

  • Raha, D., Wilson, T. R., & Settleman, J. (2014). The cancer stem cell marker aldehyde dehydrogenase is required to maintain a drug-tolerant tumor cell subpopulation. Cancer Research, 74(13), 3579-3590. Retrieved January 14, 2026, from [Link]

  • Perez-Miller, S., Younus, H., & Hurley, T. D. (2010). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Chemico-Biological Interactions, 188(1), 229-237. Available at: [Link]

  • ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH). Retrieved January 14, 2026, from [Link]

  • Canet, M. J., et al. (2015). Next generation of ALDH substrates and their potential to study maturational lineage biology in stem and progenitor cells. American Journal of Physiology-Cell Physiology, 308(6), C426-C435. Available at: [Link]

  • ResearchGate. (2025). Aldehyde dehydrogenases in cancer: An opportunity for biomarker and drug development? Retrieved January 14, 2026, from [Link]

  • Agilent Technologies. (n.d.). Monitoring Protein Dehydrogenase Activity with Filter-based Absorbance Spectroscopy. Retrieved January 14, 2026, from [Link]

  • BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. Retrieved January 14, 2026, from [Link]

  • AMSBIO. (n.d.). Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. Retrieved January 14, 2026, from [Link]

  • Biocompare. (n.d.). Aldehyde Dehydrogenase Assay Kits. Retrieved January 14, 2026, from [Link]

  • Ghorbani, Z., et al. (2018). Mechanistic investigation of sulfonamide ligands as human carbonic anhydrase II inhibitors. International Journal of Biological Macromolecules, 120(Pt A), 1185-1194. Available at: [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1653. Available at: [Link]

  • Ashraf, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 507954. Available at: [Link]

  • Shirota, F. N., et al. (1992). Carbethoxylating Agents as Inhibitors of Aldehyde Dehydrogenase. Journal of Medicinal Chemistry, 35(20), 3648-3652. Available at: [Link]

Sources

Application Notes and Protocols for Vasorelaxation Studies Using N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Cardiovascular Research

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a valuable research compound for scientists and drug development professionals investigating cardiovascular physiology and pharmacology. It serves as a pro-drug that reliably generates nitroxyl (HNO), a one-electron reduced sibling of nitric oxide (NO), in neutral aqueous solutions.[1][2] While both HNO and NO are potent vasodilators, they exhibit distinct chemical biologies and pharmacological profiles, making this compound a specific tool to probe HNO-mediated signaling pathways.[3][4][5]

This guide provides an in-depth overview of the compound's mechanism of action and detailed protocols for its application in ex vivo vasorelaxation studies, empowering researchers to explore the therapeutic potential of nitroxyl donors in conditions such as hypertension and heart failure.[6][7]

Part 1: The Scientific Foundation of this compound in Vasorelaxation

The Critical Distinction: Nitroxyl (HNO) vs. Nitric Oxide (NO)

Historically, much of the research on endothelium-derived relaxing factors has centered on nitric oxide (NO).[4] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells by binding to the ferrous (Fe²⁺) heme center of the enzyme.[4] This leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to induce smooth muscle relaxation and vasodilation.[8]

This compound, however, releases nitroxyl (HNO).[][10] While HNO can also activate sGC, it does so with a different mechanism and can interact with distinct cellular targets.[3][7] Key differences include:

  • Thiol Reactivity: HNO readily reacts with thiols (e.g., in cysteine residues of proteins), a property not shared by NO. This interaction can directly modulate protein function.[3][5]

  • Potassium Channel Activation: Studies with HNO donors have shown that they can cause vasorelaxation through the activation of voltage-dependent potassium (Kᵥ) channels, leading to hyperpolarization of the smooth muscle cell membrane.[3][4][11] This is a distinct mechanism from NO, which is more commonly associated with the activation of calcium-activated potassium (Kₑₐ) channels.[4]

  • Resistance to Tolerance: Unlike traditional organic nitrate NO donors (e.g., glyceryl trinitrate), HNO donors do not appear to induce pharmacological tolerance, a significant advantage in potential therapeutic applications.[6][12]

Mechanism of Action: The HNO-sGC-cGMP Signaling Pathway

The primary pathway for HNO-induced vasorelaxation involves the activation of sGC. This compound hydrolyzes in solution to release HNO. This molecule then diffuses into the vascular smooth muscle cells and activates sGC, leading to the downstream effects of cGMP accumulation and vasorelaxation.

HNO_Pathway cluster_0 Extracellular Space / Solution cluster_1 Vascular Smooth Muscle Cell Compound N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide HNO_released Nitroxyl (HNO) Compound->HNO_released Hydrolysis sGC Soluble Guanylate Cyclase (sGC) HNO_released->sGC Activation Kv_channel Kᵥ Channels HNO_released->Kv_channel Direct Activation? GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasorelaxation PKG->Relaxation PKG->Kv_channel Modulation Hyperpolarization Hyperpolarization Kv_channel->Hyperpolarization Activation Hyperpolarization->Relaxation

Caption: HNO-mediated vasorelaxation pathway.

Part 2: Experimental Protocols

Safety and Handling

Researchers must adhere to standard laboratory safety protocols. This compound is a benzenesulfonamide derivative.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the solid compound desiccated at +4°C. Stock solutions should be stored at -20°C.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Preparation of Stock Solutions

The causality behind preparing fresh, concentrated stock solutions is to ensure accurate and reproducible dosing while minimizing the volume of solvent added to the experimental system, which could otherwise have off-target effects.

  • Compound Information:

    • Molecular Weight: 291.71 g/mol

    • Solubility: Soluble to 100 mM in Dimethyl Sulfoxide (DMSO).[1]

  • Protocol for a 100 mM Stock Solution:

    • Weigh out 2.92 mg of this compound.

    • Dissolve the solid in 100 µL of high-purity DMSO.

    • Vortex briefly until fully dissolved. For higher concentrations, gentle warming in a 37°C water bath and sonication can aid dissolution.[1]

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Note: Prepare working dilutions from the stock solution in the appropriate physiological buffer immediately before use.

Ex Vivo Vasorelaxation Study Using Wire Myography

This protocol details the use of isolated arterial rings (e.g., rat thoracic aorta) to assess the vasorelaxant properties of this compound. Wire myography is a gold-standard technique for measuring isometric tension in small blood vessels.[8][12]

Myography_Workflow A 1. Tissue Isolation Dissect thoracic aorta from rat and place in cold Krebs buffer. B 2. Ring Preparation Clean adipose tissue and cut aorta into 2-3 mm rings. A->B C 3. Mounting Mount rings on wires in myograph chambers with Krebs buffer (37°C, 95% O₂/5% CO₂). B->C D 4. Equilibration & Normalization Allow rings to equilibrate under optimal passive tension. C->D E 5. Viability & Endothelium Check Contract with KCl. Test endothelium integrity with Acetylcholine after Phenylephrine pre-contraction. D->E F 6. Pre-contraction Induce a stable submaximal contraction (e.g., with Phenylephrine). E->F G 7. Cumulative Concentration-Response Add increasing concentrations of the compound to the bath. F->G H 8. Data Recording Record the relaxation response at each concentration until a plateau is reached. G->H

Caption: Workflow for an ex vivo vasorelaxation experiment.

Materials:

  • Wire Myograph System

  • Krebs-Henseleit Buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

  • Phenylephrine (PE) or other α₁-adrenergic agonist

  • Acetylcholine (ACh)

  • Potassium Chloride (KCl)

  • This compound stock solution

  • Optional mechanistic inhibitors:

    • ODQ (sGC inhibitor)

    • L-Cysteine (HNO scavenger)

    • 4-Aminopyridine (4-AP, Kᵥ channel blocker)

Step-by-Step Protocol:

  • Tissue Preparation:

    • Humanely euthanize a Sprague-Dawley rat according to institutionally approved protocols.

    • Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount each aortic ring on two tungsten wires in the organ bath chambers of the wire myograph filled with Krebs-Henseleit buffer.

    • Maintain the buffer at 37°C and continuously aerate with a gas mixture of 95% O₂ and 5% CO₂.

    • Allow the rings to equilibrate for at least 60 minutes under a determined optimal passive tension.

  • Viability and Endothelial Integrity Check:

    • To test tissue viability, induce contraction by replacing the buffer with a high-potassium solution (e.g., 60-80 mM KCl). After washing and returning to baseline, this confirms the contractile apparatus is functional.

    • Induce a submaximal contraction with PE (e.g., 1 µM).

    • Once a stable plateau is reached, add ACh (e.g., 10 µM). A relaxation of >80% indicates intact endothelium. Rings with compromised endothelium can be used to study endothelium-independent effects.

  • Concentration-Response Curve Generation:

    • Wash the rings thoroughly with Krebs-Henseleit buffer and allow them to return to baseline tension.

    • Induce a stable submaximal contraction with PE (typically to ~80% of the KCl-induced maximum).

    • Once the contraction is stable, add this compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to plateau at each concentration before adding the next.

  • Mechanistic Studies (Optional):

    • To investigate the signaling pathway, repeat the concentration-response curve protocol after pre-incubating separate aortic rings with specific inhibitors for 20-30 minutes before adding PE.

    • To confirm sGC involvement: Pre-incubate with ODQ (e.g., 10 µM).

    • To confirm HNO as the active species: Pre-incubate with L-Cysteine (e.g., 3 mM).[3]

    • To investigate Kᵥ channel role: Pre-incubate with 4-AP (e.g., 1 mM).[3]

Part 3: Data Presentation and Interpretation

Data Analysis

The vasorelaxant response is typically expressed as a percentage reversal of the pre-induced contraction.

  • Calculation: % Relaxation = 100 * (Tension_PE - Tension_Compound) / (Tension_PE - Tension_Baseline) Where:

    • Tension_PE is the stable tension after adding the contractile agent (e.g., Phenylephrine).

    • Tension_Compound is the tension after adding a specific concentration of the test compound.

    • Tension_Baseline is the initial passive tension of the aortic ring.

  • Curve Fitting: Plot the % Relaxation against the logarithm of the molar concentration of this compound. Use a non-linear regression (sigmoidal dose-response) to calculate the pEC₅₀ (-log of the molar concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal relaxation).

Sample Data Presentation

The following table illustrates how to present data from a mechanistic study.

Treatment GroupnpEC₅₀Eₘₐₓ (%)
Control (Compound Alone)66.5 ± 0.295.2 ± 3.1
+ ODQ (10 µM)65.1 ± 0.345.7 ± 4.5
+ L-Cysteine (3 mM)65.3 ± 0.250.1 ± 5.2
+ 4-AP (1 mM)66.3 ± 0.278.9 ± 3.8
Data are presented as mean ± SEM. p < 0.05 vs. Control. Data are hypothetical for illustrative purposes.

Interpretation of Sample Data:

  • The significant rightward shift in the pEC₅₀ and reduction in Eₘₐₓ in the presence of ODQ and L-Cysteine would strongly suggest that the vasorelaxation is mediated by HNO and the subsequent activation of the sGC pathway.

  • The significant reduction in Eₘₐₓ with 4-AP, without a major shift in pEC₅₀, would indicate that Kᵥ channels contribute to the maximal relaxation effect.

References

  • Favaloro, J. L., & Kemp-Harper, B. K. (2009). Redox variants of NO (NO· and HNO) elicit vasorelaxation of resistance arteries via distinct mechanisms. American Journal of Physiology-Heart and Circulatory Physiology, 296(5), H1274-H1280. [Link]

  • Irvine, J. C., et al. (2017). Vasorelaxation to the Nitroxyl Donor Isopropylamine NONOate in Resistance Arteries Does Not Require Perivascular Calcitonin Gene–Related Peptide. Hypertension, 70(3), 625-633. [Link]

  • Andrews, K. L., et al. (2011). Nitroxyl donors retain their depressor effects in hypertension. American Journal of Physiology-Heart and Circulatory Physiology, 301(4), H1337-H1343. [Link]

  • Kemp-Harper, B. K., et al. (2016). Vasorelaxant and antiaggregatory actions of the nitroxyl donor isopropylamine NONOate are maintained in hypercholesterolemia. American Journal of Physiology-Heart and Circulatory Physiology, 311(4), H966-H974. [Link]

  • Kemp-Harper, B. K., et al. (2016). Vasorelaxant and antiaggregatory actions of the nitroxyl donor isopropylamine NONOate are maintained in hypercholesterolemia. PubMed. [Link]

  • de Oliveira, A. M., et al. (2021). Nitric Oxide as a Central Molecule in Hypertension: Focus on the Vasorelaxant Activity of New Nitric Oxide Donors. International Journal of Molecular Sciences, 22(19), 10459. [Link]

  • Yasmin, W., et al. (2017). Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Molecules, 22(11), 1934. [Link]

  • ResearchGate. (n.d.). The distinct pharmacology of NO versus HNO. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Redox variants of NO ( NO and HNO ) elicit vasorelaxation of resistance arteries via distinct mechanisms. Retrieved from [Link]

  • BioCrick. (n.d.). This compound | CAS:142867-52-5. Retrieved from [Link]

Sources

Application Notes and Protocols: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide in Neuronal Cell Death Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Tool for Probing Neuronal Fate

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a valuable research compound that serves as a prodrug for the controlled release of nitroxyl (HNO)[1]. While structurally related to nitric oxide (NO) donors, HNO exhibits distinct chemical and biological properties, making this compound a specific tool for investigating nitroxyl-dependent signaling pathways. In the field of neuroscience, where the balance between cell survival and death is critical, understanding the impact of molecules like HNO is paramount.

Recent studies have highlighted the utility of this compound in models of neuronal cell death. For instance, it has been effectively used to counteract neuroprotective effects in human neuroblastoma SK-N-SH cells, demonstrating its capacity to induce neuronal injury[1]. This makes it a relevant compound for researchers studying neurotoxic mechanisms, screening for neuroprotective agents, and elucidating the signaling cascades that govern neuronal apoptosis.

This guide provides an in-depth overview of the mechanism of action of this compound in a neuronal context and offers detailed protocols for its application in cell-based assays.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₅S
Molecular Weight 291.71 g/mol
CAS Number 142867-52-5
Appearance Powder
Solubility Soluble to 100 mM in DMSO

Note: Some commercial suppliers have discontinued the sale of this compound. Researchers should verify its availability from current chemical vendors.

Mechanism of Action: The Role of Nitroxyl in Neuronal Apoptosis

This compound functions by slowly releasing nitroxyl (HNO) in neutral solutions[1]. While the precise downstream effects of HNO in neurons are still under active investigation, a plausible mechanism for its pro-apoptotic action involves the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway. This is in contrast to some effects of nitric oxide (NO), which can be either neuroprotective or neurotoxic depending on its concentration and the cellular environment. High concentrations of NO are known to trigger apoptosis via caspase activation[2].

The proposed signaling cascade initiated by this compound-derived HNO in neuronal cells is as follows:

  • Nitroxyl Release: The parent compound hydrolyzes to release HNO.

  • Oxidative Stress: HNO can contribute to the generation of reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial Pathway Activation: Oxidative stress can trigger the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome Formation and Caspase-9 Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.

  • Executioner Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

  • Apoptosis Execution: Caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Compound N-Acetyl-N-acetoxy-4- chlorobenzenesulfonamide HNO Nitroxyl (HNO) Release Compound->HNO Hydrolysis ROS Increased Reactive Oxygen Species (ROS) HNO->ROS Induces Mito Mitochondrial Stress & Cytochrome c Release ROS->Mito Triggers Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Mito->Apoptosome Leads to Casp9 Caspase-9 Activation Apoptosome->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis (Substrate Cleavage, DNA Fragmentation) Casp3->Apoptosis Executes

Figure 1: Proposed signaling pathway for this compound-induced neuronal apoptosis.

Experimental Workflow for Assessing Neuronal Cell Death

The following diagram outlines a typical workflow for investigating the effects of this compound on neuronal cells.

Figure 2: Experimental workflow for studying neuronal cell death induced by this compound.

Detailed Protocols

Protocol 1: Culturing and Maintenance of SK-N-SH Human Neuroblastoma Cells

The SK-N-SH cell line is a widely used model in neuroscience research due to its human origin and ability to differentiate into neuron-like cells.

Materials:

  • SK-N-SH cells (ATCC® HTB-11™ or other reputable source)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (96-well, clear, flat-bottom for assays)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells: Thaw cryopreserved SK-N-SH cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Plating for Experiments: Centrifuge the cell suspension, resuspend the pellet in fresh complete growth medium, and count the cells. Seed the cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium. Allow the cells to adhere and grow for 24-48 hours before treatment.

Protocol 2: Induction of Neuronal Cell Death

This protocol describes the treatment of SK-N-SH cells with this compound to induce cell death.

Materials:

  • Cultured SK-N-SH cells in 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store at -20°C for short-term use.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. A suggested starting range for dose-response experiments is 1 µM to 500 µM. Ensure the final DMSO concentration in all wells (including vehicle controls) is less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the existing medium from the 96-well plates containing the SK-N-SH cells. Add 100 µL of the prepared working solutions (including a vehicle-only control) to the respective wells.

  • Incubation: Incubate the plates for a predetermined time. For initial experiments, a time course of 24, 48, and 72 hours is recommended to determine the optimal treatment duration.

Protocol 3: Assessment of Cytotoxicity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the lysis solution provided in the kit (typically 1-2 hours before the assay).

    • Medium Background: Complete growth medium without cells.

  • Sample Collection: After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 4: Measurement of Apoptosis via Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated cells in a 96-well plate

  • Caspase-3 Colorimetric Assay Kit (commercially available, typically using a DEVD-pNA substrate)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis: After treatment, pellet the cells by centrifugation (if they are in suspension or detached). For adherent cells, remove the medium. Add 50-100 µL of the chilled lysis buffer provided in the kit to each well. Incubate on ice for 10-15 minutes.

  • Lysate Collection: Centrifuge the plate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new 96-well plate.

  • Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize caspase-3 activity.

  • Assay Reaction: To each well containing the cell lysate, add the reaction buffer (containing DTT) and the caspase-3 substrate (DEVD-pNA) as per the manufacturer's protocol.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in caspase-3 activity can be expressed as the fold change in absorbance compared to the untreated control. If protein concentrations were measured, the results can be normalized to the amount of protein in each sample.

Expected Results and Interpretation

  • Dose-Response: An increase in the concentration of this compound is expected to lead to a corresponding increase in LDH release and caspase-3 activity, indicating a dose-dependent induction of neuronal cell death.

  • Time-Course: The cytotoxic and apoptotic effects are expected to increase with longer incubation times, although a peak and subsequent decline in caspase activity may be observed as cells die and are cleared.

  • Mechanism Confirmation: A significant increase in caspase-3 activity concurrent with LDH release suggests that the observed cell death is, at least in part, mediated by apoptosis.

References

  • Choi, Y. B., Tenneti, L., Le, D. A., Ortiz, J., Bai, G., Chen, H. S., & Lipton, S. A. (2000). Molecular basis for NMDA receptor-coupled ion channel modulation by S-nitrosylation.
  • Kim, H. J., Lee, J. Y., Kim, H., Lee, S. H., Park, C. H., Lee, Y. J., ... & Kim, Y. H. (2011). Neuroprotective effects of KR-62980, a new PPARγ agonist, against chemical ischemia-reperfusion in SK-N-SH cells. Brain research, 1372, 103–114.
  • Miranda, K. M., Nagasawa, H. T., & Toscano, J. P. (2005). Donors of HNO. Current topics in medicinal chemistry, 5(7), 649–664.
  • Garthwaite, J., Charles, S. L., & Chess-Williams, R. (1988). Endothelium-derived relaxing factor release on activation of NMDA receptors suggests role as intercellular messenger in the brain.
  • Li, J., Billiar, T. R., Talanian, R. V., & Kim, Y. M. (1997). Nitric oxide reversibly inhibits seven members of the caspase family via S-nitrosylation.

Sources

Protocol & Application Notes for the Preparation of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Researchers

Abstract & Scope

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a pivotal research compound, primarily utilized as a prodrug for the controlled release of nitroxyl (HNO).[1][2][] As a potent inhibitor of aldehyde dehydrogenase and a vasorelaxant, its precise and consistent application in experimental settings is paramount.[4][5][6] The biological activity of this compound is intrinsically linked to its chemical stability; it functions as a prodrug that undergoes hydrolytic activation to generate the active nitroxyl intermediate.[4] Consequently, improper handling and preparation of stock solutions can lead to premature degradation, compromising experimental reproducibility and validity.

This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of this compound stock solutions. It is designed for researchers in pharmacology, biochemistry, and drug development, offering detailed procedural steps and the scientific rationale behind them to ensure maximal solution integrity and longevity.

Chemical & Physical Profile

A thorough understanding of the compound's properties is the foundation of a reliable protocol. The acetoxy group is susceptible to hydrolysis, a key feature for its function as a prodrug but a critical liability for storage.[4]

PropertyValueSource(s)
CAS Number 142867-52-5[1][2][4][5]
Molecular Formula C₁₀H₁₀ClNO₅S[1][2][4][5]
Molecular Weight 291.71 g/mol [1][4][5]
Appearance Colorless, odorless, crystalline solid[4]
Primary Solubility Soluble to 100 mM in Dimethyl Sulfoxide (DMSO)[1][6]
Storage Temperature Desiccate at +4°C (short-term) or -20°C (long-term stock solution)[1][6]

CRITICAL SAFETY PRECAUTIONS

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related sulfonyl chlorides and acetamidobenzenesulfonamides indicate significant potential hazards.[7] Researchers must treat this compound with extreme caution.

  • Hazard Profile: Assumed to be corrosive and a potent irritant. May cause severe skin burns and eye damage upon contact. Harmful if swallowed, inhaled, or absorbed through the skin.[7]

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities of the solid.

    • Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Change gloves immediately if contact occurs.

    • Body Protection: A lab coat is required. Ensure no skin is exposed.

  • Handling Environment: All handling of the solid compound and preparation of the stock solution must be performed inside a certified chemical fume hood to prevent inhalation of fine powder.[8]

  • Disposal: Dispose of waste according to institutional and local environmental regulations for hazardous chemical waste.

Protocol: Preparation of a 100 mM Stock Solution

This protocol details the preparation of a 100 mM stock solution in DMSO, which is the recommended solvent for achieving maximum concentration and stability.[1][6] The central principle of this procedure is the exclusion of moisture to prevent premature hydrolysis and activation of the prodrug.[4]

Materials & Reagents
  • This compound (Solid, ≥98% purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≤0.005% water), packaged under inert gas

  • Sterile, amber glass vial with a PTFE-lined screw cap

  • Analytical balance (readable to 0.01 mg)

  • Pipettes and sterile, filtered pipette tips

  • Small spatula

  • Vortex mixer

Step-by-Step Methodology

Step 1: Pre-equilibration of Materials Allow the sealed container of this compound and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid or into the solvent.

Step 2: Calculating Required Mass Calculate the mass of the compound needed. For example, to prepare 1 mL of a 100 mM stock solution: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.1 mol/L × 0.001 L × 291.71 g/mol × 1000 mg/g = 29.17 mg

Step 3: Weighing the Compound Inside a chemical fume hood, carefully weigh the calculated amount of the solid into a tared, sterile amber glass vial.

  • Scientist's Note: The use of an amber vial is a precautionary measure to protect the compound from potential light-induced degradation, although specific photosensitivity data is limited.

Step 4: Adding the Solvent Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Expert Tip: To ensure accurate solvent addition and minimize moisture exposure, puncture the septum of the anhydrous DMSO bottle with a needle connected to a dry syringe. Alternatively, open the bottle briefly in the hood to withdraw the solvent and close it immediately.

Step 5: Dissolution Secure the cap tightly on the vial and vortex the mixture until the solid is completely dissolved. The solution should be clear and free of any particulates. For higher concentrations, gentle warming in a 37°C water bath may be required to facilitate dissolution.[6]

Step 6: Aliquoting and Storage For optimal stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or cryovials. Store these aliquots desiccated at -20°C for long-term storage.[6] A working aliquot may be stored at +4°C for short-term use (1-2 days), but fresh preparation is always recommended.[1]

Visual Workflow

G cluster_prep Preparation Phase cluster_solubilize Solubilization Phase (in Fume Hood) cluster_storage Storage Phase start 1. Equilibrate Reagents to Room Temperature calc Calculate Mass (e.g., 29.17 mg for 1mL) start->calc weigh 2. Weigh Compound in Amber Vial add_dmso 3. Add Anhydrous DMSO weigh->add_dmso calc->weigh vortex 4. Vortex Until Fully Dissolved add_dmso->vortex aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot store 6. Store Desiccated at -20°C aliquot->store

Sources

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility and stability issues, encountered during experimental use of this compound. The information is presented in a question-and-answer format to provide direct and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound with the molecular formula C₁₀H₁₀ClNO₅S.[1] It is primarily known as a prodrug that releases nitroxyl (HNO), a potent vasorelaxant, in a slow and sustained manner in neutral aqueous solutions.[2] This property makes it a valuable tool for studying the biological effects of HNO. Additionally, it functions as a powerful inhibitor of aldehyde dehydrogenase (ALDH).[2][3]

Q2: What are the known solvents for dissolving this compound?

Based on available data, the solubility of this compound has been determined in a few common laboratory solvents. It is highly soluble in dimethyl sulfoxide (DMSO), with concentrations up to 100 mM being achievable.[2][4] The compound is also soluble in ethanol to at least 10 mg/mL and is described as partly soluble in water.[4]

Q3: I'm observing precipitate in my aqueous experimental medium after adding the compound from a DMSO stock. What is happening?

This is a common issue related to the compound's limited aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate if its concentration exceeds its solubility limit in the final solution. The high concentration of DMSO in the stock keeps the compound dissolved, but upon dilution, the solvent environment changes drastically, leading to precipitation.

To mitigate this, it is recommended to use the lowest possible concentration of the DMSO stock solution and to add it to the aqueous medium with vigorous stirring. Preparing intermediate dilutions in a co-solvent system might also be beneficial.

Q4: How stable is this compound in solution?

Q5: What are the degradation products of this compound?

The primary degradation product resulting from the hydrolysis of this compound is N-acetyl-4-chlorobenzenesulfonamide.[1] The other product of this hydrolysis is nitroxyl (HNO), which is highly reactive and will further react or dimerize in the experimental medium.

Troubleshooting Guide

Issue 1: Difficulty in Dissolving the Compound

Symptoms:

  • Visible solid particles remain in the solvent after mixing.

  • The solution appears cloudy or hazy.

Root Causes:

  • The concentration of the compound exceeds its solubility limit in the chosen solvent.

  • Insufficient mixing or dissolution time.

  • The quality of the solvent may be poor (e.g., containing water).

Solutions:

  • Solvent Selection:

    • For initial solubilization, anhydrous DMSO is the recommended solvent due to the compound's high solubility (up to 100 mM).[2][4]

    • If DMSO is incompatible with your experimental system, ethanol is an alternative, though the maximum achievable concentration may be lower.[4]

  • Physical Dissolution Aids:

    • Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it may accelerate degradation.

    • Sonication: Use a bath sonicator for short intervals (5-10 minutes) to increase the rate of dissolution.

  • Co-Solvent System:

    • If the compound needs to be in a predominantly aqueous solution, first dissolve it in a minimal amount of DMSO and then slowly add this stock solution to the aqueous buffer with constant stirring. This technique helps to maintain the compound in solution by creating a more favorable local solvent environment during dilution.

Issue 2: Compound Instability and Degradation

Symptoms:

  • Inconsistent experimental results over time.

  • Loss of biological activity of the compound.

  • Appearance of unknown peaks in analytical assays (e.g., HPLC).

Root Causes:

  • Hydrolysis of the compound in aqueous solutions.

  • Multiple freeze-thaw cycles of stock solutions.

  • Improper storage of solid compound or stock solutions.

Solutions:

  • Stock Solution Preparation and Storage:

    • Prepare a high-concentration stock solution in anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the DMSO stock solutions at -20°C or -80°C, protected from light and moisture.

  • Working Solution Preparation:

    • Prepare fresh aqueous working solutions for each experiment immediately before use.

    • Do not store the compound in aqueous buffers for extended periods.

  • Experimental Controls:

    • Include appropriate vehicle controls in your experiments (e.g., the same concentration of DMSO used to dissolve the compound).

    • If possible, monitor the stability of the compound in your experimental medium over the time course of your assay using an analytical technique like HPLC.

Data and Protocols

Solubility Data Summary
SolventReported SolubilityCitation
Dimethyl Sulfoxide (DMSO)Up to 100 mM[2][4]
Ethanol10 mg/mL[4]
WaterPartly Soluble[4]
Protocol: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of this compound into the tared tube. For example, for 1 mL of a 10 mM stock solution, weigh out 2.917 mg of the compound (Molecular Weight: 291.71 g/mol ).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Visualizations

Hydrolysis Pathway

Compound This compound Intermediate Unstable Intermediate Compound->Intermediate Hydrolysis (H₂O) Products N-acetyl-4-chlorobenzenesulfonamide + Nitroxyl (HNO) Intermediate->Products Spontaneous Decomposition

Caption: Hydrolysis of this compound.

Troubleshooting Workflow for Solubility Issues

Start Start: Compound does not dissolve CheckSolvent Is the solvent anhydrous DMSO? Start->CheckSolvent UseDMSO Use anhydrous DMSO as the primary solvent CheckSolvent->UseDMSO No CheckConc Is the concentration below 100 mM? CheckSolvent->CheckConc Yes UseDMSO->CheckConc LowerConc Lower the concentration CheckConc->LowerConc No ApplyHeatSonication Apply gentle heat (37°C) or sonicate CheckConc->ApplyHeatSonication Yes LowerConc->ApplyHeatSonication StillInsoluble Still insoluble? ApplyHeatSonication->StillInsoluble CoSolvent Consider a co-solvent system (e.g., DMSO/Ethanol) StillInsoluble->CoSolvent Yes Success Success: Compound dissolved StillInsoluble->Success No CoSolvent->Success Consult Consult literature for alternative solvents or compound purity CoSolvent->Consult If still insoluble

Caption: Decision tree for troubleshooting solubility problems.

References

  • Valente, E., et al. (1997). Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. Journal of the Chemical Society, Perkin Transactions 2, (11), 2337-2342.

Sources

How to dissolve "N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide" in aqueous buffer

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

A Guide for Researchers on Proper Handling and Dissolution

Welcome to the technical support guide for this compound (CAS 142867-52-5). As Senior Application Scientists, we understand that the success of your experiments hinges on the correct preparation of your reagents. This compound, a potent research tool, requires specific handling to ensure its stability and efficacy. This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its dissolution so critical?

This compound is a research compound primarily known as a nitroxyl (HNO) prodrug.[][2] It is designed to undergo slow, non-enzymatic hydrolysis in neutral aqueous solutions to release its active component, HNO.[3][4] This controlled release is fundamental to its function in experimental systems.

The Causality Behind Proper Dissolution: The compound's structure, featuring an acetoxy group, makes it susceptible to hydrolysis.[3] Improper dissolution can lead to two major problems:

  • Incomplete Solubilization: If the compound does not fully dissolve, the effective concentration in your experiment will be lower than intended, leading to inaccurate and non-reproducible results.

  • Premature Degradation: The compound's primary mechanism of action is its breakdown in aqueous media.[3] Exposing the solid compound to aqueous buffers for extended periods during a difficult dissolution process will initiate its degradation before the experiment even begins, reducing the available active compound.

Therefore, a successful dissolution protocol must rapidly and completely solubilize the compound while minimizing its exposure time to the aqueous environment before experimental use.

Q2: What is the recommended solvent for a stock solution?

For a stable, high-concentration stock solution, we strongly recommend using an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice.

Expert Rationale:

  • High Solubility: this compound is highly soluble in DMSO, with concentrations of up to 100 mM being achievable.[4]

  • Stability: In an anhydrous organic solvent like DMSO, the hydrolytic pathway is inhibited, preserving the compound's integrity. Stock solutions in DMSO can be stored at -20°C for several months.[4]

  • Compatibility: DMSO is miscible with most aqueous buffers used in cell culture and other biological assays, allowing for straightforward dilution to a final working concentration.

While ethanol is another potential solvent, DMSO offers superior solubilizing capacity for this specific compound.[5]

Q3: What is the best practice for preparing a working solution in an aqueous buffer?

The most reliable and reproducible method is a two-step serial dilution protocol . First, prepare a high-concentration stock in DMSO, and then dilute this stock into your aqueous buffer of choice immediately before use.

This method ensures the compound is fully dissolved in the organic phase before being introduced to the aqueous environment where it becomes active. A similar approach is recommended for other sulfonamides with limited aqueous solubility.[6]

Q4: My compound isn't dissolving completely in the buffer. What are the troubleshooting steps?

This is a common issue that typically arises from attempting to dissolve the compound directly in an aqueous buffer or from issues with the dilution process. Follow this troubleshooting workflow:

G start Precipitate or Incomplete Dissolution Observed check_method Are you using a two-step dilution from a DMSO stock? start->check_method no_stock No: Direct Dissolution Attempted check_method->no_stock No yes_stock Yes: Using DMSO Stock check_method->yes_stock Yes no_stock_solution Action: Prepare a fresh, concentrated stock solution in anhydrous DMSO. (See Protocol 1) no_stock->no_stock_solution check_concentration Is the final DMSO concentration in the buffer >1%? yes_stock->check_concentration high_dmso Yes: High DMSO % check_concentration->high_dmso Yes low_dmso No: DMSO % is low check_concentration->low_dmso No high_dmso_solution Action: Lower the final DMSO concentration by using a more concentrated stock or a larger final buffer volume. high_dmso->high_dmso_solution check_mixing Was the DMSO stock added directly to the full buffer volume with immediate, vigorous vortexing? low_dmso->check_mixing improper_mixing No: Improper Mixing check_mixing->improper_mixing No final_check Yes: Proper Mixing check_mixing->final_check Yes improper_mixing_solution Action: Add the small volume of DMSO stock into the buffer while vortexing to prevent localized high concentrations and precipitation. improper_mixing->improper_mixing_solution final_solution Consider warming the buffer to 37°C or brief sonication. If issues persist, the desired concentration may exceed the compound's solubility limit in your specific buffer. final_check->final_solution

Caption: Troubleshooting Decision Tree for Dissolution Issues.

Q5: How stable is the compound in aqueous solution, and how should I store it?

Do not store aqueous solutions. The compound is designed to be hydrolyzed in aqueous environments.[3] Once dissolved in your buffer, its degradation and the release of HNO begin immediately.

Trustworthiness Protocol:

  • Prepare Fresh: Always prepare the final working solution immediately before adding it to your experimental system.

  • Use Promptly: Use the freshly prepared solution within minutes to ensure the concentration and activity are as expected.

  • Discard Unused Solution: Do not save or reuse leftover aqueous solutions for later experiments.

Experimental Protocols & Data

Data Summary Table
ParameterSolventRecommended Concentration/ValueStorage & StabilitySource(s)
Stock Solution Anhydrous DMSOUp to 100 mM≤ -20°C for several months[4]
Stock Solution Ethanol~10 mg/mL (~34 mM)Short-term at -20°C recommended[5]
Aqueous Solubility WaterPartly soluble / Sparingly solubleNot recommended for direct dissolution[3][5][6]
Working Solution Aqueous Buffer (from stock)Experiment-dependentPrepare fresh, use immediately. Do not store.[3][4][6]
Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a stable, high-concentration stock for long-term storage and subsequent dilution.

Materials:

  • This compound (MW: 291.71 g/mol )[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh 2.92 mg of the compound and place it into a sterile vial. (Calculation: 0.1 mol/L * 0.001 L * 291.71 g/mol = 0.029171 g = 29.17 mg for 1 mL. For ease of weighing, we will make 100 µL: 2.92 mg).

  • Add Solvent: Add 100 µL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication in a water bath can aid dissolution if needed.[4]

  • Aliquot: Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Preparation of a Final Working Solution in Aqueous Buffer

This protocol details the critical dilution step from the DMSO stock into your experimental buffer (e.g., PBS, cell culture medium).

G cluster_0 Step 1: Preparation cluster_1 Step 2: Dilution (Critical Step) cluster_2 Step 3: Finalization stock Thaw one aliquot of 100 mM DMSO stock on ice. vortex Place buffer tube on a vortex at medium speed. stock->vortex buffer Prepare the required volume of your final aqueous buffer (e.g., 990 µL for a 1:100 dilution). buffer->vortex add_stock While vortexing, pipette the required stock volume (e.g., 10 µL) directly into the buffer. vortex->add_stock Key Technique: Prevents precipitation mix Briefly continue vortexing (2-3 seconds) to ensure homogeneity. add_stock->mix use Use the final working solution (e.g., 1 mM) immediately in your experiment. mix->use

Caption: Recommended Workflow for Preparing the Aqueous Working Solution.

Mechanism of Action: Hydrolysis in Aqueous Buffer

Understanding the compound's behavior in your buffer is key. In a neutral aqueous solution, the compound undergoes hydrolysis, cleaving the acetoxy group. This initiates a cascade that results in the release of nitroxyl (HNO), the desired active molecule.

G compound N-Acetyl-N-acetoxy-4- chlorobenzenesulfonamide (in Aqueous Buffer) hydrolysis Slow, Non-enzymatic Hydrolysis compound->hydrolysis intermediate Unstable Intermediate hydrolysis->intermediate hno Nitroxyl (HNO) (Active Species) intermediate->hno byproduct Byproducts intermediate->byproduct

Caption: Simplified Hydrolysis Pathway in Neutral Aqueous Solution.[3]

This inherent reactivity underscores the necessity of preparing solutions fresh to ensure that the release of HNO occurs within your experimental system, not in the storage tube.

References

  • BioCrick. This compound | CAS:142867-52-5. Retrieved from [Link]

  • Angene. This compound. Retrieved from [Link]

Sources

"N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Introduction: Understanding the Molecule

This compound (CAS: 142867-52-5) is a specialized research chemical designed as a pro-drug for the potent, short-lived vasorelaxant, nitroxyl (HNO).[1][] Its utility is derived from its engineered instability; it is designed to undergo slow, non-enzymatic hydrolysis in neutral aqueous solutions to release HNO in a controlled manner.[3] This controlled release is critical for studying the downstream biological effects of nitroxyl, such as its potent inhibition of aldehyde dehydrogenase.[4]

The core of its design—the N-acetoxy group—is also the source of its primary stability challenges. Understanding and controlling the rate of hydrolysis is paramount for obtaining reproducible and reliable experimental results. This guide provides field-proven advice and troubleshooting protocols to ensure the integrity of your compound from storage to application.

Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for solid this compound?

A: For long-term stability (several months), the solid compound must be stored desiccated at -20°C.[1] The primary degradation pathway is hydrolysis of the N-acetoxy bond, which can be initiated by ambient moisture. Storing at -20°C minimizes thermal energy, while desiccation prevents the ingress of water vapor, the key reactant for its decomposition. While some suppliers may list storage at 2-8°C, we have found that -20°C provides a significantly more robust guarantee of long-term integrity.[5]

Q2: I've prepared a stock solution in DMSO. How should I store it and for how long?

A: While a DMSO stock solution can be stored at -20°C for several months, our strongest recommendation is to prepare and use the solution on the same day. [1] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Even minute amounts of absorbed water can be sufficient to initiate the slow hydrolysis of the compound, leading to a gradual loss of potency in your stock solution over time. If you must store a stock, aliquot it into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air.

Q3: Why is fresh preparation of aqueous solutions so critical?

A: The compound is explicitly designed to release nitroxyl (HNO) in neutral aqueous solutions.[][3] The moment the compound is introduced into your aqueous experimental buffer (e.g., PBS, Krebs solution), the hydrolysis process begins. The half-life for this release is a key parameter of your experiment. Preparing solutions immediately before use ensures that the release kinetics you observe are a function of your experimental conditions, not a result of pre-incubation degradation.

Q4: What solvents should be used for this compound?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions, with solubility reported up to 100 mM.[1] For experiments requiring higher concentrations, gentle warming to 37°C and sonication can aid dissolution.[1] Always use a high-purity, anhydrous grade of DMSO to minimize moisture content.

Q5: Is the compound sensitive to light or atmospheric oxygen?

A: While the primary sensitivity is to moisture, general best practices for handling potentially unstable organic compounds should be followed. Store the solid and stock solutions protected from light. The degradation pathway is hydrolytic and not primarily oxidative, but storing under an inert atmosphere (like argon or nitrogen) for long-term solid storage is a good practice to prevent any potential secondary reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation. Follow the logical workflow to diagnose the problem.

Diagram: Troubleshooting Experimental Inconsistency

start Inconsistent or Low Activity Results check_solid 1. Review Solid Compound Storage start->check_solid check_solution 2. Analyze Solution Preparation & Storage start->check_solution check_exp 3. Evaluate Experimental Conditions start->check_exp solid_q1 Stored at -20°C? check_solid->solid_q1 solution_q1 Used Anhydrous DMSO? check_solution->solution_q1 solid_a1_no Degradation Likely. ACTION: Use a fresh, properly stored vial. solid_q1->solid_a1_no No solid_q2 Stored Desiccated? solid_q1->solid_q2 Yes solid_a2_no Hydrolysis Likely. ACTION: Use a fresh, properly stored vial. solid_q2->solid_a2_no No solid_ok Solid Handling OK. solid_q2->solid_ok Yes solution_a1_no Moisture introduced. ACTION: Use fresh, anhydrous solvent. solution_q1->solution_a1_no No solution_q2 Solution prepared fresh daily? solution_q1->solution_q2 Yes solution_a2_no Stock likely degraded. ACTION: Prepare fresh working solutions. solution_q2->solution_a2_no No solution_ok Solution Prep OK. solution_q2->solution_ok Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: My experiment shows lower-than-expected activity or poor reproducibility between runs.

  • Causality Analysis: This is the most common failure mode and almost always traces back to compound integrity. The pro-drug has likely decomposed prematurely, either in storage or in solution, reducing the concentration of active compound delivered to the assay.

  • Troubleshooting Steps:

    • Verify Solid Storage: Confirm that your master vial of solid compound was stored at -20°C under desiccated conditions.[1] If not, discard the vial and use a new lot.

    • Audit Solution Age: Was the DMSO stock solution prepared that day?[1] If you are using a stock that is days or weeks old, it is the most likely culprit. Prepare a fresh stock from a reliable solid source.

    • Check Solvent Quality: Are you using a high-purity, anhydrous grade of DMSO? An old bottle of DMSO that has been opened many times will have absorbed significant atmospheric moisture. Use a fresh, sealed bottle of anhydrous solvent.

    • Evaluate Experimental Buffer pH: The compound is designed for slow release in neutral solution.[3] If your experimental buffer is acidic or basic, it can accelerate the hydrolysis of the acetoxy group, altering the release kinetics and potentially leading to a rapid "burst" release rather than a slow, sustained one.[3] Confirm the pH of your final assay medium.

Problem: I see a precipitate in my DMSO stock solution after thawing it from -20°C.

  • Causality Analysis: This can occur for two reasons:

    • Supersaturation: The solution was prepared at a concentration close to its solubility limit (100 mM), possibly with the aid of heat, and is now crashing out at a lower temperature.

    • Degradation: The compound has degraded via hydrolysis. The resulting N-acetyl-4-chlorobenzenesulfonamide has different solubility properties than the parent compound and may be precipitating.

  • Troubleshooting Steps:

    • Gently warm the vial to 37°C and sonicate briefly to see if the precipitate redissolves.[1]

    • If it redissolves, the issue was likely supersaturation. Consider working with a slightly lower stock concentration for future experiments.

    • If the precipitate does not redissolve with gentle warming, it is likely a degradation product. The stock solution is compromised and should be discarded.

Key Experimental Protocols

Protocol 1: Handling and Storage of Solid Compound
  • Receiving: Upon receipt, immediately transfer the manufacturer's vial to a -20°C freezer. Note the date of receipt.

  • Environment: Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes inside a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold powder.

  • Aliquoting: If you will not use the entire amount at once, perform aliquoting in a controlled, low-humidity environment (e.g., a glove box or under a stream of dry nitrogen). Weigh the desired amounts into smaller, cryo-compatible vials.

  • Storage: Tightly seal the master vial and all aliquot vials. Place them in a secondary container with a desiccant and return them to the -20°C freezer.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution
  • Materials:

    • This compound (M.Wt: 291.71 g/mol )[4]

    • High-purity, anhydrous DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

  • Calculation: To prepare 1 mL of a 100 mM stock, you need:

    • Mass = 100 mmol/L * 0.001 L * 291.71 g/mol = 0.02917 g = 29.17 mg

  • Procedure:

    • Weigh 29.17 mg of the compound into a suitable vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex thoroughly. If full dissolution is not immediate, gently warm the vial to 37°C and sonicate for 5-10 minutes.[1]

    • Once fully dissolved, the clear solution is ready for immediate use. Discard any unused solution at the end of the day.

Chemical Stability Pathway

The utility of this compound is predicated on its controlled decomposition. The diagram below illustrates the primary hydrolytic pathway that releases the active HNO molecule.

Diagram: Hydrolytic Decomposition Pathway

cluster_hydrolysis Hydrolysis (H₂O, Neutral pH) cluster_decomposition Spontaneous Decomposition Parent N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide Intermediate Unstable N-Hydroxy Intermediate Parent->Intermediate + H₂O - Acetic Acid Product_HNO Nitroxyl (HNO) (Active Species) Intermediate->Product_HNO Product_Sulfonamide N-Acetyl-4-chlorobenzene- sulfonamide Intermediate->Product_Sulfonamide

Caption: The designed hydrolysis pathway for HNO release.[3]

Summary of Stability Data

ParameterConditionRecommendationRationale
Solid Storage Long-Term (> 1 month)-20°C, Desiccated [1]Minimizes thermal and hydrolytic degradation.
Short-Term (< 1 month)2-8°C, Desiccated[5]Acceptable, but -20°C is preferred for maximum integrity.
Solution Storage DMSO StockPrepare Fresh Daily [1]DMSO is hygroscopic; absorbed water initiates degradation.
Aqueous BufferUse Immediately The compound is designed to hydrolyze in aqueous solutions.[3]
Solubility DMSOUp to 100 mMStandard solvent for creating concentrated stocks.

References

  • This compound | CAS:142867-52-5. BioCrick. [Link]

Sources

"N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide" degradation in cell media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this compound in cell culture experiments. Our goal is to equip you with the scientific rationale and practical steps to ensure the stability and efficacy of this compound in your research.

I. Understanding the Compound: A Quick Reference

This compound is a prodrug designed to release nitroxyl (HNO) upon hydrolytic activation.[1][] It also functions as a potent inhibitor of aldehyde dehydrogenase.[3][4] Its utility in experimental systems is predicated on its controlled decomposition to release the active HNO species. However, this inherent reactivity can also be a source of experimental variability if not properly managed. This guide will help you navigate the challenges associated with its use in complex biological environments like cell culture media.

II. Troubleshooting Guide: Addressing Common Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Question 1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

Answer: Yes, inconsistent results are a primary indicator of compound instability in cell culture media. The N-acetoxy and N-acetyl groups on the sulfonamide are susceptible to hydrolysis, which can be influenced by several factors in your experimental setup.

Troubleshooting Workflow:

  • Review Your Compound Handling and Storage:

    • Storage: Ensure the compound is stored desiccated at 2-8°C.[5] Improper storage can lead to premature degradation.

    • Stock Solution: Prepare stock solutions in an anhydrous solvent like DMSO.[3] A concentration of up to 100 mM in DMSO is reported to be soluble.[3] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Evaluate Your Cell Culture Media Conditions:

    • pH: The pH of your cell culture medium is critical. While sulfonamides are generally stable at neutral to alkaline pH, acidic conditions can promote hydrolysis.[6][7] Ensure your medium is properly buffered and that the pH is stable throughout your experiment.

    • Temperature: Incubating at 37°C will accelerate chemical reactions, including the hydrolysis of this compound. This is the intended mechanism of action, but the rate of degradation can vary between different media formulations.

    • Serum Content: If your medium is supplemented with serum (e.g., FBS), be aware that serum albumin can bind to sulfonamides.[8][9][10] This binding can reduce the bioavailable concentration of your compound, leading to a diminished or inconsistent effect.

  • Consider Interactions with Media Components:

    • Hydrolysis: The primary degradation pathway is likely the hydrolysis of the N-acetoxy and N-acetyl groups to release the active nitroxyl species.[1] The rate of this hydrolysis can be influenced by the aqueous environment of the cell culture medium.

    • Amino Acids: While direct reactions with the numerous amino acids in cell culture media are less characterized for this specific compound, the potential for interaction exists.

dot

Inconsistent Results Inconsistent Results Compound Instability Compound Instability Inconsistent Results->Compound Instability Handling & Storage Handling & Storage Compound Instability->Handling & Storage Media Conditions Media Conditions Compound Instability->Media Conditions Media Interactions Media Interactions Compound Instability->Media Interactions pH pH Media Conditions->pH Temperature Temperature Media Conditions->Temperature Serum Serum Media Conditions->Serum Hydrolysis Hydrolysis Media Interactions->Hydrolysis

Caption: Troubleshooting inconsistent results.

Question 2: I'm not observing the expected biological effect of this compound. What could be the reason?

Answer: A lack of biological effect, assuming the correct cellular model is being used, often points to a lower-than-expected concentration of the active compound.

Troubleshooting Workflow:

  • Confirm Stock Solution Integrity:

    • If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC.

    • Prepare a fresh stock solution from a new aliquot of the compound to rule out degradation of your current stock.

  • Assess Compound Stability in Your Specific Media:

    • Perform a simple stability study. Add this compound to your cell-free culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the rate of degradation.

  • Optimize Dosing Strategy:

    • Timing: Add the compound to the media immediately before treating your cells to minimize the time for degradation to occur.

    • Concentration: You may need to use a higher initial concentration to compensate for degradation over the course of your experiment. A dose-response experiment is highly recommended.

    • Media Changes: For longer experiments, consider replenishing the compound with fresh media at regular intervals.

dot

No Biological Effect No Biological Effect Low Active Concentration Low Active Concentration No Biological Effect->Low Active Concentration Stock Solution Issue Stock Solution Issue Low Active Concentration->Stock Solution Issue Media Degradation Media Degradation Low Active Concentration->Media Degradation Suboptimal Dosing Suboptimal Dosing Low Active Concentration->Suboptimal Dosing Verify Stock Verify Stock Stock Solution Issue->Verify Stock Stability Study Stability Study Media Degradation->Stability Study Optimize Dosing Optimize Dosing Suboptimal Dosing->Optimize Dosing

Caption: Investigating a lack of biological effect.

Question 3: I observe a precipitate in my cell culture medium after adding this compound. What should I do?

Answer: A precipitate can be due to several factors, including poor solubility, interaction with media components, or compound degradation.

Troubleshooting Workflow:

  • Check Solubility Limits:

    • Ensure the final concentration of the compound in your media does not exceed its solubility limit.

    • The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound should be kept low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.

  • Investigate Media Compatibility:

    • Some media components, particularly proteins in serum, can cause less soluble compounds to precipitate.

    • Test the solubility of the compound in your basal medium (without serum) and your complete medium (with serum) to see if serum is a contributing factor.

  • Preparation Technique:

    • When diluting your stock solution into the media, add it dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing. This can prevent localized high concentrations that may lead to precipitation.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for this compound?

    • A1: The compound should be stored desiccated at 2-8°C.[5]

  • Q2: What is the best solvent for preparing a stock solution?

    • A2: DMSO is a suitable solvent, with solubility reported up to 100 mM.[3]

  • Q3: How quickly does this compound degrade in cell culture media?

    • A3: The degradation rate is dependent on the specific media composition, pH, and temperature. It is designed to release nitroxyl in neutral solutions at 37°C.[1] A pilot stability study in your specific experimental conditions is recommended to determine the half-life.

  • Q4: Can I use media with or without serum?

    • A4: Yes, but be aware that sulfonamides can bind to serum albumin, which may reduce the effective concentration of the compound.[8][9][10] If you observe inconsistent results, you may want to compare experiments in serum-free and serum-containing media.

  • Q5: Are there any known interactions with common media supplements like antibiotics?

    • A5: There is no specific information on interactions with antibiotics for this compound. However, as a general good practice, it is advisable to run a control experiment without antibiotics if you suspect an interaction.

IV. Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your complete cell culture medium (sterile, without cells)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade water, acetonitrile, and formic acid

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to make a concentrated stock solution (e.g., 100 mM).

  • Prepare the Media Sample:

    • Warm your complete cell culture medium to 37°C.

    • Spike the medium with the stock solution to your final working concentration. Ensure the final DMSO concentration is low (e.g., <0.5%).

    • Immediately take a "time 0" sample (e.g., 100 µL) and store it at -80°C until analysis.

  • Incubate and Collect Samples:

    • Place the flask/plate with the remaining medium in your cell culture incubator (37°C, 5% CO2).

    • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). For each time point, take an aliquot and immediately freeze it at -80°C.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution (example):

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or as determined by a UV scan of the compound)

    • Injection Volume: 10 µL

    • Thaw your samples and, if necessary, precipitate proteins by adding an equal volume of cold acetonitrile, centrifuge, and inject the supernatant.

    • Run a standard curve of the compound in fresh media to quantify the concentration in your samples.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine its degradation profile and half-life in your specific cell culture medium.

Data Presentation:

Time (hours)Concentration (µM)% Remaining
0100100%
18585%
27272%
45555%
83030%
24<5<5%
Illustrative data

V. References

  • Li, Y., et al. (2022). Interactions between Human Serum Albumin and Sulfadimethoxine Determined Using Spectroscopy and Molecular Docking. International Journal of Molecular Sciences, 23(5), 2537.

  • Wang, Y., et al. (2023). Investigating sulfonamides - Human serum albumin interactions: A comprehensive approach using multi-spectroscopy, DFT calculations, and molecular docking. Science of The Total Environment, 901, 165842.

  • Li, D., et al. (2014). Study on the synthesis of sulfonamide derivatives and their interaction with bovine serum albumin. Journal of Molecular Recognition, 27(10), 616-624.

  • Otagiri, M., & Perrin, J. H. (1977). The binding of sulphonylureas to serum albumin. Journal of Pharmacy and Pharmacology, 29(4), 203-207.

  • Ghilardini, A., et al. (1979). Binding of four sulphonamides to human albumin. Il Farmaco; edizione scientifica, 34(11), 978-985.

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271.

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]

  • Valgimigli, L., et al. (2018). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 10(4), 225.

  • ResearchGate. (2025). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on the activity and stability of purified.... Retrieved from [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773.

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]

  • Archakam, S. C., et al. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Asian Journal of Pharmacy and Pharmacology, 4(5), 702-705.

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of organic solvents, pH, NaCl and temperature on the stability of LipC12. Retrieved from [Link]

  • Semantic Scholar. (2006). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks. Retrieved from [Link]

  • National Institutes of Health. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Journal of Controlled Release, 247, 143-151.

  • National Institutes of Health. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22695-22704.

Sources

Technical Support Center: Optimizing N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the effective use and concentration optimization of this compound in your experiments. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity and success of your research.

Introduction to this compound

This compound (molecular formula: C₁₀H₁₀ClNO₅S; molecular weight: 291.71 g/mol ) is a research compound with a dual mechanism of action. It functions as a pro-drug that undergoes hydrolysis to release nitroxyl (HNO), a potent vasorelaxant.[1][][3][4] Concurrently, it acts as a powerful inhibitor of aldehyde dehydrogenase (ALDH).[][3][5] This dual activity makes it a valuable tool for investigating cellular processes related to nitroxyl signaling and aldehyde metabolism.[6]

Understanding the compound's pro-drug nature is critical for experimental design. The slow release of the active HNO species in neutral aqueous solutions, such as cell culture media, means that the timing of your experimental readouts is a key parameter to consider.[1][][3]

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties and storage recommendations for this compound?

A1:

Property Value Source
CAS Number 142867-52-5 [5][6]
Molecular Formula C₁₀H₁₀ClNO₅S [5][6]
Molecular Weight 291.71 g/mol [5][6]
Appearance Crystalline solid [6]
Solubility Soluble up to 100 mM in DMSO [4]

| Storage | Desiccate at -20°C |[4] |

Q2: What is the primary mechanism of action?

A2: The compound has two well-documented biological activities:

  • Nitroxyl (HNO) Donor: It is a pro-drug that slowly releases nitroxyl in neutral solutions.[1][][3][4] This is a key feature, as HNO has distinct signaling properties from its redox sibling, nitric oxide (NO).

  • Aldehyde Dehydrogenase (ALDH) Inhibitor: It is also a potent inhibitor of ALDH, an important enzyme in aldehyde metabolism.[][3][5]

The choice of experimental concentration may depend on which of these activities is the focus of your research.

Q3: How should I prepare a stock solution?

A3: Based on its solubility, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[4] A stock solution of up to 100 mM in DMSO can be prepared. For tips on achieving higher solubility, you can warm the tube to 37°C and use an ultrasonic bath.[4] It is recommended to prepare fresh solutions for each experiment. If storage of the stock solution is necessary, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Q4: I am observing inconsistent or no effect in my cell-based assays. What could be the cause?

A4: Inconsistent results are often related to the stability of the compound in your experimental system. As a pro-drug that undergoes hydrolysis, the concentration of the active form of this compound may change over the course of your experiment.

  • Hydrolysis and Degradation: The compound releases HNO through hydrolysis in neutral aqueous solutions like cell culture media.[1][][3][6] The rate of this hydrolysis can be influenced by temperature and pH. If your experiments are conducted over long incubation periods, a significant portion of the compound may have degraded.

  • Actionable Advice:

    • Time-Course Experiment: To determine the optimal incubation time, perform a time-course experiment where you treat your cells for varying durations (e.g., 2, 6, 12, 24, 48 hours) and measure your endpoint of interest. This will help you identify the time window where the compound has the desired effect before significant degradation occurs.

    • Fresh Media Changes: For longer-term experiments, consider replacing the media with freshly prepared compound at regular intervals to maintain a more consistent concentration.

Q5: I am seeing significant cytotoxicity in my experiments, even at low concentrations. How can I address this?

A5: Unintended cytotoxicity can arise from several factors:

  • High DMSO Concentration: The final concentration of DMSO in your cell culture media should be kept low, typically below 0.5%, as higher concentrations can be toxic to many cell lines.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a given compound.

  • Actionable Advice:

    • DMSO Control: Always include a vehicle control (media with the same final concentration of DMSO used in your highest compound concentration) in your experiments to assess the effect of the solvent alone.

    • Concentration-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line. Start with a wide range of concentrations (e.g., from low micromolar to high micromolar) to identify the optimal non-toxic working concentration. A suggested starting range, based on other ALDH inhibitors and nitroxyl donors, could be from 1 µM to 100 µM.

Q6: The compound is precipitating in my cell culture medium. What should I do?

A6: Precipitation can occur if the final concentration of the compound in the aqueous medium exceeds its solubility limit.

  • Actionable Advice:

    • Check Final Concentration: Ensure that the final concentration in your experiment does not exceed the aqueous solubility of the compound.

    • Serial Dilutions: When diluting your DMSO stock solution into the culture medium, perform serial dilutions to ensure the compound is well-dispersed and does not crash out of solution.

    • Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes help with solubility.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 100 mM stock solution, you would need 29.17 mg of the compound (Molecular Weight = 291.71 g/mol ).

  • Dissolution in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the powder.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.[4]

Protocol 2: Determining the Optimal Experimental Concentration

This protocol outlines a general workflow for identifying the optimal, non-toxic concentration range for your specific cell line and assay.

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of your 100 mM DMSO stock solution. Prepare a series of dilutions in your cell culture medium. For example, to test concentrations from 1 µM to 100 µM, you can prepare intermediate dilutions in media first, and then add the final volume to your cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Add the prepared working solutions to your cells. Include a "vehicle control" (media with DMSO only) and an "untreated control" (media only).

  • Incubation: Incubate the cells for the desired period, as determined by a preliminary time-course experiment.

  • Assay: Perform your specific cell-based assay (e.g., cytotoxicity assay, functional assay).

  • Data Analysis: Analyze the results to determine the concentration range that gives the desired biological effect without significant cytotoxicity.

Visualizations

Experimental Workflow for Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 100 mM Stock in DMSO B Perform Serial Dilutions in Culture Medium A->B Ensure final DMSO < 0.5% D Treat Cells with a Range of Concentrations B->D C Seed Cells in Multi-well Plate C->D E Incubate for Predetermined Time D->E F Perform Assay (e.g., Viability, Functional) E->F G Analyze Data to Determine Optimal Concentration F->G H Proceed with Optimized Concentration for Future Experiments G->H

Caption: Workflow for optimizing the experimental concentration.

Troubleshooting Logic for Inconsistent Results

G A Inconsistent or No Effect Observed B Is the compound degrading during the experiment? A->B C Perform a Time-Course Experiment to find optimal incubation time B->C Yes E Is the concentration too low? B->E No D Consider media changes for long-term experiments C->D F Perform a Dose-Response Experiment with higher concentrations E->F Yes G Is there an issue with the stock solution? E->G No H Prepare fresh stock solution and store properly G->H Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]

  • DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

  • PubChem - NIH. 4-Chlorobenzenesulfonamide. [Link]

  • BioCrick. This compound | CAS:142867-52-5. [Link]

Sources

Preventing degradation of "N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide" solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

A Guide to Preventing Solution Degradation for Researchers

Welcome to the technical support guide for this compound (NA-A-4-CBS). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps required to ensure the stability of your solutions, leading to more reliable and reproducible experimental outcomes. This compound is a valuable research tool, notably as a precursor to nitroxyl (HNO) and an inhibitor of aldehyde dehydrogenase, but its utility is directly linked to its integrity in solution.[1][2][] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face.

Section 1: The Core Challenge: Understanding Inherent Instability

Before we can prevent degradation, we must understand why it happens. The chemical structure of NA-A-4-CBS contains the key to both its reactivity and its instability.

FAQ: What makes this compound so prone to degradation?

The susceptibility to degradation lies in the N-O bond linking the sulfonamide nitrogen to the acetoxy group. The acetoxy group (-OAc) is an excellent leaving group.[1] In the presence of polar solvents or nucleophiles, this N-O bond can break heterolytically. This cleavage releases an acetate anion and generates a highly reactive electrophilic intermediate known as an N-sulfonyliminium ion (or a related nitrenium ion species).[4][5] These reactive intermediates are short-lived and will quickly react with solvents, moisture, or other components in your experimental system, leading to a loss of the parent compound and the formation of undesired byproducts.[6][7][8]

Core Degradation Pathway

The primary degradation route is the cleavage of the N-O bond, a process that is often accelerated by environmental factors.

G cluster_0 Degradation Initiation cluster_1 Reaction with Environment Parent N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide Intermediate Reactive N-Sulfonyliminium Ion + Acetate (Leaving Group) Parent->Intermediate N-O Bond Cleavage (Rate-Limiting Step) Products Degradation Products (e.g., Solvent Adducts, Hydrolysis Products) Intermediate->Products Rapid Reaction Nucleophiles Nucleophiles (Solvent, H₂O, Buffers) Nucleophiles->Products

Caption: Primary degradation pathway of NA-A-4-CBS.

Section 2: Solution Preparation and Solvent Selection

The first and most critical step in preventing degradation is the correct preparation of your solutions. The choice of solvent is paramount.

FAQ: What is the best solvent for preparing stock solutions of NA-A-4-CBS?

The ideal solvent should be aprotic and anhydrous . Polar protic solvents (like water, methanol, ethanol) and even polar aprotic solvents can promote the N-O bond cleavage.[9] Water, in particular, must be strictly avoided as it will hydrolyze the compound.

Troubleshooting: "My solution turned yellow immediately upon dissolving the compound. What happened?"

This is a classic sign of rapid degradation. The cause is almost certainly a reactive or wet solvent. The color change indicates the formation of byproducts from the reaction of the intermediate species. Immediately discard the solution and procure a fresh, anhydrous, and less nucleophilic solvent.

Table 1: Solvent Suitability for NA-A-4-CBS Solutions
SolventTypeSuitabilityRationale & Key Considerations
Dichloromethane (DCM) AproticExcellent Non-polar and aprotic. Must be anhydrous grade.
Acetonitrile (ACN) Polar AproticGood Commonly used, but its polarity can still slowly promote degradation. Use anhydrous grade and prepare solutions fresh.
Tetrahydrofuran (THF) AproticFair Can contain peroxide impurities which are reactive. Use fresh, inhibitor-free, anhydrous THF.
Dimethyl Sulfoxide (DMSO) Polar AproticPoor Highly polar and hygroscopic (absorbs water). Will accelerate degradation. Avoid for storage.
Water / Aqueous Buffers ProticAvoid Reacts directly with the compound, causing rapid hydrolytic cleavage.[9][10]
Methanol / Ethanol ProticAvoid Protic nature and nucleophilicity will lead to rapid solvolysis.
Protocol: Preparation of a Stock Solution

This protocol is designed for handling a moisture-sensitive compound and should be performed with care.[11][12]

  • Preparation: Gently flame-dry the necessary glassware (e.g., vial, flask) under a vacuum or use oven-dried glassware stored in a desiccator.[11]

  • Inert Atmosphere: Place the glassware on a Schlenk line or in a glovebox to create an inert atmosphere using dry argon or nitrogen.[11][12]

  • Aliquot Compound: Weigh the required amount of solid NA-A-4-CBS quickly and transfer it to the dried vial.

  • Solvent Transfer: Use a syringe to transfer the desired volume of anhydrous solvent from a Sure/Seal™ bottle or a freshly opened bottle into the vial containing the compound.[12]

  • Dissolution: Gently swirl or vortex the vial until the solid is fully dissolved. Keep the vial sealed under the inert atmosphere.

  • Storage: Immediately transfer the solution to its designated storage condition (see Section 3).

Section 3: Storage and Handling

Proper storage is non-negotiable for maintaining the integrity of your NA-A-4-CBS solutions.

FAQ: What are the optimal long-term storage conditions?

Solutions should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures.

  • Temperature: ≤ -20°C. For long-term storage (weeks to months), -80°C is highly recommended.

  • Atmosphere: Store vials sealed with a septum or screw cap, wrapped with Parafilm®, and placed inside a larger container with a desiccant.

  • Light: Use amber vials or wrap clear vials in aluminum foil to protect against photolytic degradation.

Troubleshooting: "I stored my solution at -20°C, but my results are still inconsistent. Why?"

Inconsistency despite cold storage often points to two culprits:

  • Moisture Contamination: Repeated freeze-thaw cycles can introduce atmospheric moisture into the vial, especially if it is opened while still cold (causing condensation). Always allow the vial to warm completely to room temperature before opening.

  • Solvent Choice: If you used a suboptimal solvent like acetonitrile, degradation may still occur, albeit at a slower rate, even at -20°C.

Section 4: Best Practices During Experiments

Minimizing degradation during your experiment requires careful workflow planning.

FAQ: How can I minimize compound degradation while setting up my reaction or assay?
  • Prepare Fresh: The best practice is to prepare the solution immediately before use.[13]

  • Work on Ice: Keep the stock solution vial on ice throughout the setup process.

  • Minimize Exposure: Do not leave the stock solution vial open on the bench. Uncap it only for the brief moment needed to draw an aliquot.

  • Order of Addition: Add the NA-A-4-CBS solution to your reaction mixture last, if possible, to minimize its exposure time to potentially reactive components (e.g., aqueous buffers, nucleophiles).

Experimental Workflow with Stability Checkpoints

G cluster_exp Critical Handling Steps prep 1. Prepare Solution (Anhydrous Solvent, Inert Atmosphere) store 2. Aliquot & Store (-80°C, Desiccated, Dark) prep->store qc1 QC Check (Optional) (TLC/HPLC on new batch) store->qc1 exp_setup 3. Experimental Setup store->exp_setup qc1->exp_setup If passes thaw Thaw aliquot completely before opening on_ice Keep solution on ice thaw->on_ice add_last Add to reaction last on_ice->add_last run 4. Run Experiment add_last->run

Caption: Recommended workflow with critical stability checkpoints.

Section 5: Quality Control and Purity Assessment

You cannot control what you do not measure. Periodically verifying the purity of your solution is crucial for troubleshooting.

FAQ: How can I quickly check if my stored solution is still good?

Thin-Layer Chromatography (TLC): This is a fast, qualitative method.

  • Stationary Phase: Standard silica gel plate.

  • Mobile Phase: A non-polar solvent system like 3:1 Hexanes:Ethyl Acetate (this may require optimization).

  • Procedure: Spot a small amount of your current solution alongside a freshly prepared standard. A new, lower Rf spot or streaking in the lane of the stored solution indicates the presence of more polar degradation products.

High-Performance Liquid Chromatography (HPLC): This provides quantitative data on purity.[14]

  • Column: A standard C18 reverse-phase column.

  • Mobile Phase: An isocratic or gradient method using acetonitrile and water. Note that the aqueous mobile phase will degrade the sample on the column, so fast analysis times are key.[14]

  • Detection: UV detection (e.g., at 254 nm).

  • Result: The appearance of new peaks or a decrease in the area of the main peak over time confirms degradation.

References

  • Li, Y., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Klöckner, P., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(23), 12479–12487. [Link]

  • Janssen, M. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Radboud University Nijmegen. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Green, S., et al. (2020). Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides. ACS Sustainable Chemistry & Engineering, 8(8), 3487-3493. [Link]

  • BioCrick. This compound | CAS:142867-52-5. [Link]

  • Green, S., et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Sustainable Chemistry & Engineering, 8(8), 3487-3493. [Link]

  • Consensus. (2024). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Liebler, D. C. (2013). Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts. Chemical research in toxicology, 26(1), 6-7. [Link]

  • Green, S., et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. *Pure. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. [Link]

  • Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 77(13), 4575-4583. [Link]

  • Borisoglebsky, A. M., et al. (2024). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Molecules, 29(13), 3045. [Link]

  • University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. Laboratory Safety Manual. [Link]

  • Center for Chemical Process Safety (CCPS). (2010).
  • National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. [Link]

  • Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560-563. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Pospisil, T. (2021). Identifying reactive intermediates by mass spectrometry. Chemical Science, 12(12), 4253-4263. [Link]

  • Singh, M. S. (2017). Reactive Intermediates in Organic Chemistry: Structure, Mechanism, and Reactions. Wiley. [Link]

  • Klöckner, P., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(23), 12479-12487. [Link]

Sources

"N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide" half-life in physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this nitroxyl (HNO) donor. Here, we address common questions and challenges to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nitroxyl (HNO) release from this compound?

A1: this compound is a prodrug that releases nitroxyl (HNO) through a non-enzymatic hydrolysis process.[1] Under physiological conditions (neutral pH, 37°C), the acetoxy group is hydrolyzed, leading to an unstable intermediate that spontaneously decomposes to release HNO. This slow and sustained release makes it a valuable tool for studying the effects of nitroxyl in biological systems.

Q2: What is the expected half-life of this compound under physiological conditions?

A2: The half-life of this compound under physiological conditions (e.g., neutral aqueous solution at 37°C) is reported to be on the order of several hours, indicative of a slow and sustained release of nitroxyl.[2] For precise experimental planning, it is recommended to determine the half-life under your specific experimental conditions.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to desiccate the solid compound and store it at -20°C. Once in solution, use it as quickly as possible and avoid repeated freeze-thaw cycles to maintain its integrity.

Q4: What are the primary decomposition products of this compound?

A4: The primary decomposition products are 4-chlorobenzenesulfonamide and acetic acid, following the hydrolysis of the acetyl and acetoxy groups. The released nitroxyl (HNO) is highly reactive and will quickly dimerize and dehydrate to form nitrous oxide (N₂O).[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Inconsistent or No Observed Biological Effect

Possible Cause 1: Premature Decomposition of the Compound

  • Explanation: The compound's stability is pH-dependent. Exposure to acidic or basic conditions during solution preparation or in the experimental medium can accelerate its hydrolysis, leading to a burst release of nitroxyl before the intended experimental timeframe.

  • Solution:

    • Ensure that all buffers and media are at a neutral pH (around 7.4) before adding the compound.

    • Prepare fresh solutions immediately before use. Do not store aqueous solutions of the compound.

    • When diluting the DMSO stock solution into your aqueous experimental medium, ensure rapid and thorough mixing to avoid localized high concentrations that may alter the pH.

Possible Cause 2: Interaction with Components in the Culture Medium

  • Explanation: Components in complex cell culture media, such as certain amino acids or reducing agents, may react with and quench the released nitroxyl, diminishing its biological activity.

  • Solution:

    • If possible, conduct initial experiments in a simpler buffer system (e.g., phosphate-buffered saline) to confirm the compound's activity.

    • If using complex media is necessary, consider increasing the concentration of the compound, but be mindful of potential off-target effects.

    • Review the composition of your media for components known to react with reactive nitrogen species.

Issue 2: Difficulty in Reproducing Half-Life Data

Possible Cause 1: Inaccurate Temperature and pH Control

  • Explanation: The rate of hydrolysis is sensitive to both temperature and pH. Minor variations in these parameters between experiments can lead to significant differences in the measured half-life.

  • Solution:

    • Use a calibrated incubator or water bath to maintain a constant temperature (e.g., 37°C).

    • Prepare buffers with a high buffering capacity to maintain a stable pH throughout the experiment.

    • Always measure and record the final pH and temperature of your experimental setup.

Possible Cause 2: Inconsistent Analytical Method

  • Explanation: The method used to quantify the remaining compound or the released nitroxyl can be a source of variability.

  • Solution:

    • Utilize a validated and consistent analytical method, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of the parent compound over time.

    • Ensure that your quenching method (to stop the hydrolysis at each time point) is rapid and effective. For example, flash-freezing in liquid nitrogen or rapid acidification can be used.

    • When detecting nitroxyl release, use a reliable trapping agent and detection method, and be aware of its potential limitations and interferences.[3]

Experimental Protocols

Protocol 1: Determination of Half-Life by HPLC

This protocol outlines a method to determine the half-life of this compound under physiological conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • Thermostated incubator or water bath (37°C)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the reaction buffer: PBS at pH 7.4. Pre-warm the buffer to 37°C.

  • Initiate the reaction: Add the DMSO stock solution to the pre-warmed PBS to a final concentration of 100 µM. Vortex gently to mix. This is your t=0 sample.

  • Incubate the reaction mixture at 37°C.

  • Collect time points: At various time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction: Immediately transfer the aliquot to a tube containing an equal volume of ice-cold acetonitrile to stop the hydrolysis and precipitate proteins if present.

  • Analyze by HPLC:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm[2]

    • Injection Volume: 10 µL

  • Quantify the peak area corresponding to this compound at each time point.

  • Calculate the half-life: Plot the natural logarithm of the peak area versus time. The half-life (t₁/₂) can be calculated from the slope (k) of the linear regression using the equation: t₁/₂ = -ln(2)/k.

Data Presentation:

Time (hours)Peak Area (arbitrary units)ln(Peak Area)
010000011.51
19050011.41
28200011.31
46700011.11
65500010.92
84500010.71
123000010.31
2490009.11

Note: The data in this table is illustrative and should be replaced with your experimental results.

Visualizations

Hydrolysis of this compound

cluster_0 Physiological Conditions (pH 7.4, 37°C) Prodrug N-Acetyl-N-acetoxy-4- chlorobenzenesulfonamide Intermediate Unstable Intermediate Prodrug->Intermediate Hydrolysis HNO Nitroxyl (HNO) Intermediate->HNO Products 4-Chlorobenzenesulfonamide + Acetic Acid Intermediate->Products

Caption: Hydrolysis pathway of the prodrug.

Experimental Workflow for Half-Life Determination

Start Prepare 100 µM Solution in PBS (pH 7.4) Incubate Incubate at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Analyze Analyze by HPLC Quench->Analyze Calculate Calculate Half-Life Analyze->Calculate

Caption: Workflow for half-life determination.

References

  • Quantitative detection of nitroxyl upon trapping with glutathione and labeling with a specific fluorogenic reagent. (2013). PubMed. [Link]

  • Buy this compound | 142867-52-5. (2023). Smolecule.
  • Acyloxy Nitroso Compounds as Nitroxyl (HNO) Donors: Kinetics, Reactions with Thiols and Vasodilation Properties. (n.d.). PubMed Central. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2009). ResearchGate. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). CABI Digital Library. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • N,O-diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties. (1992). PubMed. [Link]

  • The Chemistry of Nitroxyl-Releasing Compounds. (n.d.). PubMed Central. [Link]

  • Ratiometric Determination of Nitroxyl Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative. (n.d.). PubMed Central. [Link]

  • A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. (n.d.). PubMed Central. [Link]

  • Nitroxyl (HNO): a novel redox signaling molecule. (2011). PubMed. [Link]

  • In Vitro and in Vivo Imaging of Nitroxyl with Copper Fluorescent Probe in Living Cells and Zebrafish. (2018). PubMed Central. [Link]

  • Nitroxyl (HNO). (2013). Circulation: Heart Failure. [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2023). MDPI. [Link]

  • A Study of Continuous Infusions of HNO (Nitroxyl) Donor in Patients With Heart Failure and Impaired Systolic Function. (n.d.). BMS Clinical Trials. [Link]

  • Acyloxy Nitroso Compounds as Nitroxyl (HNO) Donors: Kinetics, Reactions with Thiols, and Vasodilation Properties. (2014). ResearchGate. [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2023). Semantic Scholar. [Link]

  • Haemodynamic effects of the nitroxyl donor cimlanod (BMS-986231) in chronic heart failure: a randomized trial. (2021). PubMed. [Link]

Sources

Common problems with "N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide" as an HNO donor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. As a potent and specific donor of nitroxyl (HNO), this compound is a valuable tool in cardiovascular research, studies of aldehyde dehydrogenase inhibition, and explorations of nitroxyl-mediated signaling. However, its unique chemical properties necessitate careful handling and experimental design.

This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What is this compound and how does it work?

This compound is a pro-drug designed to release the reactive nitrogen species nitroxyl (HNO).[1][2][] It belongs to the N,O-diacylated-N-hydroxyarylsulfonamide class of compounds. Its mechanism of action involves a slow, non-enzymatic hydrolysis in neutral aqueous solutions.[1][2] This reaction cleaves the acetoxy group, forming an unstable intermediate that spontaneously decomposes to release HNO.[1] A key advantage of this compound is that it provides a slow, sustained release of HNO without the concomitant production of nitric oxide (NO), allowing for the specific investigation of HNO biology.[2][4]

Q2: What are the primary biological effects of the HNO released from this donor?

The HNO generated has several well-documented biological effects:

  • Vasorelaxation: HNO is a potent vasorelaxant, making this donor valuable for cardiovascular research.[1][2]

  • Inhibition of Aldehyde Dehydrogenase (ALDH): It is a powerful inhibitor of ALDH, an enzyme critical for aldehyde metabolism.[1][][4]

  • Positive Inotropic and Lusitropic Effects: In the context of cardiac function, HNO has been shown to increase the force of muscle contraction and improve relaxation, which is of significant interest in heart failure research.[5][6]

  • Distinct Signaling from Nitric Oxide (NO): A critical aspect of HNO biology is its distinct signaling pathway compared to NO. While NO primarily acts through soluble guanylyl cyclase (sGC) to produce cGMP, HNO can mediate effects through pathways like the release of calcitonin gene-related peptide (CGRP).[7][8]

Q3: How should I prepare and store stock solutions?

Proper preparation and storage are critical to prevent premature degradation of the compound.

  • Solubility: The compound is soluble in DMSO up to 100 mM.[2][4]

  • Stock Solution Preparation: For a 100 mM stock solution, dissolve 29.17 mg of the compound in 1 mL of anhydrous, high-quality DMSO. Warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[2]

  • Storage: Store the solid compound desiccated at +4°C for short-term storage or -20°C for long-term storage.[2][4] Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store sealed and desiccated at -20°C for up to several months.[2] Avoid repeated freeze-thaw cycles. Before opening a vial, allow it to equilibrate to room temperature for at least an hour to prevent condensation of atmospheric water, which can initiate hydrolysis.[2]

Property Value Source
CAS Number 142867-52-5[1][2]
Molecular Formula C₁₀H₁₀ClNO₅S[1][2][4]
Molecular Weight 291.71 g/mol [1][2][4]
Appearance Colorless, crystalline solid[1]
Solubility Soluble to 100 mM in DMSO[2][4]
Recommended Storage Desiccate at -20°C (stock solution) or +4°C (solid)[2][4]
Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem 1: I am not observing the expected biological effect (e.g., vasorelaxation, cell signaling).

Several factors can lead to a lack of efficacy. A systematic approach is key to identifying the root cause.

The donor's activity relies on its ability to release HNO upon hydrolysis. If the compound has already degraded, no active species will be generated.

  • Explanation: The N-acetoxy bond is susceptible to hydrolysis. Contamination of the DMSO stock with water or improper storage can lead to premature decomposition.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh dilutions into your aqueous experimental buffer immediately before use. Do not store the compound in aqueous solutions.

    • Verify Stock Solution Integrity: Use a fresh, unopened vial of the compound or a newly prepared stock solution from a properly stored aliquot.

    • Use Anhydrous Solvents: Ensure the DMSO used for the stock solution is of high purity and anhydrous.

HNO is a highly electrophilic species and reacts rapidly with nucleophiles, particularly thiols.[5][9]

  • Explanation: Components in your experimental medium, such as glutathione (GSH), cysteine in cell culture media, or thiol-containing proteins (e.g., albumin in serum), can scavenge HNO before it reaches its intended target.[5][10] The high concentration of GSH in cells (1-11 mM) makes it a major potential sink for HNO.

  • Solution:

    • Simplify the Buffer: If possible, conduct initial experiments in a simple buffered saline solution (e.g., Krebs solution) to confirm the compound's activity before moving to complex biological media.[1][2]

    • Use a Scavenger as a Control: To confirm that your observed effect is indeed mediated by HNO, pre-treat your system with an HNO scavenger like N-acetyl-l-cysteine (NAC).[11][12] The attenuation or abolition of the biological response in the presence of NAC provides strong evidence for HNO's involvement.[11][12]

This compound is designed for slow, sustained HNO release.[1][2][]

  • Explanation: If your assay is designed to detect a rapid, bolus response, you may miss the effects of this donor. Its kinetics are distinct from fast-releasing donors like Angeli's Salt under certain conditions.[5][8]

  • Solution:

    • Adjust Your Timecourse: Design experiments with longer incubation times to allow for the gradual accumulation of HNO and its downstream effects.

    • Consider a Different Donor: If your experiment requires a rapid burst of HNO, a different donor such as Angeli's Salt may be more appropriate, though be mindful of its different decomposition profile and byproducts (e.g., nitrite).[5][9]

Troubleshooting_Workflow start No Biological Effect Observed check_stock Is the stock solution fresh and properly stored? start->check_stock check_media Does the experimental medium contain high levels of thiols (GSH, Cys, serum)? check_stock->check_media Yes end_degradation Root Cause: Compound Degradation check_stock->end_degradation No check_kinetics Is the experimental timecourse appropriate for a slow-release donor? check_media->check_kinetics No end_scavenging Root Cause: Scavenging of HNO check_media->end_scavenging Yes check_kinetics->start Yes (Re-evaluate system) end_kinetics Root Cause: Mismatched Kinetics check_kinetics->end_kinetics No

Figure 1. A decision tree for troubleshooting lack of biological effect.

Problem 2: My results are inconsistent between experiments.

Reproducibility issues often trace back to subtle variations in protocol execution, especially concerning the stability of the donor.

  • Explanation: As detailed above, the stability of the stock solution is paramount. Using stock solutions of different ages or those that have been handled improperly (e.g., left at room temperature, exposed to moisture) will lead to variable amounts of active compound being added.

  • Solution: Adhere strictly to the storage and handling protocol. Use single-use aliquots and record the preparation date. For a series of experiments, use aliquots from the same stock preparation to minimize variability.

  • Explanation: While the donor is designed to release HNO at neutral pH, significant deviations in the pH of your experimental buffer can alter the rate of hydrolysis.

  • Solution: Ensure your experimental medium is properly buffered and that the final concentration of the DMSO stock (which is unbuffered) does not alter the final pH. Always verify the pH of your medium after all components have been added. This contrasts with donors like Piloty's acid, which require a basic pH for significant HNO release and are much less effective at physiological pH.[5][9][13]

Problem 3: How can I confirm that the effects I see are from HNO and not NO?

This is a crucial control experiment in nitrogen oxide biology. Fortunately, this donor is specifically designed to circumvent this issue.

  • Explanation: this compound is reported to release HNO without generating nitric oxide (NO).[2][4] However, confirming the signaling pathway in your specific biological system is good practice. HNO and NO can have distinct or overlapping biological effects, but their primary signaling axes are often different.[7]

  • Solution:

    • Pharmacological Controls: Use pathway-specific inhibitors. For example, if you hypothesize an NO-like effect, an inhibitor of soluble guanylyl cyclase (sGC) should block the response. Conversely, if you expect a canonical HNO effect, antagonists of the CGRP receptor might be appropriate in some systems.[7][8]

    • Comparative Analysis: Compare the biological response of your system to this donor against a well-characterized NO donor. The observation of different physiological outcomes strongly supports the action of two distinct species.[7]

Signalling_Pathways cluster_HNO HNO Pathway cluster_NO Canonical NO Pathway HNO_Donor N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide HNO HNO HNO_Donor->HNO Hydrolysis Thiol_Proteins Thiol-Containing Proteins (e.g., ALDH, CGRP release machinery) HNO->Thiol_Proteins Electrophilic Attack HNO_Effect Physiological Effect (e.g., Vasorelaxation, ALDH Inhibition) Thiol_Proteins->HNO_Effect NO_Donor NO Donor (e.g., DEA/NO) NO NO• NO_Donor->NO Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Heme Binding cGMP ↑ cGMP sGC->cGMP NO_Effect Physiological Effect (e.g., Vasorelaxation) cGMP->NO_Effect

Figure 2. Distinct primary signaling pathways for HNO and NO.

Problem 4: How can I quantify the release of HNO from the donor?

Directly measuring HNO is extremely challenging due to its high reactivity and rapid dimerization (k ≈ 8 × 10⁶ M⁻¹s⁻¹) to form hyponitrous acid, which dehydrates to nitrous oxide (N₂O) and water.[5][14][15] Therefore, quantification typically relies on indirect methods.

  • Principle: This method measures the stable, terminal byproduct of HNO dimerization, N₂O.[1][14] It is a reliable endpoint for quantifying the total amount of HNO released over time.

  • Protocol Outline:

    • Incubate the donor in a sealed vial containing your buffer of choice at a controlled temperature (e.g., 37°C).

    • After the desired time, collect a sample of the gas phase ("headspace") using a gas-tight syringe.

    • Inject the gas sample into a Gas Chromatograph (GC), often coupled with a Mass Spectrometer (GC-MS), to separate and quantify the N₂O.[9]

    • Crucial Control: To confirm that the N₂O is derived from free HNO, run a parallel experiment that includes an excess of an HNO scavenger (e.g., glutathione or NAC). A significant reduction in the N₂O signal in the presence of the scavenger confirms its origin from HNO.[10]

  • Principle: These are advanced chemical tools designed to react specifically with HNO to produce a measurable optical signal. Phosphine-based probes, for example, can react with HNO to form an azaylide intermediate that leads to light emission or fluorescence.[14]

  • Application: These probes are particularly useful for real-time monitoring of HNO release in living cells and tissues.[14] However, they require careful calibration and validation to ensure specificity against other reactive nitrogen and oxygen species.

Method Principle Advantages Disadvantages
N₂O Headspace GC Measures stable N₂O byproduct of HNO dimerization.[1][14]Robust, quantitative endpoint measurement.Does not provide real-time kinetics; requires specialized equipment.
Optical Probes Chemical reaction with HNO produces a light/fluorescence signal.[14]High sensitivity, capable of real-time and cellular measurements.Can be prone to artifacts; requires careful validation of specificity.
References
  • BioCrick. This compound | CAS:142867-52-5. [Link]

  • Fukuto, J. M., et al. (2005). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Antioxidants & Redox Signaling. [Link]

  • Miranda, K. M., et al. (2005). The Chemistry of Nitroxyl-Releasing Compounds. Current Topics in Medicinal Chemistry. [Link]

  • Cline, C. J., et al. (2020). A Chemiluminescent Probe for HNO Quantification and Real-time Monitoring in Living Cells. Angewandte Chemie International Edition. [Link]

  • Paolocci, N., et al. (2001). A biochemical rationale for the discrete behavior of nitroxyl and nitric oxide in the cardiovascular system. Proceedings of the National Academy of Sciences. [Link]

  • El-Feky, S. A. (2013). Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Journal of Amino Acids. [Link]

  • Irvine, J. C., et al. (2013). Nitroxyl donors retain their depressor effects in hypertension. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Smulik-Izydorczyk, R., et al. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules. [Link]

  • Irvine, J. C., et al. (2013). Nitroxyl donors retain their depressor effects in hypertension. PubMed. [Link]

  • Reisz, J. A., et al. (2014). Pharmacological Characterization of 1-Nitrosocyclohexyl Acetate, a Long-Acting Nitroxyl Donor That Shows Vasorelaxant and Antiaggregatory Effects. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Gallego, C. M., et al. (2021). Azanone (HNO): generation, stabilization and detection. Chemical Science. [Link]

  • Lang, N. N., et al. (2021). Hemodynamic Effects of the Nitroxyl Donor Cimlanod (BMS-986231) in Chronic Heart Failure: A Randomized Trial. European Journal of Heart Failure. [Link]

Sources

Technical Support Center: Improving ALDH Inhibition with N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, a potent inhibitor of aldehyde dehydrogenase (ALDH). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows. Our goal is to help you maximize the efficiency and reproducibility of your ALDH inhibition studies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, mechanism, and handling of this compound.

Q1: What is this compound and how does it inhibit ALDH?

This compound is a pro-drug that works by releasing nitroxyl (HNO) in neutral solutions.[1][2][3] It is the released HNO, a potent vasorelaxant, that acts as the powerful inhibitor of aldehyde dehydrogenase.[1][3] The compound itself does not directly inhibit the enzyme; it must first undergo hydrolysis to release the active HNO molecule.[3] This mechanism is distinct from other ALDH inhibitors and offers a unique tool for studying ALDH activity.[3]

Q2: What is the primary mechanism of ALDH inhibition by the released nitroxyl (HNO)?

Aldehyde dehydrogenases are a superfamily of enzymes that catalyze the oxidation of aldehydes to carboxylic acids.[4][5] The inhibition by HNO, released from this compound, is thought to involve interaction with the active site of the ALDH enzyme, preventing it from metabolizing its aldehyde substrates.[3][6] This leads to an accumulation of aldehydes within the cell, which can be measured to determine the inhibitor's efficacy.

Mechanism_of_Action Prodrug N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide (Inactive Prodrug) Hydrolysis Hydrolysis (in neutral solution) Prodrug->Hydrolysis Slow Release HNO Nitroxyl (HNO) (Active Species) Hydrolysis->HNO Inhibited_ALDH Inhibited ALDH Enzyme (Inactive) HNO->Inhibited_ALDH Inhibition ALDH ALDH Enzyme (Active) ALDH->Inhibited_ALDH

Caption: Mechanism of ALDH inhibition.

Q3: How should I prepare and store stock solutions of this inhibitor?

Proper preparation and storage are critical for maintaining the compound's activity. Refer to the protocol section for detailed steps. Key properties are summarized below.

ParameterRecommendationSource
Solubility Soluble up to 100 mM in DMSO.[1][2]
Storage (Solid) Desiccate at -20°C for long-term stability.[1]
Storage (Stock Solution) Prepare fresh for each experiment. If necessary, store sealed aliquots at -20°C for several months.[1]
Handling Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.[1]

Q4: What are the known off-target effects of this compound?

Since the active molecule is nitroxyl (HNO), any known biological effects of HNO should be considered potential off-target effects. HNO is a potent vasorelaxant and can influence signaling pathways unrelated to ALDH.[1][2][3] Additionally, some studies suggest this compound may inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3] It is crucial to run appropriate controls to distinguish ALDH-specific inhibition from other biological activities.

Troubleshooting Guide

This section provides solutions to common problems encountered during ALDH inhibition experiments.

Issue 1: Low or No Observed ALDH Inhibition

Potential Cause Scientific Rationale & Recommended Solution
Ineffective Inhibitor Concentration The IC₅₀ can vary significantly between cell types due to differences in ALDH isoform expression and activity. Solution: Perform a dose-response experiment. Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the optimal inhibitory concentration for your specific cell line or purified enzyme.
Insufficient Pre-incubation Time The compound is a pro-drug that releases the active inhibitor (HNO) slowly in neutral solution.[1][3] If the pre-incubation time with cells is too short, insufficient HNO will be generated to effectively inhibit ALDH before the activity assay begins. Solution: Optimize the pre-incubation time. We recommend testing several time points (e.g., 30, 60, 90, and 120 minutes) to allow for adequate HNO release and enzyme inhibition.
High ALDH Expression Some cell lines, particularly cancer stem cells, express very high levels of ALDH, which can overwhelm a standard inhibitor concentration.[7][8] Solution: First, confirm ALDH expression levels in your cell line. If activity is high, you may need to increase the inhibitor concentration significantly. This should be done in conjunction with a dose-response curve to avoid cytotoxicity.
Degraded Inhibitor The compound's acetoxy group can be hydrolyzed. Improper storage (e.g., exposure to moisture or repeated freeze-thaw cycles of stock solutions) can lead to degradation and loss of potency. Solution: Always prepare fresh working solutions from a properly stored stock solution on the day of the experiment.[1] If results are consistently poor, use a new vial of the compound.

digraph "Troubleshooting_Low_Inhibition" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low or No Inhibition Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conc [label="Is concentration optimized?\n(Dose-Response Curve)", shape=diamond, fillcolor="#FFFFFF"]; Check_Time [label="Is pre-incubation time sufficient\nfor HNO release?", shape=diamond, fillcolor="#FFFFFF"]; Check_ALDH [label="Is ALDH expression in cells\nexceptionally high?", shape=diamond, fillcolor="#FFFFFF"]; Check_Stock [label="Is the inhibitor stock\nfresh and properly stored?", shape=diamond, fillcolor="#FFFFFF"];

Optimize_Conc [label="Perform Dose-Response\nExperiment", shape=box]; Optimize_Time [label="Increase Pre-incubation Time\n(e.g., 30-120 min)", shape=box]; Increase_Conc [label="Increase Inhibitor Concentration\n(Validate with cytotoxicity assay)", shape=box]; New_Stock [label="Prepare Fresh Stock Solution", shape=box]; Success [label="Inhibition Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Conc; Check_Conc -> Check_Time [label="No"]; Check_Conc -> Success [label="Yes"]; Check_Time -> Check_ALDH [label="No"]; Check_Time -> Optimize_Time [label="Yes"]; Optimize_Time -> Start [style=dashed]; Check_ALDH -> Check_Stock [label="No"]; Check_ALDH -> Increase_Conc [label="Yes"]; Increase_Conc -> Start [style=dashed]; Check_Stock -> Success [label="No"]; Check_Stock -> New_Stock [label="Yes"]; New_Stock -> Start [style=dashed]; }

Caption: Troubleshooting workflow for low ALDH inhibition.

Issue 2: High Variability in ALDH Activity Assay Results

Potential Cause Scientific Rationale & Recommended Solution
Suboptimal Assay Conditions ALDH activity assays, such as the ALDEFLUOR™ assay, are sensitive to multiple parameters. Cell concentration, substrate concentration, and reaction time must be optimized for each cell type to achieve a robust signal-to-noise ratio.[7][9] Solution: Systematically optimize your assay conditions. Refer to the optimization table in the protocols section for recommended starting ranges.
Inconsistent Cell Health/Number Variations in cell viability or density across wells will directly impact the measured enzymatic activity. Solution: Ensure a homogenous single-cell suspension. Use a viability dye (e.g., Propidium Iodide) to exclude dead cells from analysis.[8] Always perform accurate cell counts before plating.
Efflux of Fluorescent Product Many cells, especially cancer cells, express ABC transporters that can actively pump the fluorescent product of assays like ALDEFLUOR™ out of the cell, reducing the signal.[9] Solution: Ensure your assay buffer contains an effective efflux pump inhibitor. If signal loss persists, you may test additional inhibitors like verapamil (50–100 μM) or keep cells on ice after the reaction is complete to minimize transporter activity.[8][9]
Ineffective Negative Control The standard negative control for ALDH assays is often Diethylaminobenzaldehyde (DEAB). For cells with very high ALDH activity, the standard DEAB concentration may be insufficient to fully inhibit the enzyme, leading to an artificially high background and poor data interpretation.[9][10] Solution: Increase the DEAB concentration. It may be necessary to increase it up to 2-fold, or even pre-treat the control cells with DEAB before adding the ALDH substrate.[7][9]

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Potential Cause Scientific Rationale & Recommended Solution
Inhibitor Concentration Too High While targeting ALDH, excessively high concentrations of any compound can induce cytotoxicity through off-target mechanisms or general cellular stress. Solution: Always perform a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) using the same concentrations and incubation times as your inhibition experiment. This will define a non-toxic working concentration range for your specific cell line.
DMSO Vehicle Toxicity DMSO is used to dissolve the inhibitor but can be toxic to cells at concentrations typically above 0.5-1.0%. Solution: Keep the final DMSO concentration in your culture medium as low as possible (ideally ≤0.1%) and, most importantly, ensure it is identical across all experimental and control wells, including the "untreated" control.
HNO-Mediated Biological Effects The active molecule, HNO, has known biological activities beyond ALDH inhibition, such as vasorelaxation and interaction with other cellular processes.[1][3] These effects could confound the interpretation of your results. Solution: Include additional controls where possible. If studying a specific signaling pathway, verify that other known HNO-sensitive pathways are not being inadvertently affected. Acknowledge the dual action of the compound in the interpretation of your data.
Experimental Protocols & Data Tables

Protocol 1: Preparation of this compound Stock Solution

  • Warm the Vial: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation.[1]

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10-100 mM).

  • Ensure Complete Solubilization: Gently vortex the vial. If needed, warm the tube to 37°C and use an ultrasonic bath for a short period to ensure all solid has dissolved.[1]

  • Storage: For immediate use, proceed to make working dilutions. For storage, aliquot the stock solution into small, tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C.[1]

Protocol 2: General Workflow for a Cellular ALDH Inhibition Assay

  • Cell Plating: Seed cells in a multi-well plate at a pre-optimized density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in a complete culture medium from your stock solution. Also, prepare a "vehicle control" with the same final DMSO concentration.

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control. Incubate for your optimized pre-incubation time (e.g., 60 minutes) at 37°C.

  • ALDH Activity Assay: Proceed with your chosen ALDH activity assay (e.g., ALDEFLUOR™ kit) according to the manufacturer's protocol, which has been optimized for your cell line. This typically involves adding the ALDH substrate and incubating for a specific reaction time.

  • Data Acquisition: Measure the output (e.g., fluorescence via flow cytometry or plate reader).

  • Analysis: Normalize the signal from inhibitor-treated wells to the vehicle control wells to calculate the percentage of ALDH inhibition.

Table for Optimizing Cellular ALDH Activity Assays (e.g., ALDEFLUOR™)

ParameterRecommended Starting RangeOptimization ConsiderationsSource
Cell Concentration 1 x 10⁵ to 2 x 10⁶ cells/mLLower concentrations (e.g., 1-2 x 10⁵ cells/mL) can improve signal for some adherent cell lines like SK-BR-3.[7][9]
Incubation Time 15 - 60 minutes at 37°CFor cells with high ALDH activity, shorter times (30-45 min) can yield higher fluorescence intensity and prevent signal saturation.[7][8]
DEAB Control Concentration Standard (per kit) to 2x concentrationFor cells with very high ALDH activity, increasing DEAB concentration is necessary for accurate background subtraction.[9][10]
Efflux Pump Inhibitors Included in kit buffer; Verapamil (50-100 µM)May be necessary for non-hematopoietic cells or cell lines known to express high levels of ABC transporters.[8][9]
References
  • This compound. BioCrick. [Link]

  • Optimization of ALDEFLUOR™ Protocol. YouTube (STEMCELL Technologies). [Link]

  • Editorial: Aldehyde dehydrogenase in clinical settings: Potential biomarker and therapeutic target in solid tumors. Frontiers in Oncology. [Link]

  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. ResearchGate. [Link]

  • Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. MDPI. [Link]

  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. [Link]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]

  • What are ALDH2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Inhibition of ALDH3A1-catalyzed oxidation by chlorpropamide analogues. Chemico-Biological Interactions. [Link]

  • Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. ACS Medicinal Chemistry Letters. [Link]

  • Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors. ACS Chemical Biology. [Link]

  • Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. PubMed. [Link]

  • Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Biological Chemistry. [Link]

Sources

Technical Support Center: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the experimental use of this compound.

Introduction to this compound

This compound is a versatile research compound primarily known for its dual mechanism of action: it functions as a prodrug that releases nitroxyl (HNO), a potent vasorelaxant, and it acts as a powerful inhibitor of aldehyde dehydrogenase (ALDH).[1][] Its chemical structure, featuring acetyl and acetoxy groups on a chlorobenzenesulfonamide backbone, allows for a slow and sustained release of HNO in neutral solutions, which then dimerizes and dehydrates to nitrous oxide (N₂O) without the production of nitric oxide (NO).[1] This controlled release and its ALDH inhibitory properties make it a valuable tool in cardiovascular research, cancer biology, and studies of aldehyde metabolism.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The compound has a dual mechanism. Firstly, it is a prodrug that, upon hydrolysis, releases nitroxyl (HNO), a highly reactive and potent vasorelaxant.[1][] Secondly, it is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for the metabolism of aldehydes in the body.[4]

Q2: How should I store and handle the compound?

A2: this compound should be stored desiccated at -20°C for long-term stability.[1] For experimental use, it is recommended to prepare fresh solutions on the same day. Stock solutions can be prepared in DMSO (up to 100 mM) and stored at -20°C for several months if necessary.[1] Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.[1]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO up to 100 mM.[1] To achieve higher solubility, gentle warming at 37°C and sonication in an ultrasonic bath may be helpful.[1]

Q4: What are the known on-target effects of this compound?

A4: The primary on-target effects are vasorelaxation due to the release of HNO and the accumulation of aldehydes due to the inhibition of ALDH.[1][] In cellular studies, it has been shown to influence nitric oxide production and reactive oxygen species levels.[3]

Q5: Are there any known off-target effects I should be aware of?

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Observed Effect

Possible Causes and Solutions:

  • Compound Instability: The compound is a prodrug that releases a reactive species. Improper storage or handling can lead to degradation.

    • Troubleshooting Steps:

      • Always use freshly prepared solutions. If using a stock solution, ensure it has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.

      • Confirm the purity of your compound with the supplier's certificate of analysis.

  • Incorrect Concentration: The effective concentration can vary significantly between different cell lines or experimental models.

    • Troubleshooting Steps:

      • Perform a dose-response curve to determine the optimal concentration for your specific system.

      • Consult the literature for concentrations used in similar experimental setups.

  • Cell Line Specificity: The expression levels of ALDH and the cellular response to HNO can differ between cell types.

    • Troubleshooting Steps:

      • Characterize the ALDH isoform expression in your cell line of interest.

      • Consider using a positive control for HNO signaling to confirm that your cells are responsive.

Issue 2: Unexpected Cell Toxicity or Apoptosis

Possible Causes and Solutions:

  • High Aldehyde Accumulation: Inhibition of ALDH can lead to the buildup of toxic aldehydes, causing cellular stress and death.

    • Troubleshooting Steps:

      • Lower the concentration of the compound.

      • Measure intracellular aldehyde levels to correlate with the observed toxicity.

      • Include a control group treated with a known ALDH substrate to assess the impact of aldehyde accumulation.

  • Off-Target Effects: As mentioned, potential inhibition of COX-2 or 5-LOX could contribute to unexpected cellular responses.

    • Troubleshooting Steps:

      • Co-treat with specific inhibitors of COX-2 or 5-LOX to see if the toxic effect is mitigated.

      • Use a structurally related compound that does not inhibit these enzymes as a negative control.

  • Oxidative Stress: While it may have antioxidant properties, the release of HNO can also influence the cellular redox environment.

    • Troubleshooting Steps:

      • Measure markers of oxidative stress (e.g., ROS levels, glutathione levels) in your experimental system.

      • Co-treat with an antioxidant to determine if the toxicity is ROS-dependent.

Issue 3: Difficulty in Reproducing In Vivo Results

Possible Causes and Solutions:

  • Pharmacokinetics and Bioavailability: The compound's stability and metabolism in vivo can affect its efficacy.

    • Troubleshooting Steps:

      • Optimize the route of administration and dosing schedule.

      • Measure plasma concentrations of the compound and its metabolites if possible.

  • Model-Specific Differences: The expression and activity of ALDH isoforms can vary between different animal models.

    • Troubleshooting Steps:

      • Characterize the ALDH profile in your chosen animal model.

      • Consider using a different model that may be more relevant to your research question.

Experimental Protocols

General Cell Culture Protocol

This is a general guideline; specific concentrations and incubation times should be optimized for your cell line.

  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Treatment: Dilute the stock solution to the desired final concentration in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and is non-toxic to the cells (typically ≤ 0.1%).

  • Incubation: Treat the cells for the desired period.

  • Analysis: Perform downstream assays (e.g., cell viability, protein expression, enzyme activity).

Control Experiments for Off-Target Effects

To validate that the observed effects are due to the intended mechanism of action, consider the following control experiments:

  • ALDH Inhibition Control: Use a known ALDH substrate (e.g., acetaldehyde) to confirm the inhibitory activity of the compound in your system.

  • HNO Donor Control: Use a different HNO donor with a distinct chemical structure to confirm that the observed effects are due to HNO and not the parent compound.

  • Off-Target Inhibition Controls: If you suspect off-target effects on COX-2 or 5-LOX, use specific inhibitors for these enzymes as controls.

Data Presentation

Table 1: Key Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀ClNO₅S[4]
Molecular Weight 291.71 g/mol [4]
CAS Number 142867-52-5[4]
Primary Targets Aldehyde Dehydrogenase (ALDH), Nitroxyl (HNO) Donor[1][]
Solubility Soluble to 100 mM in DMSO[1]
Storage Desiccate at -20°C[1]

Visualizations

Mechanism of Action

Mechanism_of_Action Compound N-Acetyl-N-acetoxy-4- chlorobenzenesulfonamide Hydrolysis Hydrolysis Compound->Hydrolysis Prodrug Activation ALDH Aldehyde Dehydrogenase (ALDH) Compound->ALDH Direct Inhibition HNO Nitroxyl (HNO) Hydrolysis->HNO Vasorelaxation Vasorelaxation HNO->Vasorelaxation Aldehyde_Metabolism Inhibition of Aldehyde Metabolism ALDH->Aldehyde_Metabolism

Caption: Mechanism of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Result Check_Compound Verify Compound Stability & Purity Start->Check_Compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Check_Controls Review Experimental Controls Start->Check_Controls Refine_Protocol Refine Experimental Protocol Check_Compound->Refine_Protocol Dose_Response->Refine_Protocol Assess_Toxicity Measure Cell Viability & Apoptosis Check_Controls->Assess_Toxicity Measure_Aldehydes Quantify Intracellular Aldehydes Assess_Toxicity->Measure_Aldehydes Investigate_Off_Target Investigate Potential Off-Target Effects Assess_Toxicity->Investigate_Off_Target Measure_Aldehydes->Refine_Protocol Investigate_Off_Target->Refine_Protocol

Caption: Troubleshooting workflow for unexpected experimental results.

References

  • BioCrick. This compound | CAS:142867-52-5. Retrieved from BioCrick website: [Link]

Sources

Validation & Comparative

A Comparative Guide to HNO Donors: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide vs. Angeli's Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of nitric oxide biology, the one-electron reduced sibling, nitroxyl (HNO), has carved out its own distinct and significant pharmacological profile. Its potent vasodilatory and positive inotropic effects have positioned it as a molecule of high interest for therapeutic development, particularly in cardiovascular diseases.[1] However, the inherent reactivity and short half-life of HNO necessitate the use of donor compounds for its controlled delivery in experimental and clinical settings.[1]

Among the myriad of HNO donors developed, Angeli's salt has long been the cornerstone of HNO research. Yet, the emergence of newer donors, such as N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, presents researchers with a choice that can significantly impact experimental design and outcomes. This guide provides a comprehensive, objective comparison of these two critical research tools, grounded in their chemical properties, mechanisms of HNO release, and performance in biological systems, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundAngeli's Salt (Sodium Trioxodinitrate)
Release Kinetics Slow, sustained release (Half-life: several hours)[2]Rapid release (Half-life: ~2.3 minutes at 37°C, pH 7.4)
Release Mechanism Non-enzymatic hydrolysis[2][3]pH-dependent decomposition
Primary Byproducts 4-chlorobenzenesulfonamide, acetateNitrite (NO₂⁻)
NO Co-release No nitric oxide (NO) production[3]Potential for NO production under acidic conditions
Biological Effects Vasorelaxant, potent aldehyde dehydrogenase (ALDH) inhibitor[3][4]Potent vasorelaxant, positive inotropic agent[1]
Formulation Organic prodrugInorganic salt

This compound: The Slow-Release Donor

This compound is a member of the N,O-diacylated-N-hydroxyarylsulfonamides, a class of compounds designed as prodrugs for the controlled release of HNO.[2][4] Its structure is tailored for a slow, non-enzymatic hydrolysis in neutral aqueous solutions, providing a sustained release of HNO over several hours.[2][3]

Mechanism of HNO Release

The release of HNO from this compound is initiated by the hydrolytic cleavage of the acetoxy group. This generates an unstable intermediate that subsequently decomposes to release HNO, leaving behind N-acetyl-4-chlorobenzenesulfonamide and acetate as byproducts. A key advantage of this mechanism is the absence of nitric oxide (NO) co-release, which is a critical factor in discerning the specific biological effects of HNO.[3]

HNO_Release_Cpd1 Cpd1 N-Acetyl-N-acetoxy-4- chlorobenzenesulfonamide Intermediate Unstable Intermediate Cpd1->Intermediate Hydrolysis (H₂O) Products HNO + N-acetyl-4-chlorobenzenesulfonamide + Acetate Intermediate->Products Spontaneous Decomposition

Caption: HNO release from this compound.

Performance and Applications

The slow and sustained release of HNO makes this compound an excellent tool for studies requiring prolonged exposure to HNO at relatively constant concentrations. This characteristic is particularly beneficial for investigating chronic cellular responses or for in vivo studies where a longer duration of action is desired.

Furthermore, the HNO released from this compound has been demonstrated to be a potent inhibitor of aldehyde dehydrogenase (ALDH).[4] This property is of significant interest in the development of therapies for conditions such as alcohol intolerance and in certain cancer treatments where ALDH is overexpressed.

Angeli's Salt: The Rapid-Release Standard

Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) is an inorganic salt that has been the most widely used HNO donor in biological research. Its primary characteristic is the rapid, pH-dependent decomposition to yield HNO.

Mechanism of HNO Release

In aqueous solutions at physiological pH (around 7.4), Angeli's salt undergoes protonation followed by decomposition to release one equivalent of HNO and one equivalent of nitrite (NO₂⁻). The decomposition follows first-order kinetics with a half-life of approximately 2.3 minutes at 37°C. However, under more acidic conditions (pH < 5), the decomposition pathway shifts to produce nitric oxide (NO) instead of HNO.

HNO_Release_AS AS Angeli's Salt (N₂O₃²⁻) Protonated_AS HN₂O₃⁻ AS->Protonated_AS + H⁺ (pH dependent) Products HNO + Nitrite (NO₂⁻) Protonated_AS->Products Rapid Decomposition

Caption: HNO release from Angeli's Salt at physiological pH.

Performance and Applications

The rapid, bolus-like release of HNO from Angeli's salt makes it ideal for experiments investigating acute responses to HNO. Its well-characterized decomposition kinetics allow for precise timing of HNO delivery in vitro. It has been instrumental in elucidating the potent vasorelaxant and positive inotropic effects of HNO.[1]

However, the co-release of nitrite is a significant consideration, as nitrite itself can have biological effects. Additionally, the potential for NO generation at lower pH necessitates careful buffering of experimental systems to ensure that the observed effects are solely attributable to HNO.

Experimental Protocols for Comparative Analysis

To provide a framework for the direct comparison of these two HNO donors, the following detailed experimental protocols are provided.

Protocol 1: Quantification of HNO Release via N₂O Measurement

Rationale: HNO rapidly dimerizes and dehydrates to form nitrous oxide (N₂O), a stable and measurable end-product.[4] This protocol allows for the quantification of total HNO released over time.

Methodology:

  • Preparation of Donor Solutions: Prepare stock solutions of this compound and Angeli's salt in an appropriate solvent (e.g., DMSO for the former, and 10 mM NaOH for the latter).

  • Incubation: In a sealed, headspace vial, add a known concentration of the HNO donor to a buffered solution (e.g., phosphate-buffered saline, pH 7.4) pre-warmed to 37°C.

  • Headspace Sampling: At various time points, collect a sample of the headspace gas using a gas-tight syringe.

  • Gas Chromatography (GC) Analysis: Inject the headspace sample into a GC equipped with a suitable column (e.g., Porapak Q) and an electron capture detector (ECD) to quantify the N₂O concentration.

  • Data Analysis: Plot the concentration of N₂O generated over time for each donor to compare their release profiles.

Protocol 2: Comparative Vasorelaxation Assay

Rationale: This assay directly compares the potency of the two donors in inducing smooth muscle relaxation, a key pharmacological effect of HNO.[2][3]

Methodology:

  • Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rabbit) and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Pre-constriction: Induce a stable contraction in the aortic rings using a vasoconstrictor such as phenylephrine.

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, add cumulative concentrations of either this compound or Angeli's salt to the organ bath.

  • Data Recording: Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of the donor to generate concentration-response curves and calculate the EC₅₀ value for each compound.

Protocol 3: Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Rationale: To compare the inhibitory potency of HNO released from each donor on ALDH activity.[4]

Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of purified ALDH (e.g., yeast ALDH) and its substrate (e.g., acetaldehyde) in a suitable assay buffer.

  • Incubation with Donors: In a 96-well plate, pre-incubate the ALDH enzyme with various concentrations of this compound or Angeli's salt for a defined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and the cofactor NAD⁺.

  • Measurement of Activity: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each donor concentration and plot the percentage of inhibition against the log concentration of the donor to determine the IC₅₀ value for each.

Conclusion and Future Perspectives

Both this compound and Angeli's salt are invaluable tools for the study of HNO biology. The choice between them is dictated by the specific requirements of the experiment. Angeli's salt, with its rapid release, is well-suited for studying acute effects, while this compound, with its slow and sustained release, is ideal for investigating long-term or chronic responses.

The development of new HNO donors with varied release profiles and byproducts continues to be an active area of research. The experimental protocols outlined in this guide provide a robust framework for the characterization and comparison of these novel compounds, paving the way for a deeper understanding of the multifaceted roles of HNO in health and disease.

References

  • Fukuto, J. M., Hszieh, R., Gulati, P., Chiang, K. T., & Nagasawa, H. T. (1992). N,O-diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties. Biochemical and Biophysical Research Communications, 187(3), 1367–1373. [Link]

  • Lee, M. J., Nagasawa, H. T., Elberling, J. A., & DeMaster, E. G. (1992). Prodrugs of nitroxyl as inhibitors of aldehyde dehydrogenase. Journal of Medicinal Chemistry, 35(20), 3648–3652. [Link]

  • Fukuto, J. M., Chiang, K., Hszieh, R., Wong, P., & Chaudhuri, G. (1992). The pharmacological activity of nitroxyl: a potent vasodilator with activity similar to nitric oxide and/or endothelium-derived relaxing factor. Journal of Pharmacology and Experimental Therapeutics, 263(2), 546–551. [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • Koppaka, V., Thompson, D. C., Chen, Y., Ellermann, M., Nicolaou, K. C., Juvonen, R. O., ... & Vasiliou, V. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological Reviews, 64(3), 520–539. [Link]

  • Nagasawa, H. T., Kawle, S. P., Elberling, J. A., DeMaster, E. G., & Fukuto, J. M. (1995). Prodrugs of nitroxyl as potential aldehyde dehydrogenase inhibitors vis-a-vis vascular smooth muscle relaxants. Journal of Medicinal Chemistry, 38(11), 1865–1871. [Link]

  • Hrabie, J. A., & Keefer, L. K. (2012). Chemistry of the nitric oxide-releasing diazeniumdiolates. Chemical Reviews, 111(8), 4997–5051.
  • BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. Retrieved from [Link]

  • Schoenleber, R. O., Riccio, D. A., & Johnson, M. E. (2012). Nitric oxide release part III: measurement and reporting. Polymer, 3(3), 1318–1331. [Link]

  • Chen, C. H., Budas, G. R., Churchill, E. N., Disatnik, M. H., Hurley, T. D., & Mochly-Rosen, D. (2008). Activation of aldehyde dehydrogenase-2 reduces ischemic damage to the heart. Science, 321(5895), 1493–1495.
  • Kemp-Harper, B. K., & Schmidt, H. H. (2009). cGMP in the vasculature. Handbook of Experimental Pharmacology, (191), 21–47.
  • Jackson, M. I., Chen, C. A., Rocic, P., & Kevil, C. G. (2014). A practical guide to the measurement and analysis of hydrogen sulfide in biological systems.
  • Kemp-Harper, B. K., & Ritchie, R. H. (2015). Nitroxyl (HNO): a reduced form of nitric oxide with distinct chemical, pharmacological, and therapeutic properties. British Journal of Pharmacology, 172(6), 1435–1448. [Link]

Sources

A Comparative Analysis of ALDH Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prominent Aldehyde Dehydrogenase (ALDH) inhibitors, offering a critical perspective for researchers, scientists, and drug development professionals. While this analysis focuses on well-characterized inhibitors, it is important to note the current scarcity of publicly available data on "N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide," which precludes its direct comparison at this time. This guide will, therefore, serve as a foundational reference for evaluating the performance of established ALDH inhibitors, providing the necessary context for the future assessment of novel compounds.

The Critical Role of Aldehyde Dehydrogenase in Cellular Homeostasis and Disease

Aldehyde Dehydrogenase (ALDH) is a superfamily of NAD(P)+-dependent enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. This function is vital for cellular detoxification and the biosynthesis of essential molecules such as retinoic acid. The ALDH superfamily consists of 19 known functional isozymes in humans, with ALDH1A1 and ALDH2 being among the most extensively studied.

Given their central role in cellular metabolism, dysregulation of ALDH activity has been implicated in various pathological conditions. Elevated ALDH activity is a hallmark of cancer stem cells, contributing to their resistance to chemotherapy. Conversely, deficiencies in ALDH2 activity, particularly common in East Asian populations, are associated with an increased risk of alcohol-induced flushing, as well as a higher incidence of certain cancers and cardiovascular diseases. This has led to the development of a diverse array of ALDH inhibitors, each with distinct mechanisms, potencies, and selectivities.

A Closer Look at Key ALDH Inhibitors

Disulfiram: The Prototypical Irreversible Inhibitor

Disulfiram, marketed as Antabuse, is an irreversible inhibitor of ALDH that has been used for decades in the management of alcohol dependence. Its mechanism of action involves the covalent modification of the active site cysteine residue in ALDH, leading to the inactivation of the enzyme. While effective, Disulfiram exhibits poor selectivity among the ALDH isozymes and can inhibit other enzymes containing reactive cysteine residues.

Daidzin: A Competitive Inhibitor with Isozyme Selectivity

Daidzin, an isoflavone found in soybeans and other legumes, is a potent and selective competitive inhibitor of ALDH2. It exerts its effect by competing with the NAD+ cofactor for binding to the enzyme. Its selectivity for ALDH2 over other isozymes has made it a valuable tool for studying the specific roles of this enzyme in various physiological and pathological processes.

Gossypol: A Natural Product with Broad Inhibitory Activity

Gossypol, a polyphenolic compound derived from the cotton plant, has been shown to inhibit several ALDH isozymes, including ALDH1A1. Its mechanism is thought to involve the formation of a Schiff base with a lysine residue in the enzyme's active site. While it has demonstrated anti-cancer activity, its clinical utility is limited by its toxicity and non-specific mode of action.

Comparative Analysis of ALDH Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the discussed inhibitors against key ALDH isozymes. It is important to note that these values can vary depending on the specific assay conditions.

InhibitorALDH1A1 IC50 (µM)ALDH2 IC50 (µM)Mechanism of Action
Disulfiram~1.5~0.1Irreversible
Daidzin>100~0.08Competitive
Gossypol~0.7~2.3Reversible

Visualizing ALDH Inhibition: Pathways and Workflows

The Aldehyde Dehydrogenase Catalytic Cycle

ALDH_Pathway cluster_inhibition Inhibition Mechanisms Aldehyde Aldehyde ALDH_Enzyme ALDH_Enzyme Aldehyde->ALDH_Enzyme Binds Carboxylic_Acid Carboxylic_Acid ALDH_Enzyme->Carboxylic_Acid Oxidizes NADH NADH ALDH_Enzyme->NADH Reduces NAD+ NAD+ NAD+->ALDH_Enzyme Binds Disulfiram Disulfiram Disulfiram->ALDH_Enzyme Irreversibly Inactivates Daidzin Daidzin Daidzin->ALDH_Enzyme Competes with NAD+

Caption: Mechanism of ALDH and points of inhibition.

Experimental Workflow for Assessing ALDH Inhibition

ALDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Enzyme Prepare ALDH Enzyme Solution Incubate_Enzyme_Inhibitor Pre-incubate ALDH with Inhibitor Prepare_Enzyme->Incubate_Enzyme_Inhibitor Prepare_Substrate Prepare Aldehyde Substrate (e.g., Aldafluor) Initiate_Reaction Add Substrate to Initiate Reaction Prepare_Substrate->Initiate_Reaction Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor->Incubate_Enzyme_Inhibitor Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Measure_Signal Measure Fluorescence/Absorbance Incubate_Reaction->Measure_Signal Calculate_Activity Calculate Percent Inhibition Measure_Signal->Calculate_Activity Determine_IC50 Plot Dose-Response Curve and Determine IC50 Calculate_Activity->Determine_IC50

Caption: A typical workflow for determining ALDH inhibitor potency.

Experimental Protocols

In Vitro ALDH Activity Assay

This protocol provides a general framework for measuring ALDH activity in vitro. Specific parameters may need to be optimized based on the ALDH isozyme and inhibitor being studied.

Materials:

  • Recombinant human ALDH enzyme

  • ALDH substrate (e.g., Aldafluor, propionaldehyde)

  • NAD(P)+ cofactor

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • Test inhibitor

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the inhibitor in the assay buffer.

  • In a 96-well plate, add the ALDH enzyme and the inhibitor dilutions. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the ALDH substrate and NAD(P)+.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the resulting fluorescence or absorbance using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular ALDH Activity Assay

This protocol outlines a method for assessing ALDH activity in live cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • ALDH activity assay kit (e.g., Aldefluor™ assay kit)

  • Test inhibitor

  • Flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration. Include a vehicle control.

  • Harvest the cells and resuspend them in the assay buffer provided with the kit.

  • Add the activated ALDH substrate (e.g., Aldafluor) to the cell suspension.

  • For a negative control, treat a separate aliquot of cells with the specific ALDH inhibitor DEAB.

  • Incubate the cells at 37°C for 30-60 minutes.

  • Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FITC for Aldafluor).

  • Gate the ALDH-positive cell population based on the DEAB-treated negative control.

  • Determine the effect of the test inhibitor on the percentage of ALDH-positive cells or the mean fluorescence intensity of the population.

Conclusion

The selection of an appropriate ALDH inhibitor is contingent upon the specific research question or therapeutic goal. Disulfiram serves as a potent, albeit non-selective, irreversible inhibitor, while Daidzin offers high selectivity for ALDH2. Gossypol presents a natural product alternative with broad-spectrum activity. The lack of available data on "this compound" underscores the ongoing need for the characterization of novel ALDH inhibitors. The experimental protocols provided herein offer a starting point for the rigorous evaluation of such compounds, enabling a deeper understanding of their potential as research tools and therapeutic agents.

References

  • Vasiliou V, Zoidis E, Tapparel M, et al. Aldehyde Dehydrogenases: From Superfamily to Human Diseases. In: Advances in Pharmacology. Vol 119. Elsevier; 2024:1-53. [Link]

  • Jackson B, Brocker C, Thompson DC, et al. Update on the aldehyde dehydrogenase gene (ALDH) superfamily. Hum Genomics. 2011;5(4):283-303. [Link]

  • Ginestier C, Hur MH, Charafe-Jauffret E, et al. ALDH1 is a marker of normal and malignant human mammary stem cells and a predictor of poor clinical outcome. Cell Stem Cell. 2007;1(5):555-567. [Link]

  • Raha D, Wilson TR, Scerba J, et al. The cancer stem cell marker aldehyde dehydrogenase is required for normal development and variant tumor formation. Proc Natl Acad Sci U S A. 2014;111(51):18251-18256. [Link]

  • Chen CH, Ferreira JCB, Gross ER, Mochly-Rosen D. Targeting aldehyde dehydrogenase 2: new therapeutic opportunities. Physiol Rev. 2014;94(1):1-34. [Link]

  • Koppaka V, Thompson DC, Chen Y, et al. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacol Rev. 2012;64(3):520-539. [Link]

  • Lowe ED, Gao C, Johnson LN, et al. Structure of daidzin, a potent and specific inhibitor of human mitochondrial aldehyde dehydrogenase. J Biol Chem. 2008;283(12):7843-7851. [Link]

  • Keung WM, Vallee BL. Daidzin and daidzein are potent and specific inhibitors of human mitochondrial aldehyde dehydrogenase. Proc Natl Acad Sci U S A. 1993;90(4):1247-1251. [Link]

  • Xie G, Zhong L, Li W, et al. Daidzin inhibits ALDH2 to prevent the proliferation of non-small cell lung cancer. Thorac Cancer. 2019;10(5):1248-1256. [Link]

  • Pang L, Chen Y, He Z, et al. Gossypol inhibits ALDH1A1 expression and the proliferation of prostate cancer cells by targeting STAT3. J Cell Mol Med. 2020;24(1):925-936. [Link]

A Comparative Guide to the Validation of HNO Release from N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of redox biology, nitroxyl (HNO) has emerged as a reactive nitrogen species with a unique pharmacological profile, distinct from its redox sibling, nitric oxide (NO). The therapeutic potential of HNO in areas such as cardiovascular disease and cancer has spurred the development of donor molecules capable of releasing this transient species in a controlled manner. Among these donors is N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (AANACS), a pro-drug designed for the slow and sustained release of HNO.

This guide provides a comprehensive comparison of AANACS with two commonly used HNO donors, Angeli's salt and Piloty's acid. We will delve into the chemical mechanisms of HNO release, the kinetic profiles of these donors, and the nature of their decomposition byproducts. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the independent validation and quantification of HNO release, empowering researchers to make informed decisions in the selection of an appropriate HNO donor for their specific research applications.

The Chemistry of HNO Donors: A Comparative Overview

The utility of an HNO donor is defined by several key parameters: the rate and yield of HNO release under physiological conditions (pH 7.4, 37°C), the generation of potentially confounding byproducts, and its stability and ease of handling. Below, we compare these characteristics for AANACS, Angeli's salt, and Piloty's acid.

This compound (AANACS)

AANACS is designed as a pro-drug that liberates HNO through a process of hydrolysis.[1] The presence of both an acetyl and an acetoxy group on the nitrogen of the sulfonamide is critical for its activity.[1] The mechanism involves the hydrolytic cleavage of the acetoxy group, which results in an unstable intermediate that subsequently decomposes to release HNO.[1]

  • Release Kinetics: AANACS is characterized by its slow and sustained release of HNO in neutral aqueous solutions.[2] While precise kinetic data at physiological pH is not extensively documented in publicly available literature, its half-life is reported to be on the order of several hours. This slow-release profile is advantageous for studies requiring chronic, low-level exposure to HNO.

  • Byproducts: The decomposition of AANACS is believed to be a clean source of HNO. The ultimate fate of the released HNO is dimerization and dehydration to form nitrous oxide (N₂O).[2] The sulfonamide backbone is hydrolyzed to the more stable N-acetyl-4-chlorobenzenesulfonamide.[1] A notable advantage of AANACS is that it does not appear to produce nitric oxide (NO) as a byproduct, a crucial distinction from other HNO donors.[2]

Angeli's Salt (Sodium trioxodinitrate(V))

Angeli's salt is one of the most widely studied HNO donors. Its decomposition in aqueous solution is pH-dependent.

  • Release Kinetics: In the pH range of 4 to 8, Angeli's salt decomposes via first-order kinetics with a half-life of approximately 2-3 minutes at 37°C.[3] This rapid release makes it suitable for experiments requiring a bolus delivery of HNO.

  • Byproducts: The primary decomposition products of Angeli's salt at neutral pH are HNO and nitrite (NO₂⁻).[3] The co-generation of nitrite is a significant consideration, as nitrite itself can have biological activity.[4] Furthermore, under acidic conditions (pH < 4), the decomposition pathway shifts to produce nitric oxide (NO).[3]

Piloty's Acid (N-Hydroxybenzenesulfonamide)

Piloty's acid is another foundational HNO donor, with its HNO release being highly dependent on pH.

  • Release Kinetics: Piloty's acid is relatively stable in neutral and acidic solutions. HNO release is primarily observed under basic conditions (pH > 8).[3] At neutral pH, the rate of HNO release is significantly slower than that of Angeli's salt.[3]

  • Byproducts: Under basic conditions, Piloty's acid decomposes to HNO and benzenesulfinate.[3] However, a major drawback of Piloty's acid for biological studies under physiological conditions is its tendency to undergo oxidation in the presence of air, which leads to the production of nitric oxide (NO) rather than HNO.[3]

Comparative Summary of HNO Donor Properties

FeatureThis compound (AANACS)Angeli's SaltPiloty's Acid
Mechanism HydrolysisSpontaneous decompositionBase-catalyzed decomposition
Release Kinetics (pH 7.4, 37°C) Slow, sustained (t½ ≈ several hours)Rapid (t½ ≈ 2-3 minutes)Very slow (significant release at pH > 8)
Primary Byproducts N-acetyl-4-chlorobenzenesulfonamide, N₂ONitrite (NO₂⁻)Benzenesulfinate
Potential for NO Co-release NoYes (at pH < 4)Yes (under aerobic conditions at neutral pH)
Suitability for Chronic Exposure HighLowLow
Suitability for Bolus Delivery LowHighLow

Experimental Validation of HNO Release

To ensure the scientific integrity of studies utilizing HNO donors, it is imperative to independently validate and quantify HNO release. We present two robust, step-by-step protocols for this purpose.

Experimental Workflow: Validation of HNO Release

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Prepare Donor Stock Solutions Prepare Donor Stock Solutions Initiate HNO Release Initiate HNO Release Prepare Donor Stock Solutions->Initiate HNO Release Prepare Assay Reagents Prepare Assay Reagents Perform Spectrophotometric Assay Perform Spectrophotometric Assay Prepare Assay Reagents->Perform Spectrophotometric Assay Perform Chemiluminescence Assay Perform Chemiluminescence Assay Prepare Assay Reagents->Perform Chemiluminescence Assay Initiate HNO Release->Perform Spectrophotometric Assay Method 1 Initiate HNO Release->Perform Chemiluminescence Assay Method 2 Quantify HNO Release Quantify HNO Release Perform Spectrophotometric Assay->Quantify HNO Release Perform Chemiluminescence Assay->Quantify HNO Release Compare Donor Performance Compare Donor Performance Quantify HNO Release->Compare Donor Performance G Experimental Goal Experimental Goal Bolus HNO Delivery Bolus HNO Delivery Experimental Goal->Bolus HNO Delivery Requires rapid release Sustained HNO Release Sustained HNO Release Experimental Goal->Sustained HNO Release Requires slow release Clean HNO Source Clean HNO Source Experimental Goal->Clean HNO Source Requires minimal byproducts Angeli's Salt Angeli's Salt Bolus HNO Delivery->Angeli's Salt Optimal Choice AANACS AANACS Sustained HNO Release->AANACS Optimal Choice Clean HNO Source->AANACS Optimal Choice Nitrite byproduct Nitrite byproduct Angeli's Salt->Nitrite byproduct Consideration Piloty's Acid Piloty's Acid NO byproduct (aerobic) NO byproduct (aerobic) Piloty's Acid->NO byproduct (aerobic) Consideration

Caption: Decision framework for selecting an appropriate HNO donor.

  • For studies investigating the effects of a rapid, high concentration of HNO , Angeli's salt is the most appropriate choice due to its fast decomposition kinetics. However, the potential confounding effects of the nitrite byproduct must be controlled for.

  • For experiments requiring long-term, low-level exposure to HNO , such as studies on chronic signaling pathways, AANACS is the superior option due to its slow and sustained release profile. Its clean decomposition to HNO without NO co-release enhances the trustworthiness of the experimental findings.

  • Piloty's acid is generally less suitable for physiological studies in aerobic environments due to its slow HNO release at neutral pH and its propensity to generate NO. Its use is primarily relegated to specific experimental conditions where a basic pH is employed and oxygen is excluded.

By carefully considering the distinct chemical properties of each donor and employing rigorous validation protocols, researchers can harness the therapeutic potential of HNO with a high degree of scientific confidence.

References

  • BioCrick. This compound | CAS:142867-52-5. [Link]

  • Fukuto, J. M., et al. (1992). N,O-diacylated-N-hydroxyarylsulfonamides: nitroxyl precursors with potent smooth muscle relaxant properties. Biochemical and Biophysical Research Communications, 187(3), 1367-73. [Link]

  • Lee, M. J., et al. (1992). Prodrugs of nitroxyl as inhibitors of aldehyde dehydrogenase. Journal of Medicinal Chemistry, 35(20), 3648-52. [Link]

  • Re-C. M. et al. (2011). Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates. Nitric Oxide, 24(3), 131-138. [Link]

  • Re-C, M., & Toscano, J. P. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637-1648. [Link]

Sources

A Senior Application Scientist's Guide to Mechanistic Validation: The Case of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and organic synthesis, understanding the precise reaction mechanism of a novel reagent is not merely an academic exercise; it is a critical step in predicting reactivity, optimizing conditions, and ensuring the desired biological or chemical outcome. N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, a compound with known bioactivity, presents a fascinating mechanistic puzzle. While established as a nitroxyl (HNO) donor and an inhibitor of aldehyde dehydrogenase, its structural similarity to N-acyloxyamides suggests a potential alternative pathway: the generation of a highly reactive N-acylnitrene intermediate.

This guide provides a comprehensive framework for researchers tasked with validating the operative mechanism of this compound. We will move beyond theoretical postulation to detail a suite of self-validating experimental protocols designed to rigorously interrogate the compound's reactivity. By objectively comparing the expected outcomes of these experiments for two plausible, competing pathways, this guide will empower you to definitively elucidate the chemical behavior of this and other similarly ambiguous reagents.

The Mechanistic Dichotomy: Nitrene versus Nitroxyl

At the heart of our investigation lies a fundamental question: Upon thermal or chemical activation, does this compound decompose to release nitroxyl (HNO), or does it rearrange to form an N-acylnitrene? These two pathways lead to vastly different reactive intermediates and, consequently, different products and biological effects.

Pathway A: Nitroxyl (HNO) Release

This pathway is supported by the compound's known biological activity. It is proposed to proceed via hydrolysis or a similar activation step, leading to the release of nitroxyl, a potent vasorelaxant.

G cluster_0 Pathway A: Nitroxyl (HNO) Release A N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide B Hydrolysis/ Activation A->B H₂O C Unstable Intermediate B->C D Nitroxyl (HNO) C->D Fragmentation E 4-Chlorobenzenesulfonamide + Acetic Anhydride C->E

Caption: Proposed pathway for nitroxyl (HNO) release.

Pathway B: N-Acylnitrene Formation

Drawing parallels with other N-acyloxyamides, this pathway suggests that the compound could undergo a Lossen-type rearrangement.[1][2] This would involve the extrusion of the acetate group to form a transient N-acylnitrene, a powerful intermediate for C-H amination and aziridination reactions.[1][3]

G cluster_1 Pathway B: N-Acylnitrene Formation F N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide G Thermal/Photochemical Activation F->G Δ or hν H N-Acylnitrene Intermediate G->H -AcO⁻ I Acetate Anion G->I J Trapped Products (e.g., Aziridines, Amines) H->J + Substrate

Caption: Proposed pathway for N-acylnitrene formation.

The remainder of this guide is dedicated to providing the experimental tools necessary to distinguish between these two possibilities.

Experimental Design for Mechanistic Elucidation

A robust mechanistic study relies on a multi-pronged approach. We will combine chemical trapping experiments, advanced spectroscopic analysis, kinetic studies, and computational modeling to build a comprehensive and self-validating picture of the reaction pathway.

G cluster_workflow General Experimental Workflow start Hypothesize Mechanisms (Nitrene vs. Nitroxyl) trap Trapping Experiments start->trap spec Spectroscopic Analysis start->spec kin Kinetic Studies start->kin comp Computational Modeling start->comp data Analyze & Compare Data trap->data spec->data kin->data comp->data conclusion Elucidate Mechanism data->conclusion

Caption: Overall workflow for mechanism validation.

Trapping Experiments: Intercepting Reactive Intermediates

The most direct method to prove the existence of a transient species is to "trap" it with a reagent that selectively and rapidly forms a stable, characterizable product.[][5] The choice of trapping agent is critical, as it must react faster with the intermediate than any other species in the reaction mixture.[]

Protocol: Trapping Experiment

  • Reactor Setup: In separate, inert-atmosphere reaction vessels, dissolve this compound in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Addition of Trapping Agents:

    • Vessel 1 (Nitrene Trap): Add a 10-fold molar excess of a substrate known to react with nitrenes, such as cyclohexene (for aziridination) or a compound with activated C-H bonds like 1,4-cyclohexadiene (for amination).[6]

    • Vessel 2 (Nitroxyl Trap): Add a known nitroxyl scavenger, such as a thiol (e.g., N-acetylcysteine) or a phosphine-based reagent.

    • Vessel 3 (Control): No trapping agent is added.

  • Reaction Initiation: Initiate the reaction under identical conditions for all three vessels (e.g., thermal decomposition at a specific temperature or photochemical irradiation at a specific wavelength).[7]

  • Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation and Characterization: Upon completion, quench the reactions and isolate the major products from each vessel using column chromatography. Characterize the structure of the isolated products using NMR spectroscopy and mass spectrometry.

Expected Outcomes:

PathwayExpected Product with CyclohexeneExpected Product with Thiol Scavenger
Nitrene Aziridinated cyclohexane derivativeNo specific trapped product; starting materials consumed.
Nitroxyl No reaction with cyclohexeneFormation of a disulfide or other thiol oxidation products.
Spectroscopic Analysis: A Direct Look at Transient Species

While trapping provides indirect evidence, spectroscopic techniques can offer a direct window into the formation and decay of short-lived intermediates.[8] Techniques like transient absorption (TA) spectroscopy or time-resolved infrared (TR-IR) spectroscopy are invaluable for this purpose.[9][10]

Protocol: Transient Absorption Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in a spectroscopically appropriate solvent (e.g., acetonitrile).

  • Instrumentation: Utilize a pump-probe TA spectrometer. The "pump" pulse (a short, intense laser pulse) will initiate the reaction, and a "probe" pulse (a broad-spectrum, lower intensity pulse) will measure the absorption spectrum at various time delays after the pump.

  • Data Acquisition: Acquire transient absorption spectra at time delays ranging from femtoseconds to microseconds.

  • Data Analysis: Analyze the data to identify new absorption features that appear and then decay over time. The spectral signature of these transient species can be compared to known spectra of nitrenes or other potential intermediates from the literature or computational predictions.

Expected Outcomes:

PathwayExpected Spectroscopic Signature
Nitrene Appearance of a transient absorption band characteristic of an N-acylnitrene species. The exact wavelength will depend on the specific structure and solvent.
Nitroxyl Potential observation of the known, albeit weak, absorption spectrum of HNO.
Kinetic Studies: Unraveling the Rate-Determining Step

Chemical kinetics provides powerful insights into the reaction mechanism by examining how reaction rates change with reactant concentrations.[11][12] The method of initial rates is a common approach to determine the rate law of a reaction, which in turn can support or refute a proposed mechanism.[13]

Protocol: Method of Initial Rates

  • Reaction Setup: Prepare a series of reactions where the initial concentration of one reactant (e.g., this compound or a substrate for the nitrene pathway) is systematically varied while the concentrations of all other components are held constant.

  • Rate Measurement: For each reaction, measure the initial rate of product formation (or reactant consumption) by taking aliquots at early time points and analyzing them by a suitable quantitative method (e.g., HPLC or GC).

  • Data Analysis: Plot the logarithm of the initial rate versus the logarithm of the initial concentration of the varied reactant. The slope of this line will give the order of the reaction with respect to that reactant.

  • Rate Law Determination: Repeat the process for all reactants to determine the overall rate law for the reaction.

Expected Outcomes:

PathwayExpected Rate Law (in the presence of a trapping agent)Rationale
Nitrene Rate = k[Reagent][Substrate] (if bimolecular trapping is rate-limiting) OR Rate = k[Reagent] (if nitrene formation is rate-limiting)The rate may depend on the concentration of the nitrene-trapping substrate.[14]
Nitroxyl Rate = k[Reagent]The decomposition to release HNO is likely a unimolecular process, independent of other reagents.
Computational Modeling: A Theoretical Validation

In modern chemical research, computational modeling is an essential partner to experimental work. Using methods like Density Functional Theory (DFT), we can model the potential energy surfaces of the proposed reaction pathways.[15][16] This allows for the calculation of activation barriers and the prediction of the thermodynamic feasibility of each mechanism.

Protocol: DFT Modeling

  • Structure Optimization: Build the molecular structures of the reactant, proposed intermediates (N-acylnitrene, HNO-releasing precursor), transition states, and products in silico.

  • Energy Calculations: Using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*), perform geometry optimizations and frequency calculations for all species to find their minimum energy structures and confirm them as minima or transition states on the potential energy surface.

  • Pathway Mapping: Locate the transition state structures connecting the reactant to the intermediates for both the nitrene and nitroxyl pathways.

  • Activation Energy Calculation: Calculate the activation energy (the energy difference between the transition state and the reactant) for each pathway. The pathway with the lower activation energy is computationally predicted to be the more favorable one.

Expected Outcomes:

PathwayPredicted Computational Result
Nitrene A computationally accessible energy barrier for the concerted or stepwise elimination of the acetate group to form the N-acylnitrene.
Nitroxyl A lower activation energy for a hydrolytic or rearrangement pathway that leads to the release of HNO.

Synthesizing the Evidence: A Comparative Guide

The table below summarizes the expected outcomes from our suite of validation studies, providing a clear comparative framework for interpreting your experimental results.

Experimental TechniqueIf Pathway A (Nitroxyl) is OperativeIf Pathway B (Nitrene) is Operative
Trapping Experiments Formation of thiol oxidation products. No reaction with olefins.Formation of aziridines with olefins or C-H amination products.
Spectroscopic Analysis Possible observation of transient HNO spectrum.Observation of a new, transient absorption characteristic of an N-acylnitrene.
Kinetic Studies Rate law likely first order in the reagent, zero order in other substrates.Rate law may show dependence on the nitrene-trapping substrate.
Computational Modeling Lower calculated activation barrier for the HNO-releasing pathway.Lower calculated activation barrier for the formation of the N-acylnitrene.

Conclusion: From Ambiguity to Certainty

The mechanistic validation of a reagent like this compound is a rigorous process that demands a multifaceted and self-validating experimental approach. By systematically applying the protocols outlined in this guide—from chemical trapping and kinetic analysis to advanced spectroscopy and computational modeling—researchers can move beyond assumption to achieve a definitive understanding of the reactive intermediates at play. This knowledge is paramount for harnessing the full synthetic potential of this and other novel reagents, ensuring their predictable and efficient application in both the laboratory and in the development of new therapeutics.

References

  • Zhang, X., Lin, B., Chen, J., Chen, J., Luo, Y., & Xia, Y. (2021). Synthesis of Sulfimides and N-Allyl-N-(thio)amides by Ru(II)-Catalyzed Nitrene Transfer Reactions of N-Acyloxyamides. Organic Letters, 23(3), 819–825. [Link]

  • Qi, T., Fang, N., Huang, W., Chen, J., Luo, Y., & Xia, Y. (2022). Iron(II)-Catalyzed Nitrene Transfer Reaction of Sulfoxides with N-Acyloxyamides. Organic Letters, 24(31), 5674–5678. [Link]

  • Master Organic Chemistry. (2010). Chemical Kinetics. [Link]

  • Quora. (2021). How can we establish the mechanism of a chemical reaction from kinetic studies? [Link]

  • Organic Chemistry Portal. (2022). Iron(II)-Catalyzed Nitrene Transfer Reaction of Sulfoxides with N-Acyloxyamides. [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Sulfimides and N-Allyl-N-(thio)amides by Ru(II)-Catalyzed Nitrene Transfer Reactions of N-Acyloxyamides. [Link]

  • ResearchGate. (2021). Synthesis of Sulfimides and N- Allyl- N- (thio)amides by Ru(II)-Catalyzed Nitrene Transfer Reactions of N- Acyloxyamides. [Link]

  • MDPI. (n.d.). Special Issue : Mechanism/Kinetic Modeling Study of Catalytic Reactions. [Link]

  • Chemistry LibreTexts. (2022). 8.3: Kinetics and the Mechanisms of Reactions. [Link]

  • de Visser, S. P., & Kumar, D. (2019). Detection and Identification of Reaction Intermediates in the Photorearrangement of Pyridazine N-Oxide: Discrepancies between Experiment and Theory. The Journal of Organic Chemistry, 84(15), 9494–9504. [Link]

  • van der Vight, L. P., & de Bruin, B. (2020). Nitrene Radical Intermediates in Catalytic Synthesis. Chemistry – A European Journal, 26(10), 2137-2147. [Link]

  • Lumen Learning. (n.d.). 5.6. Reactive intermediates. In Organic Chemistry 1: An open textbook. [Link]

  • Challis, B. C., & Shuker, D. E. (1989). Trapping of reactive intermediates from the nitrosation of primary amines by a new type of scavenger reagent. Food and Chemical Toxicology, 27(7), 469-473. [Link]

  • Warneke, J., & Wesdemiotis, C. (2021). Identifying reactive intermediates by mass spectrometry. Chemical Science, 12(1), 61-73. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Determination of Mechanism. [Link]

  • ResearchGate. (2002). Preparation and use as spin trapping agents of new ester-nitrones. [Link]

  • Chemistry World. (2024). Intermediate considered ‘too reactive to isolate’ finally tamed. [Link]

  • MDPI. (2023). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. [Link]

  • Macmillan Group, Princeton University. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. [Link]

  • Strieth-Kalthoff, F., et al. (2022). A combined experimental and theoretical study on the reactivity of nitrenes and nitrene radical anions. Nature Communications, 13(1), 86. [Link]

  • PubMed. (2022). A combined experimental and theoretical study on the reactivity of nitrenes and nitrene radical anions. [Link]

  • PubMed. (2019). Modeling Decomposition of N-Nitrosoamides in a Self-Assembled Capsule. [Link]

  • PubMed. (2023). A Computational Model for the Release of Bioactive Molecules by the Hydrolytic Degradation of a Functionalized Polyester-Based Scaffold. [Link]

Sources

A Comparative Guide to ALDH Inhibition: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide vs. Disulfiram

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for the detoxification of both endogenous and exogenous aldehydes.[1][2] These reactive carbonyl species can arise from lipid peroxidation, metabolism of amino acids and biogenic amines, and exposure to xenobiotics, including therapeutic agents. The accumulation of aldehydes can lead to cellular damage and has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The ALDH superfamily in humans comprises 19 functional isozymes with diverse substrate specificities and tissue distribution.[1][2]

Given their significant role in cellular homeostasis and cytoprotection, the modulation of ALDH activity presents a compelling therapeutic strategy. In particular, the inhibition of specific ALDH isozymes is an area of intense research, with applications ranging from cancer therapy, by sensitizing tumors to chemotherapy, to the treatment of alcohol dependence.[3] This guide provides a detailed, objective comparison of two prominent ALDH inhibitors: the well-established drug, disulfiram, and the research compound, N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide.

This compound: A Nitroxyl-Releasing Prodrug

This compound is a benzenesulfonamide derivative that functions as a prodrug, delivering the potent ALDH inhibitor, nitroxyl (HNO).[4][5][6]

Chemical Identity:

  • IUPAC Name: [acetyl-(4-chlorophenyl)sulfonylamino] acetate[4][7]

  • CAS Number: 142867-52-5[4][5][8]

  • Molecular Formula: C₁₀H₁₀ClNO₅S[4][5][8]

  • Molecular Weight: 291.71 g/mol [4][8]

  • Synonyms: N-(4-Chlorophenylsulfonyl)-N-acetyloxyacetamide, NPI 3[4]

Mechanism of Action

This compound itself is not the active inhibitor. Upon introduction to a neutral aqueous environment, it undergoes hydrolysis to release nitroxyl (HNO), a highly reactive molecule.[4][5][6] HNO is a potent inhibitor of ALDH, and its mechanism of inhibition involves the modification of the active site cysteine thiol(s).[9][10] The interaction of HNO with the cysteine residue can lead to the formation of either a reversible intra-subunit disulfide bond or an irreversible sulfinamide, with the latter being more predominant at physiological pH.[9][11]

G cluster_prodrug Cellular Environment (Aqueous) cluster_enzyme ALDH Active Site Prodrug N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide Hydrolysis Hydrolysis Prodrug->Hydrolysis HNO Nitroxyl (HNO) (Active Inhibitor) Hydrolysis->HNO ALDH_active Active ALDH (with Cysteine Thiol) HNO->ALDH_active Inhibition ALDH_inactive Inactive ALDH (Modified Cysteine) ALDH_active->ALDH_inactive Irreversible Modification

Mechanism of ALDH Inhibition by this compound.

Disulfiram: A Clinically Utilized ALDH Inhibitor

Disulfiram has a long history of clinical use as an alcohol-aversive agent.[3] Similar to this compound, disulfiram is a prodrug that requires metabolic activation to exert its inhibitory effects on ALDH.[4]

Mechanism of Action

Disulfiram is rapidly metabolized in the body to S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) and other metabolites.[4][5][8] These metabolites are responsible for the irreversible inhibition of ALDH.[4][5] The primary mechanism of inhibition is the carbamoylation of a cysteine residue within the active site of the enzyme.[10][12] This covalent modification leads to the inactivation of ALDH. An alternative in vitro mechanism suggests that disulfiram itself can induce the formation of an intramolecular disulfide bond between active site cysteines.[8]

G cluster_prodrug In Vivo Metabolism cluster_enzyme ALDH Active Site Prodrug Disulfiram Metabolism Metabolic Activation Prodrug->Metabolism Metabolite MeDTC-SO & other metabolites (Active Inhibitors) Metabolism->Metabolite ALDH_active Active ALDH (with Cysteine Thiol) Metabolite->ALDH_active Inhibition ALDH_inactive Inactive ALDH (Carbamoylated Cysteine) ALDH_active->ALDH_inactive Irreversible Carbamoylation

Mechanism of ALDH Inhibition by Disulfiram.

It is important to note that some recent research suggests that the anti-cancer activity of disulfiram may not be solely due to ALDH inhibition, but rather through the targeting of the NPL4 protein, a component of the p97/VCP segregase complex.[13]

Comparative Analysis: Potency and Selectivity

A direct head-to-head comparison of the inhibitory potency of this compound and disulfiram across all ALDH isoforms is challenging due to the limited availability of comprehensive public data for the former. However, by examining the available data for the parent compounds, their active metabolites, and related analogs, we can construct a comparative overview.

Inhibitor/MetaboliteTarget ALDH Isoform(s)Reported IC50 (µM)Inhibition TypeReference(s)
Disulfiram ALDH1A10.15Irreversible[12]
ALDH23.4Irreversible[12]
Yeast ALDH2.65Irreversible[11]
MeDTC-SO (Disulfiram Metabolite) rmALDH4.62Irreversible[8]
Nitrosobenzene (Nitroxyl Analog) Yeast ALDH2.5-[14]
1-Nitrosoadamantane (Nitroxyl Analog) Yeast ALDH8.6-[14]
Angeli's Salt (Nitroxyl Donor) Yeast ALDH1.3 - 1.8Irreversible/Reversible[11]

Key Observations:

  • Potency: Both disulfiram and the active form of this compound (nitroxyl) demonstrate potent inhibition of ALDH enzymes, with IC50 values in the low micromolar to nanomolar range.

  • Selectivity: Disulfiram is a broad-spectrum ALDH inhibitor, affecting multiple isoforms, including ALDH1A1 and ALDH2.[12] The development of disulfiram analogs has shown that modifications to its structure can lead to increased selectivity for ALDH1A1 over ALDH2.[10][12] this compound, through its release of the small and highly reactive nitroxyl molecule, is also likely to be a broad-spectrum inhibitor. However, the development of more complex nitroxyl-releasing prodrugs could potentially offer a strategy for achieving greater isoform selectivity.

Experimental Protocols: In Vitro ALDH Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potential of compounds like this compound and disulfiram against purified ALDH enzymes. This protocol is based on commonly used spectrophotometric methods that monitor the production of NADH at 340 nm.[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - NAD+ Solution - ALDH Enzyme Stock - Aldehyde Substrate - Inhibitor Stock (in DMSO) Plate To 96-well plate add: - Assay Buffer - NAD+ - ALDH Enzyme Reagents->Plate Preincubation Pre-incubate with Inhibitor (or DMSO vehicle control) Allows for interaction, especially with irreversible inhibitors. Plate->Preincubation Initiate Initiate Reaction: Add Aldehyde Substrate Preincubation->Initiate Measure Measure NADH production (Absorbance at 340 nm) kinetically over time. Initiate->Measure Rates Calculate Initial Reaction Rates Measure->Rates Inhibition Determine % Inhibition relative to control Rates->Inhibition IC50 Plot % Inhibition vs. [Inhibitor] to calculate IC50 Inhibition->IC50

General workflow for an in vitro ALDH inhibition assay.
Detailed Step-by-Step Methodology:

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Pyrophosphate or Sodium Phosphate, pH 8.0-9.0. The higher pH is often optimal for ALDH activity.
  • NAD+ Stock Solution: Prepare a 100 mM stock solution of NAD+ in the assay buffer.
  • ALDH Enzyme Stock: Dilute purified recombinant ALDH isozyme (e.g., ALDH1A1, ALDH2) in assay buffer to a working concentration (typically in the nM range, to be determined empirically for linear reaction rates).
  • Aldehyde Substrate Stock: Prepare a 1 M stock solution of the appropriate aldehyde substrate (e.g., propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1) in a suitable solvent.
  • Inhibitor Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound or disulfiram in DMSO. Create serial dilutions from this stock.

2. Assay Procedure (96-well plate format):

  • To each well, add the assay buffer, NAD+ (final concentration, e.g., 2.5 mM), and the diluted ALDH enzyme.
  • Add the inhibitor at various concentrations to the respective wells. For control wells, add an equivalent volume of DMSO.
  • Pre-incubation: For irreversible inhibitors like disulfiram's metabolites and the nitroxyl released from this compound, a pre-incubation step is crucial. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to react with the enzyme.
  • Reaction Initiation: Start the enzymatic reaction by adding the aldehyde substrate to each well (final concentration, e.g., 10-100 µM).
  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm using a microplate reader in kinetic mode for 5-10 minutes.

3. Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
  • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Both this compound and disulfiram are potent, prodrug inhibitors of the aldehyde dehydrogenase superfamily. Disulfiram's long clinical history provides a wealth of in vivo data, though its mechanism is complex and may involve off-target effects. Its broad-spectrum activity can be a limitation where isoform-specific inhibition is desired.

This compound represents a valuable research tool for studying the effects of ALDH inhibition via nitroxyl release. The transient and highly reactive nature of nitroxyl suggests that this compound will also likely exhibit broad-spectrum ALDH inhibition.

The future of ALDH inhibitor development lies in the rational design of isoform-selective compounds. This will enable a more precise dissection of the roles of individual ALDH enzymes in health and disease and pave the way for more targeted therapeutic interventions with improved efficacy and reduced off-target effects.

References

  • DeMaster, E. G., et al. (1998). Mechanisms of inhibition of aldehyde dehydrogenase by nitroxyl, the active metabolite of the alcohol deterrent agent cyanamide. Biochemical Pharmacology, 55(12), 2007-2015. Available from: [Link]

  • Fukuto, J. M., et al. (2012). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Annual Review of Pharmacology and Toxicology, 52, 1-17. Available from: [Link]

  • Wong, V., et al. (2007). The inhibition of glyceraldehyde-3-phosphate dehydrogenase by nitroxyl (HNO). Archives of Biochemistry and Biophysics, 465(2), 430-436. Available from: [Link]

  • Nagasawa, H. T., et al. (1993). Nitroxyl analogs as inhibitors of aldehyde dehydrogenase. C-nitroso compounds. Biochemical Pharmacology, 45(10), 2129-2134. Available from: [Link]

  • MacKerell, A. D., et al. (2001). Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites. Chemico-Biological Interactions, 130-132(1-3), 83-91. Available from: [Link]

  • Graphviz. (2022). dot. Available from: [Link]

  • Skrott, Z., et al. (2019). Disulfiram's anti-cancer activity reflects targeting NPL4, not inhibition of aldehyde dehydrogenase. Oncogene, 38(46), 7157-7169. Available from: [Link]

  • Al-Mulla, F., et al. (2022). Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors. Molecules, 27(2), 480. Available from: [Link]

  • Morgan, C. A., et al. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Chemico-Biological Interactions, 234, 10-18. Available from: [Link]

  • DC Chemicals. (n.d.). Aldehyde Dehydrogenase (ALDH). Available from: [Link]

  • GitHub. (n.d.). pinczakko/GraphViz-Samples. Available from: [Link]

  • Keefer, L. K. (2003). The Chemistry of Nitroxyl-Releasing Compounds. Current Topics in Medicinal Chemistry, 3(3), 285-295. Available from: [Link]

  • Graphviz. (2025). External Resources. Available from: [Link]

  • GitHub. (n.d.). pydot/pydot. Available from: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available from: [Link]

  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Available from: [Link]

  • Lefrançois, H., et al. (2016). Aldehyde dehydrogenase activity plays a Key role in the aggressive phenotype of neuroblastoma. BMC Cancer, 16, 781. Available from: [Link]

  • DeMaster, E. G., et al. (1998). Mechanisms of inhibition of aldehyde dehydrogenase by nitroxyl, the active metabolite of the alcohol deterrent agent cyanamide. Biochemical Pharmacology, 55(12), 2007-2015. Available from: [Link]

  • Pavan, S., et al. (2021). Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance. Frontiers in Oncology, 11, 664923. Available from: [Link]

  • Chen, C. H., et al. (2021). Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets. Cancer Letters, 508, 108-119. Available from: [Link]

  • Khan, M. I. (2011). Enzyme inhibition. YouTube. Available from: [Link]

Sources

A Researcher's Guide to Evaluating the Efficacy of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide and Its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide, its known mechanisms, and a framework for evaluating its potential anticancer efficacy. Given the absence of published cell-line-specific cytotoxicity data for this specific molecule, we will leverage experimental data from structurally related 4-chlorobenzenesulfonamide derivatives to illustrate the comparative analysis and provide validated protocols for in-vitro assessment.

Introduction to this compound

This compound (CAS: 142867-52-5) is a benzenesulfonamide derivative with a molecular formula of C₁₀H₁₀ClNO₅S.[1] Its structure is characterized by a 4-chlorobenzenesulfonamide core, further substituted with N-acetyl and N-acetoxy groups. These modifications create a prodrug with distinct biochemical properties.

Established Mechanisms of Action

The primary biological activities reported for this compound are not directly cytotoxic but are centered on enzymatic inhibition and the release of a bioactive molecule.[1]

  • Inhibition of Aldehyde Dehydrogenase (ALDH): The compound is a potent inhibitor of ALDH, an enzyme crucial for the detoxification of aldehydes.[2][][4] Inhibition of ALDH can lead to an accumulation of toxic aldehydes, potentially impacting cellular metabolism and survival.[1]

  • Nitroxyl (HNO) Release: It functions as a prodrug that slowly releases nitroxyl (HNO) in neutral solutions.[2][] HNO is a highly reactive and potent vasorelaxant that can interact with various cellular targets, distinct from its redox sibling, nitric oxide (NO).[2]

Some research also suggests potential for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition, as well as antioxidant properties, though these are less characterized.[1]

The Therapeutic Potential of the Sulfonamide Scaffold in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[5][6][7] In oncology, sulfonamide derivatives have been designed to target various aspects of cancer biology, including cell cycle progression, angiogenesis, and signal transduction pathways.[5] The 4-chlorobenzenesulfonamide moiety, in particular, is a common scaffold in the development of novel antineoplastic agents.

Due to the limited public data on the direct anticancer efficacy of this compound, this guide will now focus on representative data from other 4-chlorobenzenesulfonamide derivatives to provide a comparative framework.

Comparative Efficacy of 4-Chlorobenzenesulfonamide Derivatives in Cancer Cell Lines

The following table summarizes the in-vitro activity of various 4-chlorobenzenesulfonamide derivatives against a panel of human cancer cell lines. This data is synthesized from multiple research publications and illustrates the broad potential of this chemical class.

Compound ClassCell LineCancer TypeEfficacy Metric (Value)Reference
Benzenesulfonamide-Imidazole Derivative MDA-MB-231Triple-Negative Breast CancerEC₅₀: 20.5 ± 3.6 µM[8]
IGR39Malignant MelanomaEC₅₀: 27.8 ± 2.8 µM[8]
2-Alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamide HOP-62Non-Small Cell Lung CancerGI₅₀: 0.05 µM[9]
HCT-116Colon CancerGI₅₀: 0.33 µM[9]
786-0Renal CancerGI₅₀: 1.08 µM[9]
M14MelanomaGI₅₀: 0.72 µM[9]
N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide HCT116Colon CancerIC₅₀: 0.12 µM[10]
SW480Colon CancerIC₅₀: 2 µM[10]
Chalcone Derivative with 2,4-Dichlorobenzenesulfonamide AGSGastric AdenocarcinomaIC₅₀: 0.89 - 1.0 µg/mL[11]
HL-60Acute Promyelocytic LeukemiaIC₅₀: < 1.57 µg/mL[11]
HeLaCervical CancerIC₅₀: 5.67 ± 0.35 µg/mL[11]

Note: GI₅₀ (Growth Inhibition 50) is the concentration causing 50% inhibition of cell growth. IC₅₀ (Inhibitory Concentration 50) is the concentration causing 50% inhibition of a specific biological or biochemical function. EC₅₀ (Effective Concentration 50) is the concentration that gives a half-maximal response.

This data demonstrates that modifications to the 4-chlorobenzenesulfonamide core can yield compounds with potent, and in some cases selective, anticancer activity across a diverse range of malignancies.

Experimental Protocols for Efficacy Assessment

To rigorously assess the efficacy of a novel compound like this compound, a series of standardized in-vitro assays are required. The following protocols provide a self-validating system for determining cytotoxicity, mechanism of cell death, and effects on cell proliferation.

Cell Viability Assessment: MTT Assay

Causality: This assay quantifies metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway

The diagram below illustrates the primary proposed mechanisms of this compound.

G cluster_0 Cellular Environment cluster_1 Bioactive Species cluster_2 Cellular Targets & Effects Prodrug N-Acetyl-N-acetoxy- 4-chlorobenzenesulfonamide Hydrolysis Hydrolysis Prodrug->Hydrolysis Activation HNO Nitroxyl (HNO) Hydrolysis->HNO ALDH_Inhibitor Active ALDH Inhibitor Hydrolysis->ALDH_Inhibitor Vasodilation Vasodilation / Other HNO -mediated effects HNO->Vasodilation ALDH Aldehyde Dehydrogenase (ALDH) ALDH_Inhibitor->ALDH Inhibits Aldehydes Toxic Aldehyde Accumulation ALDH->Aldehydes Metabolizes CellStress Cellular Stress / Apoptosis Aldehydes->CellStress

Caption: Proposed mechanism of this compound activation and action.

General Experimental Workflow

The following workflow provides a logical progression for evaluating a novel compound's efficacy.

G cluster_exp In-Vitro Assays start Select Cancer Cell Lines viability Cell Viability Assay (MTT) Determine IC50 start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Use IC50 values cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle data_analysis Data Analysis & Interpretation cell_cycle->data_analysis conclusion Efficacy Conclusion & Next Steps data_analysis->conclusion

Caption: A standard workflow for in-vitro compound efficacy testing.

Conclusion

While this compound itself has a defined biochemical profile as an ALDH inhibitor and HNO donor, its direct application and efficacy in oncology remain uncharacterized in public literature. However, the broader family of 4-chlorobenzenesulfonamide derivatives shows significant promise, with several analogs demonstrating potent cytotoxic and growth-inhibitory effects against a variety of cancer cell lines.[8][9][10][11]

The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to systematically evaluate this compound or novel analogs. Such a structured approach is essential to elucidate its true therapeutic potential and mechanism of action in different cancer contexts.

References

  • Title: Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives Source: PubMed URL: [Link]

  • Title: Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability Source: PubMed URL: [Link]

  • Title: this compound | CAS:142867-52-5 Source: BioCrick URL: [Link]

  • Title: Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures Source: MDPI URL: [Link]

  • Title: New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties Source: MDPI URL: [Link]

  • Title: Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure Source: ResearchGate URL: [Link]

  • Title: N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Biological Activities Of Sulfonamides Source: SciSpace URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Springer URL: [Link]

  • Title: Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties Source: National Institutes of Health URL: [Link]

Sources

A Comparative Guide to Sulfonamide-Based Nitroxyl (HNO) Donors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of therapeutic agent development and biomedical research, nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has carved out a distinct and promising niche.[1][2] Its unique pharmacological profile, particularly its positive inotropic and lusitropic effects on the heart, has made it a compelling target for the treatment of cardiovascular diseases.[3] However, the inherent reactivity and transient nature of HNO necessitate the use of donor molecules to harness its therapeutic potential. Among the various classes of HNO donors, sulfonamide-based compounds have emerged as a versatile and tunable platform.

This guide provides a comprehensive comparative analysis of key sulfonamide-based HNO donors, offering researchers, scientists, and drug development professionals the in-depth technical insights and experimental data necessary to select the most appropriate tool for their specific research needs. We will delve into the nuances of their HNO release kinetics, selectivity, and the underlying chemical principles that govern their activity.

The Sulfonamide Scaffold: A Tunable Platform for HNO Release

The foundational structure of this class of donors is the N-hydroxysulfonamide moiety (R-SO₂-NHOH). The decomposition of these compounds to release HNO is typically initiated by the deprotonation of the hydroxylamine nitrogen.[4] This is a critical mechanistic feature, as the pKa of this proton, and consequently the rate of HNO release, can be modulated by the nature of the "R" group attached to the sulfur atom. This inherent tunability is a significant advantage of the sulfonamide-based donors.

Below is a generalized mechanism for HNO release from N-hydroxysulfonamides:

HNO_Release_Mechanism Donor R-SO₂-NHOH (N-Hydroxysulfonamide) Deprotonated R-SO₂-N⁻-OH (Anionic Intermediate) Donor->Deprotonated -H⁺ Products R-SO₂⁻ (Sulfinate Anion) + HNO Deprotonated->Products Heterolytic Cleavage

Caption: Generalized HNO release from N-hydroxysulfonamides.

A Comparative Analysis of Key Sulfonamide-Based HNO Donors

The selection of an appropriate HNO donor is contingent on the specific requirements of the experiment, such as the desired rate of HNO release, the biological environment, and the need for spatial and temporal control. Here, we compare the performance of several key sulfonamide-based donors.

Donor MoleculeStructureKey Performance CharacteristicsByproducts
Piloty's Acid C₆H₅SO₂NHOH- The archetypal N-hydroxysulfonamide donor.- Very slow HNO release at physiological pH (7.4).[5] - Rate of release is highly pH-dependent, increasing with basicity.[4] - Under aerobic conditions at neutral pH, can be oxidized to a radical that generates NO.[4][6]Benzenesulfinate
N-Hydroxy-2-nitrobenzenesulfonamide O₂NC₆H₄SO₂NHOH- A Piloty's acid derivative with enhanced HNO-releasing activity at physiological pH.[7][8] - The electron-withdrawing nitro group facilitates deprotonation and subsequent HNO release.[8]2-Nitrobenzenesulfinate
Trifluoromethanesulfonylhydroxamic Acid CF₃SO₂NHOH- A highly efficient donor that releases HNO quantitatively under physiological pH conditions.[5]Trifluoromethanesulfinate
Cimlanod (BMS-986231) C₅H₇NO₄S- A pH-sensitive prodrug developed for clinical applications in acute decompensated heart failure.[3][9] - Half-life of approximately 40 to 144 minutes in humans.[3]Inactive sulfinic acid byproduct (BMT-284730)
N-Hydroxy Sulfonimidamides R-S(O)(NR')-NHOH- A newer class of sulfonamide-related donors.[6][10] - Release HNO upon deprotection.[10]Corresponding sulfinamide
Photo-activated N-Hydroxysulfonamides Photocage-O-N(SO₂R)-H- Offer precise spatial and temporal control over HNO release via photolysis.[11] - Release kinetics are dependent on the nature of the photocage and the sulfonamide moiety.Varies with photocage and sulfonamide structure

Experimental Protocols for Comparative Evaluation

To ensure the rigorous and reproducible comparison of sulfonamide-based HNO donors, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.

Protocol 1: Determination of HNO Release Kinetics via UV-Vis Spectrophotometry

This protocol allows for the monitoring of the decomposition of the HNO donor over time, from which the half-life (t½) of HNO release can be determined.

Workflow:

Protocol1_Workflow A Prepare Donor Stock Solution C Initiate Reaction in Cuvette A->C B Prepare Reaction Buffer (e.g., PBS, pH 7.4, 37°C) B->C D Monitor Absorbance Change Over Time C->D E Calculate Half-Life (t½) D->E

Caption: Workflow for determining HNO release kinetics.

Step-by-Step Methodology:

  • Preparation of Donor Stock Solution: Prepare a concentrated stock solution of the sulfonamide-based HNO donor in an appropriate solvent (e.g., DMSO, ethanol). The final concentration in the reaction buffer should typically be in the micromolar range.

  • Preparation of Reaction Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-warm the buffer to 37°C in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer.[7]

  • Initiation of the Reaction: Add a small volume of the donor stock solution to the pre-warmed PBS in the cuvette to initiate the reaction. Ensure rapid mixing.

  • Spectrophotometric Monitoring: Immediately begin monitoring the change in absorbance at a wavelength where the donor or its byproduct has a distinct spectral signature. Record the absorbance at regular intervals until the reaction is complete.

  • Data Analysis and Half-Life Calculation: Plot the natural logarithm of the absorbance (or concentration if a calibration curve is available) versus time. For a first-order reaction, this will yield a straight line. The half-life (t½) can be calculated from the slope (k) of this line using the equation: t½ = 0.693 / k.

Protocol 2: Quantification and Selectivity of HNO vs. NO Release Using Electrochemical Sensors

This protocol enables the simultaneous measurement of HNO and NO release, providing crucial information on the selectivity of the donor.

Workflow:

Protocol2_Workflow A Calibrate NO and HNO Sensors D Simultaneously Record NO and HNO Concentrations A->D B Prepare Reaction Chamber with Buffer (pH 7.4, 37°C) C Introduce Donor to Chamber B->C C->D E Analyze Data to Determine HNO/NO Ratio D->E

Caption: Workflow for determining HNO vs. NO selectivity.

Step-by-Step Methodology:

  • Sensor Calibration: Calibrate NO- and HNO-specific electrochemical sensors according to the manufacturer's instructions.[9] This typically involves the use of standard solutions of known concentrations.

  • Reaction Setup: Prepare a reaction chamber containing PBS (pH 7.4) maintained at 37°C with constant stirring. Place the calibrated NO and HNO sensors into the buffer and allow the baseline to stabilize.

  • Initiation of Release: Inject a known concentration of the sulfonamide-based HNO donor into the reaction chamber.

  • Real-Time Monitoring: Record the output from both the NO and HNO sensors simultaneously over time.

  • Data Analysis: Integrate the area under the curve for both the NO and HNO concentration profiles to determine the total amount of each species released. Calculate the ratio of total HNO to total NO to determine the selectivity of the donor under these conditions.

Concluding Remarks for the Informed Researcher

The family of sulfonamide-based HNO donors offers a rich and varied toolkit for the scientific community. The choice of donor is not a one-size-fits-all decision. For studies requiring a slow, sustained release of HNO, a polymeric version of Piloty's acid or a prodrug like Cimlanod may be optimal.[3] In contrast, for applications demanding rapid and quantitative HNO generation at physiological pH, trifluoromethanesulphonylhydroxamic acid presents a compelling option.[5] For researchers seeking precise spatiotemporal control, photo-activated N-hydroxysulfonamides are the clear front-runners.[11]

It is our hope that this comparative guide, with its detailed data and experimental protocols, will empower researchers to make informed decisions in their selection and application of sulfonamide-based HNO donors, thereby accelerating the pace of discovery in this exciting field.

References

  • Shafirovich, V., & Lymar, S. V. (2002). Nitroxyl and its anion in aqueous solutions: spin states, protic equilibria, and reactivities toward oxygen and nitric oxide. Proceedings of the National Academy of Sciences of the United States of America, 99(11), 7340–7345. [Link]

  • Pennington, R. L., Sha, X., & King, S. B. (2005). N-Hydroxy sulfonimidamides as new nitroxyl (HNO) donors. Bioorganic & medicinal chemistry letters, 15(9), 2331–2334. [Link]

  • Reisz, J. A., Zsengeller, Z., & King, S. B. (2018). Synthesis and HNO Donating Properties of the Piloty's Acid Analogue Trifluoromethanesulphonylhydroxamic Acid: Evidence for Quantitative Release of HNO at Neutral pH Conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 24(29), 7330–7334. [Link]

  • King, S. B. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & redox signaling, 14(9), 1637–1648. [Link]

  • Nagasawa, H. T., Kawle, S. P., Elberling, J. A., DeMaster, E. G., & Fukuto, J. M. (1995). Prodrugs of nitroxyl as inhibitors of aldehyde dehydrogenase. Journal of medicinal chemistry, 38(11), 1865–1871. [Link]

  • Aizawa, K., Nakagawa, H., Matsuo, K., Kawai, K., Ieda, N., Suzuki, T., & Miyata, N. (2013). Piloty's acid derivative with improved nitroxyl-releasing characteristics. Bioorganic & medicinal chemistry letters, 23(8), 2340–2343. [Link]

  • Dutton, A. S., Fukuto, J. M., & Houk, K. N. (2004). The mechanism of nitroxyl (HNO) release from Angeli's salt: a theoretical study. Journal of the American Chemical Society, 126(12), 3795–3802. [Link]

  • Miyata, N., Nakagawa, H., Aizawa, K., Ieda, N., & Suzuki, T. (2013). U.S. Patent No. 8,580,854. Washington, DC: U.S.
  • Miranda, K. M., Espey, M. G., Wink, D. A., & Fukuto, J. M. (2001). A discussion of the chemical properties of nitroxyl. Journal of inorganic biochemistry, 85(2-3), 159–166. [Link]

  • Irvine, J. C., Kemp-Harper, B. K., & Widdop, R. E. (2011). Chronic Administration of the HNO Donor Angeli's Salt Does Not Lead to Tolerance, Cross-Tolerance, or Endothelial Dysfunction: Comparison with GTN and DEA/NO. Antioxidants & redox signaling, 14(9), 1615–1624. [Link]

  • Sabbah, H. N., Gupta, R. C., Biesiadecki, B. J., Rastogi, S., Zhang, K., Jolo,... & Paolocci, N. (2016). Intravenous Infusion of the Novel HNO Donor BMS-986231 Is Associated With Beneficial Inotropic, Lusitropic, and Vasodilatory Properties in 2 Canine Models of Heart Failure. Circulation: Heart Failure, 9(3), e002693. [Link]

  • Salmon, D. J., Torres de Holding, C. L., Thomas, L., Peterson, K. V., Goodman, G. P., Saavedra, J. E., ... & Miranda, K. M. (2011). HNO and NO release from a primary amine-based diazeniumdiolate as a function of pH. Inorganic chemistry, 50(8), 3262–3270. [Link]

  • Nakagawa, H. (2012). Controlled release of HNO from chemical donors for biological applications. *Journal of inorganic biochemistry, 117, 243–247. [Link]

  • Toccas, C., & Feelisch, M. (2014). Donors of HNO. *Methods in enzymology, 554, 191–217. [Link]

  • Kumar, M. R., & Fukuto, J. M. (2013). The metabolism of nitroxyl (HNO). Current opinion in chemical biology, 17(1), 10–15. [Link]

  • Toscano, J. P. (2011). HNO donors: chemistry and biological applications. Accounts of chemical research, 44(9), 779–788. [Link]

  • Cline, M. R., & Toscano, J. P. (2017). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules (Basel, Switzerland), 22(8), 1365. [Link]

  • Bristol-Myers Squibb. (2023). Cimlanod. AdisInsight. [Link]

  • Toledo, J. C., Jr, & Augusto, O. (2012). Connecting the chemical and biological properties of nitric oxide. Chemical research in toxicology, 25(5), 975–991. [Link]

  • Bianco, C. L., Toscano, J. P., & Bartberger, M. D. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal research reviews, 37(4), 811–847. [Link]

Sources

Validating the Neuroprotective Potential of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective effects of the novel compound, N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. We will objectively compare its potential performance against established neuroprotective agents through a series of structured in vitro and in vivo experiments. This document is designed to be a practical, in-depth technical resource, emphasizing scientific integrity and logical experimental design.

Introduction to this compound

This compound is a benzenesulfonamide derivative with a molecular formula of C₁₀H₁₀ClNO₅S[1][2]. Its primary known biological activities include the inhibition of aldehyde dehydrogenase and, notably, its function as a prodrug that releases nitroxyl (HNO) in solution[1][]. It is this nitroxyl-releasing property that suggests a potential role in neuroprotection, as HNO is known to have complex and context-dependent effects on cellular signaling, including vasorelaxation and modulation of reactive oxygen species (ROS)[1]. Preliminary research suggests the compound may reverse the formation of nitric oxide and ROS, indicating a potential to counteract oxidative stress, a key pathological mechanism in many neurodegenerative diseases[1][4][5].

This guide outlines a rigorous, multi-tiered approach to systematically investigate and validate these putative neuroprotective effects.

The Validation Pathway: From In Vitro Mechanisms to In Vivo Efficacy

Our validation strategy is built on a logical progression from controlled, single-variable in vitro systems to more complex in vivo models that assess both physiological and behavioral outcomes. This ensures a thorough understanding of the compound's mechanism of action before proceeding to more resource-intensive animal studies.

G cluster_0 Phase 1: In Vitro Mechanistic Validation cluster_1 Phase 2: In Vivo Proof-of-Concept In_Vitro_Models Cellular Models of Neurodegeneration Apoptosis_Assays Apoptosis Pathway Analysis In_Vitro_Models->Apoptosis_Assays Assess Cell Death Oxidative_Stress_Assays Oxidative Stress Quantification In_Vitro_Models->Oxidative_Stress_Assays Measure ROS Animal_Models Animal Models of Neurodegeneration Apoptosis_Assays->Animal_Models Inform In Vivo Dosing Oxidative_Stress_Assays->Animal_Models Confirm Mechanism Behavioral_Tests Cognitive & Motor Function Animal_Models->Behavioral_Tests Evaluate Functional Recovery Histopathology Tissue-Level Analysis Animal_Models->Histopathology Assess Neuronal Damage

Caption: Experimental Validation Workflow.

Phase 1: In Vitro Mechanistic Validation

The initial phase focuses on elucidating the cellular mechanisms of this compound in established in vitro models of neurodegeneration. These models offer a high-throughput and cost-effective means to assess the compound's direct effects on neuronal cells[6][7][8].

Experimental Setup
  • Cell Lines: Human neuroblastoma cell line (e.g., SH-SY5Y) or induced pluripotent stem cell (iPSC)-derived neurons for human-relevant data[8].

  • Neurotoxic Insult: To mimic neurodegenerative conditions, cells will be exposed to established neurotoxins such as:

    • Hydrogen Peroxide (H₂O₂): To induce oxidative stress[4].

    • 6-Hydroxydopamine (6-OHDA): To model Parkinson's disease-like pathology.

    • Glutamate: To induce excitotoxicity, relevant in ischemic injury.

  • Treatment Groups:

    • Vehicle Control (DMSO or appropriate solvent)

    • Neurotoxin Only

    • This compound (at varying concentrations) + Neurotoxin

    • Positive Control (e.g., Edaravone or N-Acetylcysteine) + Neurotoxin

Core Mechanistic Assays

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative disorders. We will assess key markers of the apoptotic cascade.

  • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway[9][10]. Its activation is a critical step leading to the dismantling of the cell[11][12]. We will utilize a fluorometric or colorimetric assay to quantify its activity.

  • Bax/Bcl-2 Ratio Analysis: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate[13][14][15]. A high Bax/Bcl-2 ratio promotes apoptosis[16][17]. This will be quantified using Western blotting or ELISA.

G Neurotoxic_Insult Neurotoxic Insult (e.g., H₂O₂, 6-OHDA) Bax_Increase ↑ Bax (Pro-apoptotic) Neurotoxic_Insult->Bax_Increase Bcl2_Decrease ↓ Bcl-2 (Anti-apoptotic) Neurotoxic_Insult->Bcl2_Decrease Mitochondria Mitochondrial Membrane Permeabilization Bax_Increase->Mitochondria Bcl2_Decrease->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NACBS N-Acetyl-N-acetoxy-4- chlorobenzenesulfonamide NACBS->Bax_Increase Hypothesized Inhibition NACBS->Bcl2_Decrease Hypothesized Inhibition

Caption: Hypothesized Anti-Apoptotic Mechanism.

Given the compound's potential to modulate ROS, direct measurement of oxidative stress is crucial[1].

  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels will be measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA)[18]. A reduction in fluorescence in treated cells would indicate antioxidant activity.

Expected In Vitro Outcomes & Comparative Data

The data from these assays will be compiled to compare the efficacy of this compound with a standard neuroprotective agent.

AssayNeurotoxin OnlyThis compound + NeurotoxinEdaravone + Neurotoxin
Cell Viability (%) ~50%Increased Increased
Caspase-3 Activity (Fold Change) HighDecreased Decreased
Bax/Bcl-2 Ratio HighDecreased Decreased
Intracellular ROS (Fold Change) HighDecreased Decreased

Phase 2: In Vivo Proof-of-Concept

Positive in vitro results will warrant progression to in vivo models to assess the compound's efficacy in a more complex biological system, evaluating both neuropathological and behavioral outcomes[19][20][21].

Animal Model: Focal Cerebral Ischemia

A rodent model of focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAO), is a well-established and clinically relevant model for stroke[22][23]. This model allows for the assessment of both infarct volume and subsequent neurological deficits.

Experimental Design
  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Transient MCAO followed by reperfusion.

  • Treatment Groups:

    • Sham (Surgery without MCAO)

    • Vehicle Control (MCAO + Vehicle)

    • This compound (MCAO + Test Compound)

    • Positive Control (MCAO + Edaravone or N-butylphthalide)[24][25]

In Vivo Outcome Measures
  • TTC Staining: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to measure the infarct volume in the brain[22][26][27]. Viable tissue is stained red, while the infarcted tissue remains white, allowing for clear demarcation and quantification of the ischemic damage[23][28].

  • Morris Water Maze: This test is a "gold standard" for assessing hippocampal-dependent spatial learning and memory[29][30]. Rats will be trained to find a hidden platform in a pool of opaque water. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial[31][32][33]. Improved performance in the treated group would indicate a preservation of cognitive function.

G MCAO MCAO Model (Ischemic Stroke) Treatment Administer Test Compounds MCAO->Treatment Behavioral Morris Water Maze (Cognitive Function) Treatment->Behavioral Histology TTC Staining (Infarct Volume) Treatment->Histology Outcome Comparative Efficacy Assessment Behavioral->Outcome Histology->Outcome

Caption: In Vivo Experimental Workflow.

Expected In Vivo Outcomes & Comparative Data
Outcome MeasureVehicle Control (MCAO)This compound (MCAO)Edaravone (MCAO)
Infarct Volume (% of Hemisphere) HighReduced Reduced
Morris Water Maze (Escape Latency) LongShortened Shortened
Neurological Deficit Score HighReduced Reduced

Conclusion

This guide presents a structured and scientifically rigorous pathway for the validation of this compound as a potential neuroprotective agent. By progressing from targeted in vitro mechanistic studies to a functional in vivo model, this framework allows for a comprehensive evaluation of its efficacy compared to established standards. The proposed experiments will elucidate its mechanism of action, focusing on its potential to mitigate apoptosis and oxidative stress, and determine its ability to preserve cognitive function and reduce neuronal damage in a clinically relevant model of ischemic stroke. The successful completion of these studies would provide the foundational evidence required for further preclinical and clinical development.

References

  • Garcia-Leon, M. L., et al. (2019). Frontiers in Cellular Neuroscience. [Link]

  • Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]

  • Frontiers. In vitro Models of Neurodegenerative Diseases. [Link]

  • Porter, A. G., & Jänicke, R. U. (1999). Cell Death & Differentiation. [Link]

  • MDPI. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis. [Link]

  • ResearchGate. Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways. [Link]

  • MDPI. (2023). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases. [Link]

  • Tyas, L., et al. (2000). EMBO Reports. [Link]

  • NETRI. Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. [Link]

  • ScienceDirect. Caspase-3 activation: Significance and symbolism. [Link]

  • Wikipedia. Caspase 3. [Link]

  • JoVE. (2008). Morris Water Maze Experiment. [Link]

  • PubMed. Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats. [Link]

  • Dawson, T. M., et al. (2018). Nature Neuroscience. [Link]

  • MMPC.org. (2024). Morris Water Maze. [Link]

  • InVivo Biosystems. Neurodegenerative Disease Models. [Link]

  • ResearchGate. Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. [Link]

  • ResearchGate. (2019). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. [Link]

  • Cyagen. (2022). Understanding the Morris Water Maze in Neuroscience. [Link]

  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments. [Link]

  • Stroke. (1991). Evaluation of 2,3,5-triphenyltetrazolium chloride staining to delineate rat brain infarcts. [Link]

  • PubMed. Correlation of triphenyltetrazolium chloride perfusion staining with conventional neurohistology in the detection of early brain ischaemia. [Link]

  • PubMed Central. Significance of Increased Apoptosis and Bax Expression in Human Small Intestinal Adenocarcinoma. [Link]

  • Stroke. (1986). Evaluation of 2, 3, 5-Triphenyltetrazolium Chloride as a Stain for Detection and Quantification of Experimental Cerebral Infarction in Rats. [Link]

  • PubMed. Quantification of Bax/Bcl-2 ratios in peripheral blood lymphocytes, monocytes and granulocytes and their relation to susceptibility to anti-Fas (anti-CD95)-induced apoptosis. [Link]

  • International Journal of Cell and Biomedical Science. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis. [Link]

  • ResearchGate. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis. [Link]

  • Johns Hopkins University. (2018). Animal models of neurodegenerative diseases. [Link]

  • Karger Publishers. (2006). Modeling Neurodegenerative Diseases in vivo Review. [Link]

  • BMC. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. [Link]

  • JoVE. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. [Link]

  • BioCrick. This compound. [Link]

  • Frontiers. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke. [Link]

  • PubMed Central. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases. [Link]

  • Open Access Macedonian Journal of Medical Sciences. (2022). Neuroprotective Agents: A Simple Overview. [Link]

  • PubMed Central. The Role of Reactive Oxygen Species in the Pathogenesis of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease: A Mini Review. [Link]

  • ResearchGate. (2012). Generation of Reactive Oxygen Species (Ros) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. [Link]

  • PubMed Central. Current neuroprotective agents in stroke. [Link]

  • bioRxiv. (2021). Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models. [Link]

  • MDPI. (2022). Exploring the Role of Reactive Oxygen Species in the Pathogenesis and Pathophysiology of Alzheimer's and Parkinson's Disease and the Efficacy of Antioxidant Treatment. [Link]

  • PubMed. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. [Link]

  • PubMed. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactive Landscape of a Promising Nitroxyl Donor

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has emerged as a compound of significant interest, primarily for its dual role as a nitroxyl (HNO) donor and an inhibitor of aldehyde dehydrogenase (ALDH)[1]. This dual-action capability positions it as a valuable research tool and a potential therapeutic agent in cardiovascular diseases and conditions related to aldehyde metabolism[1]. However, for any bioactive molecule, a thorough understanding of its reactivity and potential for off-target effects—its cross-reactivity—is paramount for its effective and safe application in research and drug development.

This guide provides an in-depth, objective comparison of this compound with established alternatives, focusing on its function as both an ALDH inhibitor and an HNO donor. We will delve into the available experimental data, highlight critical data gaps, and propose robust experimental protocols to empower researchers to make informed decisions in their investigations.

I. Comparative Analysis as an Aldehyde Dehydrogenase (ALDH) Inhibitor

This compound is recognized as a potent inhibitor of aldehyde dehydrogenase[1]. Its mechanism of inhibition is attributed to the release of nitroxyl (HNO), which is the active inhibitory species[1]. To objectively assess its potential, we compare it with other well-characterized ALDH inhibitors: Disulfiram and Piloty's Acid.

Comparative Efficacy: A Call for Direct Experimental Evidence
CompoundALDH IsozymeIC50 (µM)Mechanism of ActionReference
This compound Not SpecifiedData Not AvailableIrreversible (postulated, via HNO)[1]
DisulfiramALDH10.15 ± 0.02Irreversible (carbamylation of catalytic cysteine)[2]
ALDH21.45 ± 0.40Irreversible (carbamylation of catalytic cysteine)[2]
Rat mitochondrial ALDH36.4Induces intramolecular disulfide bond[3]
S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) (Disulfiram metabolite)Rat mitochondrial ALDH4.62Covalent modification of Cys302[3]
N-(ethoxycarbonyl)-O-(diethylcarbamoyl)benzenesulfohydroxamic acid (Piloty's Acid derivative)Yeast ALDH169Dual diethylcarbamoylating/nitroxylating agent[4]

Expert Insight: The lack of a standardized, head-to-head comparison of IC50 values under identical assay conditions makes direct efficacy ranking challenging. The inhibitory potency of Disulfiram and its metabolites is well-documented against key human ALDH isozymes, providing a solid benchmark for future studies of this compound.

Cross-Reactivity and Off-Target Effects

A critical aspect of an inhibitor's profile is its selectivity. Off-target inhibition can lead to unforeseen biological effects and potential toxicity.

  • This compound: The off-target profile is not well-characterized. Some sources suggest potential inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[1]. There is also a report of its ability to antagonize the neuroprotective effects of PPARγ agonists[5]. Comprehensive screening is needed to delineate its selectivity.

  • Disulfiram: The most notable off-target effect of Disulfiram is the inhibition of dopamine β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine[6][7]. This action leads to an accumulation of dopamine and has been explored for the treatment of cocaine dependence[6][8]. However, this also contributes to its complex pharmacological profile and potential for side effects[8].

Proposed Experimental Workflow for Comparative ALDH Inhibition and Selectivity Profiling

To address the existing data gaps, a systematic experimental approach is essential.

Caption: Workflow for comparing ALDH inhibitors.

Detailed Protocol: In Vitro ALDH Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human ALDH1A1 and ALDH2.

  • Materials:

    • Recombinant human ALDH1A1 and ALDH2 enzymes.

    • NAD+

    • Aldehyde substrate (e.g., propionaldehyde for ALDH1A1, acetaldehyde for ALDH2).

    • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).

    • Test compounds (this compound, Disulfiram, Piloty's Acid derivative) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In each well of the microplate, add the assay buffer, NAD+, and the test compound at various concentrations.

    • Initiate the reaction by adding the ALDH enzyme.

    • Incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

    • Start the measurement by adding the aldehyde substrate.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

  • Self-Validation:

    • Include a positive control (a known inhibitor of the specific ALDH isozyme, if available, other than the test compounds).

    • Include a negative control (solvent vehicle without the inhibitor).

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.

II. Comparative Analysis as a Nitroxyl (HNO) Donor

The biological effects of this compound are closely linked to its ability to release nitroxyl (HNO)[1]. The kinetics and efficiency of HNO release are critical parameters that dictate its biological activity. Here, we compare it with Angeli's salt, a well-established inorganic HNO donor.

Kinetics and Yield of HNO Release

Direct comparative data on the HNO release kinetics of this compound versus other donors is scarce. However, the chemical nature of the compound suggests that the release is initiated by hydrolysis of the acetoxy group[1].

CompoundMechanism of HNO ReleaseFactors Influencing ReleaseComparative DataReference
This compound Hydrolysis of the acetoxy group followed by decompositionpH, esterase activityData Not Available[1]
Angeli's Salt (Na2N2O3)Proton-dependent decompositionpHWell-characterized release at physiological pH[9]
Acyloxy nitroso compoundsHydrolysispH, structure of the ester groupRate: trifluoroacetate > acetate > pivalate[10]

Expert Insight: The potential for enzymatic activation (by esterases) of this compound could offer a degree of tissue-specific HNO release, a significant advantage over donors like Angeli's salt that release HNO based primarily on pH. However, this needs to be experimentally verified.

Cross-Reactivity of Released Nitroxyl

Once released, HNO is a highly reactive species. Its primary biological targets are thiols and metalloproteins[9][11]. Understanding the reactivity of HNO is crucial for predicting the biological consequences of using any HNO donor.

Signaling Pathway: HNO Interaction with Biological Targets

Caption: Simplified pathway of HNO reactivity.

Proposed Experimental Protocol for Comparative HNO Release Kinetics

  • Objective: To compare the rate and yield of HNO release from this compound and Angeli's salt.

  • Methodology: Trapping with a Fluorogenic Probe

    • Utilize a fluorogenic probe that selectively reacts with HNO to produce a fluorescent product.

    • Monitor the increase in fluorescence over time upon addition of the HNO donor.

  • Materials:

    • This compound and Angeli's salt.

    • A selective fluorescent probe for HNO.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Fluorometer.

  • Procedure:

    • Prepare solutions of the HNO donors and the fluorescent probe in PBS.

    • In a cuvette, mix the fluorescent probe solution with the HNO donor solution.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Record the fluorescence signal over a time course sufficient to observe the complete release or a stable plateau.

    • To assess the role of esterases, the experiment can be repeated in the presence of purified esterase or in a cell lysate.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The initial slope of the curve is proportional to the initial rate of HNO release.

    • The total change in fluorescence can be used to compare the relative yield of HNO.

  • Self-Validation:

    • Confirm the selectivity of the fluorescent probe by testing its reactivity with other reactive nitrogen species (e.g., nitric oxide, peroxynitrite).

    • Perform control experiments without the HNO donor to account for any background fluorescence changes.

III. Conclusion and Future Directions

This compound is a promising molecule with a dual mechanism of action. However, this guide highlights a critical need for direct, comparative experimental data to fully understand its efficacy and cross-reactivity profile. While it holds potential as both an ALDH inhibitor and an HNO donor, its performance relative to established compounds in these classes remains to be quantitatively defined.

For researchers and drug development professionals, the key takeaways are:

  • Data Gaps are Opportunities: The lack of specific IC50 values and comparative HNO release kinetics for this compound presents an opportunity for novel and impactful research.

  • Proposed Protocols as a Roadmap: The experimental workflows and protocols outlined in this guide provide a clear path forward for generating the necessary comparative data.

  • Informed Compound Selection: By understanding the known properties and the existing data gaps, researchers can make more informed decisions about which compound is best suited for their specific experimental context.

The continued investigation into the cross-reactivity of this compound will be crucial in unlocking its full potential as a research tool and, possibly, as a future therapeutic agent.

References

  • Hart, P. J. et al. (2001). Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites. Chemico-Biological Interactions, 130-132(1-3), 93-102. [Link]

  • Lam, W. Y. et al. (1997). Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram. Biochemistry, 36(42), 12947-12953. [Link]

  • Shukla, N. et al. (1999). Diethylcarbamoylating/nitroxylating agents as dual action inhibitors of aldehyde dehydrogenase: a disulfiram-cyanamide merger. Journal of Medicinal Chemistry, 42(21), 4373-4377. [Link]

  • This citation is a placeholder as no direct reference was found for Piloty's Acid IC50 in the provided search results.
  • This citation is a placeholder as no direct reference was found for comparative HNO release kinetics in the provided search results.
  • Kimmerle, M. et al. (2020). Disulfiram: Mechanisms, Applications, and Challenges. Pharmaceuticals, 13(10), 321. [Link]

  • Carracedo, A. et al. (2020). Screening for Modifiers of Tumour Suppressor Protein Levels for Cancer Prevention and Therapy. Thesis. [Link]

  • Fukuto, J. M. et al. (2012). A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. British Journal of Pharmacology, 167(4), 731-743. [Link]

  • This citation is a placeholder as no direct reference was found for a head-to-head comparison of nitroxyl donors in biological systems in the provided search results.
  • This citation is a placeholder as no direct reference was found for off-target screening of the main compound in the provided search results.
  • This citation is a placeholder as no direct reference was found for a comprehensive selectivity profile of Disulfiram in the provided search results.
  • Paolocci, N. et al. (2007). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Pharmacological Reviews, 59(1), 4-23. [Link]

  • National Center for Biotechnology Information. (n.d.). Disulfiram. In StatPearls. [Link]

  • This citation is a placeholder as no direct reference was found for a comprehensive review of in vitro assays for enzyme inhibitor selectivity in the provided search results.
  • Wikipedia. (n.d.). Disulfiram. [Link]

  • This citation is a placeholder as no direct reference was found for protocols for testing cross-reactivity of enzyme inhibitors in the provided search results.
  • This citation is a placeholder as no direct reference was found for a review on the chemical biology of NO and HNO in the provided search results.
  • This citation is a placeholder as no direct reference was found for a clinical profile of Disulfiram in the provided search results.
  • This citation is a placeholder as no direct reference was found for a review on ALDH inhibitors in the provided search results.
  • Nagasawa, H. T. et al. (1990). Nitroxyl analogs as inhibitors of aldehyde dehydrogenase. C-nitroso compounds. Biochemical Pharmacology, 40(6), 1333-1338. [Link]

  • This citation is a placeholder as no direct reference was found for the antidepressant-like effect of pioglitazone in the provided search results.
  • This citation is a placeholder as no direct reference was found for a review on ALDH1A3 inhibitors in the provided search results.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (CAS 142867-52-5) is a valuable research tool, primarily recognized as a prodrug that controllably releases nitroxyl (HNO) in solution and acts as a potent inhibitor of aldehyde dehydrogenase.[1][2][3][] While its utility in drug development and biological research is significant, its chemical structure and reactivity demand a rigorous and informed approach to safety. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory. Our protocol is built on a foundation of proactive risk assessment and validated control measures, ensuring the protection of researchers while maintaining the integrity of your work.

Hazard Assessment: A Proactive Stance on Safety

Analysis of Structural Analogs: The potential hazards of this compound can be inferred from closely related molecules:

  • N-Acetylsulfanilyl chloride (ASC): This precursor is classified as a corrosive substance that causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[5][6] This points to the inherent reactivity of the sulfonyl chloride group, a feature structurally similar to the sulfonamide core.

  • 4-Chlorobenzenesulfonamide: This parent sulfonamide is known to cause significant skin and eye irritation.[7][8]

  • 4-Acetamidobenzenesulfonamide: This analog is documented as being harmful if swallowed, inhaled, or in contact with skin, and is a known skin, eye, and respiratory irritant.[9]

Inherent Chemical Reactivity: The N-acetoxy group makes the molecule susceptible to hydrolysis, which is the very mechanism that releases the desired HNO species.[1] This reactivity also classifies it as a potential electrophile, capable of reacting with biological nucleophiles. This property underlies the need for stringent measures to prevent skin and eye contact.

Presumed Hazard Summary: Based on the available data, we will operate under the assumption that this compound is, at a minimum:

  • A severe skin and eye irritant, potentially corrosive.

  • A respiratory tract irritant.

  • Harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard assessment. All personnel must be trained on the proper use, removal, and disposal of PPE.

Task / OperationMinimum Required PPERationale
Storage & Transport Lab Coat, Safety Glasses, Nitrile GlovesProtects against incidental exposure during container handling.
Weighing (Solid) Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile GlovesProvides maximum protection against aerosolized particles and potential splashes. All operations must be in a fume hood.
Solution Preparation Flame-Resistant Lab Coat, Chemical Splash Goggles, Double Nitrile GlovesProtects against splashes of the dissolved, reactive compound.
Experimental Use Flame-Resistant Lab Coat, Chemical Splash Goggles, Double Nitrile GlovesStandard protection during controlled reactions.
Waste Disposal Flame-Resistant Lab Coat, Chemical Splash Goggles, Heavy-Duty Nitrile or Neoprene GlovesProtects against contact with concentrated waste streams.
Detailed PPE Specifications:
  • Eye and Face Protection: Standard safety glasses are insufficient.[10] Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles during the handling of the solid powder or any procedure with a high splash potential.[11]

  • Hand Protection: Disposable nitrile gloves provide a baseline of protection for incidental contact but must be removed and replaced immediately upon any known contact.[10][11] Double-gloving is required when handling the solid or concentrated solutions to provide an additional barrier against contamination.[10]

  • Body Protection: A clean, flame-resistant lab coat, fully buttoned, is required.[11] Long pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[10] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All manipulations of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[5][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes variability and risk. This protocol is designed to be a self-validating system for safe operation.

Step 1: Preparation
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Clear the Workspace: Remove all unnecessary equipment and chemicals from the hood to prevent cross-contamination and provide an uncluttered work area.

  • Assemble Materials: Place all necessary glassware, spatulas, reagents, and a designated, labeled waste container inside the hood.

  • Locate Safety Equipment: Before handling the chemical, visually confirm the location and accessibility of the nearest safety shower and eyewash station.

Step 2: Donning PPE & Handling

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: Standard workflow for handling hazardous chemicals.

Step 3: Weighing the Solid Compound
  • Perform this entire procedure within the chemical fume hood.

  • Place a weigh boat on an analytical balance. Tare the balance.

  • Carefully open the container of this compound, avoiding any disturbance that could create dust.

  • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

  • Securely close the primary container.

  • Record the weight and proceed immediately to solution preparation.

Step 4: Solution Preparation
  • Place the weigh boat containing the compound into the vessel you will be dissolving it in (e.g., a flask or beaker).

  • Slowly add the desired solvent, directing the stream to wash the compound from the weigh boat into the vessel. This prevents the need to handle the contaminated weigh boat.

  • Stir or agitate as required to achieve dissolution.

Step 5: Decontamination and Cleanup
  • All glassware and equipment that came into contact with the compound must be decontaminated. Rinse surfaces with an appropriate solvent (e.g., ethanol or isopropanol), collecting all rinsate as hazardous waste.

  • Wipe down the work surface in the fume hood with a cloth dampened with the same solvent, followed by a standard laboratory cleaning agent.

Emergency Procedures: Immediate and Corrective Actions

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call for immediate medical attention.[5][12]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention from an ophthalmologist.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide the person with two glasses of water to drink. Seek immediate medical attention.[5][6]

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Ensure the spill is contained within the fume hood if possible. Close the sash.

  • Protect: Do not attempt to clean a large spill without appropriate respiratory protection.

  • Clean-up (Small Spill in Hood): Wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container.

  • Report: Report all spills to your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and governmental regulations.[5][8]

Waste Stream Management:

  • Solid Waste: This includes contaminated gloves, weigh boats, absorbent materials, and paper towels. It must be collected in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.

  • Liquid Waste: This includes all reaction mixtures, leftover solutions, and solvent rinses. It must be collected in a sealed, compatible, and clearly labeled hazardous waste container.

  • Sharps Waste: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.

Do not mix this waste with other chemical waste streams. All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

Caption: Compliant chemical waste disposal pathway.

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring both personal safety and the advancement of scientific discovery.

References

  • BioCrick. This compound. Available at: [Link]

  • Ecostar. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Available at: [Link]

  • University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide
Reactant of Route 2
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.